Technical Documentation Center

3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
  • CAS: 5862-35-1

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical Properties of 1-phenyl-3-(4-bromophenyl)pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 1-phenyl-3-(4-bromophenyl)pyrazole-4-carboxylic acid, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-phenyl-3-(4-bromophenyl)pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal and agrochemical research. The pyrazole scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] This document details the synthesis, structural characteristics, and both experimental and predicted physicochemical parameters of the title compound, offering a critical resource for its application in drug discovery and development.

Introduction and Significance

Pyrazole carboxylic acid derivatives represent a privileged class of heterocyclic compounds with diverse biological applications.[2][3] Their versatile synthetic accessibility and broad spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects, make them a focal point for medicinal chemists.[1] The specific compound, 1-phenyl-3-(4-bromophenyl)pyrazole-4-carboxylic acid, serves as a key intermediate in the synthesis of novel therapeutic agents and crop protection chemicals.[4] Its structural features, combining the robust pyrazole core with phenyl and bromophenyl substituents, provide a template for developing targeted inhibitors and modulators of biological pathways. Understanding the fundamental physicochemical properties of this molecule is paramount for optimizing its synthesis, formulation, and biological efficacy.

Molecular Structure and Identification

The molecular structure of 1-phenyl-3-(4-bromophenyl)pyrazole-4-carboxylic acid is characterized by a central pyrazole ring substituted at positions 1, 3, and 4. A phenyl group is attached to the N1 position, a 4-bromophenyl group at the C3 position, and a carboxylic acid group at the C4 position.

Chemical Structure```dot

// Atom nodes N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="-1.2,0.8!"]; C3 [label="C", pos="-1.2,-0.7!"]; C4 [label="C", pos="0,-1.2!"]; C5 [label="C", pos="0.8,0!"];

// Phenyl group at N1 C1_ph [label="C", pos="1.2,2.7!"]; C2_ph [label="C", pos="2.5,2.9!"]; C3_ph [label="C", pos="3.4,1.9!"]; C4_ph [label="C", pos="3.0,0.7!"]; C5_ph [label="C", pos="1.7,0.5!"];

// 4-Bromophenyl group at C3 C1_brph [label="C", pos="-2.5,-1.5!"]; C2_brph [label="C", pos="-3.8,-0.9!"]; C3_brph [label="C", pos="-4.8,-1.9!"]; C4_brph [label="C", pos="-4.5,-3.2!"]; C5_brph [label="C", pos="-3.2,-3.8!"]; Br [label="Br", pos="-5.8,-4.2!", fontcolor="#EA4335"];

// Carboxylic acid group at C4 C_cooh [label="C", pos="0.3,-2.7!"]; O1_cooh [label="O", pos="1.5,-3.2!", fontcolor="#EA4335"]; O2_cooh [label="O", pos="-0.5,-3.8!", fontcolor="#EA4335"]; H_cooh [label="H", pos="-0.2,-4.7!"];

// Pyrazole ring bonds N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1;

// Phenyl group bonds N1 -- C5_ph [len=1.2]; C1_ph -- C2_ph; C2_ph -- C3_ph; C3_ph -- C4_ph; C4_ph -- C5_ph; C5_ph -- C1_ph;

// 4-Bromophenyl group bonds C3 -- C1_brph [len=1.2]; C1_brph -- C2_brph; C2_brph -- C3_brph; C3_brph -- C4_brph; C4_brph -- C5_brph; C5_brph -- C1_brph; C4_brph -- Br;

// Carboxylic acid group bonds C4 -- C_cooh [len=1.2]; C_cooh -- O1_cooh [style=double]; C_cooh -- O2_cooh; O2_cooh -- H_cooh;

// Double bonds in pyrazole ring edge [style=double]; N1 -- C5; C3 -- N2; }

Caption: Synthetic pathway for 1-phenyl-3-(4-bromophenyl)pyrazole-4-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (Precursor)

This synthesis is based on the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. [5]

  • Formation of the Hydrazone:

    • To a solution of 4-bromoacetophenone (1 equivalent) in ethanol, add phenylhydrazine (1 equivalent) and a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 1-2 hours.

    • Cool the reaction mixture to allow the precipitation of (E)-1-(1-(4-bromophenyl)ethylidene)-2-phenylhydrazine.

    • Filter the precipitate, wash with cold ethanol, and dry under vacuum. [3]

  • Vilsmeier-Haack Cyclization and Formylation:

    • Prepare the Vilsmeier reagent by adding phosphoryl chloride (POCl₃, 3 equivalents) dropwise to an ice-cooled solution of N,N-dimethylformamide (DMF). Stir for 30 minutes at 0-5 °C. [2] * Dissolve the hydrazone from the previous step (1 equivalent) in DMF and add it slowly to the Vilsmeier reagent. [2] * Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. [2] * Cool the mixture to room temperature and pour it onto crushed ice.

    • Basify the mixture to pH 12 with a saturated aqueous sodium carbonate solution to precipitate the crude product. [2] * Filter the solid, wash thoroughly with water, and dry.

    • Purify the crude product by recrystallization from methanol or column chromatography (eluent: chloroform or ethyl acetate/hexane mixtures) to yield 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde as a solid. [2] Step 2: Oxidation to 1-phenyl-3-(4-bromophenyl)pyrazole-4-carboxylic acid

The aldehyde precursor is oxidized to the corresponding carboxylic acid. A common and effective oxidizing agent for this transformation is potassium permanganate (KMnO₄).

  • Oxidation Reaction:

    • Dissolve the 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde in a suitable solvent such as acetone or a mixture of acetone and water.

    • Slowly add a solution of potassium permanganate (KMnO₄) in water to the aldehyde solution while stirring. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

    • Stir the reaction mixture at room temperature until the purple color of the permanganate disappears, indicating the completion of the reaction.

  • Work-up and Purification:

    • Quench the reaction by adding a reducing agent, such as sodium bisulfite, to destroy any excess KMnO₄ and the manganese dioxide (MnO₂) byproduct.

    • Acidify the mixture with a mineral acid (e.g., HCl) to a pH of 2-3. This will protonate the carboxylate salt to the carboxylic acid, causing it to precipitate.

    • Filter the solid precipitate, wash with water to remove inorganic salts, and dry.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-phenyl-3-(4-bromophenyl)pyrazole-4-carboxylic acid.

Physicochemical Properties

A thorough understanding of the physicochemical properties is essential for the handling, formulation, and development of this compound.

Summary of Physicochemical Data
PropertyValueSource/Method
Melting Point Not experimentally reported. The precursor, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, has a melting point of 140-142 °C (413-415 K).
Solubility Expected to be poorly soluble in water and soluble in common organic solvents such as DMSO, DMF, and alcohols. Specific experimental data is not available.General chemical principles
pKa (Acidity Constant) Predicted to be in the range of 4-5, typical for aromatic carboxylic acids. Experimental data is not available.
Lipophilicity (XlogP) 3.8Predicted by PubChem [6]
Spectroscopic Characterization
  • ¹H NMR Spectroscopy:

    • Aromatic Protons: Multiple signals are expected in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the phenyl and 4-bromophenyl rings. The protons on the 4-bromophenyl ring will likely appear as two doublets (an AA'BB' system).

    • Pyrazole Proton: A singlet corresponding to the C5-H of the pyrazole ring is expected, likely downfield (δ > 8.0 ppm).

    • Carboxylic Acid Proton: A broad singlet, which is exchangeable with D₂O, is expected for the acidic proton of the carboxylic acid group, typically in the region of δ 10-13 ppm.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon: The signal for the carboxylic acid carbonyl carbon is expected to appear in the range of δ 165-175 ppm.

    • Aromatic and Pyrazole Carbons: A series of signals in the range of δ 110-150 ppm will correspond to the carbons of the pyrazole, phenyl, and 4-bromophenyl rings. The carbon attached to the bromine atom will show a characteristic shift.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid dimer.

    • C=O Stretch: A strong absorption band around 1700 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid.

    • C=N and C=C Stretches: Absorptions in the 1450-1600 cm⁻¹ region are expected for the C=N and C=C stretching vibrations of the pyrazole and aromatic rings.

    • C-Br Stretch: A band in the lower frequency region (typically 500-600 cm⁻¹) may be observed for the C-Br stretch.

  • Mass Spectrometry:

    • Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and any bromine-containing fragments.

    • Predicted m/z: Predicted m/z for [M+H]⁺ is 343.00768. [6]

Conclusion

1-phenyl-3-(4-bromophenyl)pyrazole-4-carboxylic acid is a valuable synthetic intermediate with significant potential in the fields of drug discovery and agrochemicals. This guide has outlined its synthesis from readily available starting materials and provided a summary of its known and predicted physicochemical properties. While a solid foundation for working with this compound is presented, further experimental characterization of its solubility, pKa, and lipophilicity is warranted to fully enable its development into advanced applications. The provided synthetic protocols and spectroscopic insights offer a robust starting point for researchers and scientists in this endeavor.

References

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.
  • Elkady, M., Keck, P. R. W. E. F., Schollmeyer, D., & Laufer, S. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3397.
  • Shetty, P., et al. (Year not available).
  • Prasath, R., Bhavana, P., Ng, S. W., & Tiekink, E. R. T. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2650.
  • ResearchGate. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • Bentham Science. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry.
  • Shah, V. H., et al. (Year not available). Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.
  • PubChem. (n.d.). 3-(4-bromophenyl)-1-phenyl-1h-pyrazole-4-carboxylic acid. PubChem.
  • Bandgar, B. P., et al. (2014).
  • DergiPark. (2018). Synthesis of Some New Pyrazoles. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • ARKIVOC. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.
  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
  • MDPI. (2024). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. Molbank.
  • PubMed. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed.
  • Merck. (n.d.). 3-(4-Bromophenyl)-1-phenyl-1h-pyrazole-4-carboxylic acid. Merck.
  • PMC. (n.d.). Current status of pyrazole and its biological activities. PMC.
  • Sigma-Aldrich. (n.d.). 1-(4-BROMOPHENYL)-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID. Sigma-Aldrich.
  • Master Organic Chemistry. (2026). The pKa Table Is Your Friend. Master Organic Chemistry.
  • Chem-Impex. (n.d.). 3-(4-Bromophenyl)-1H-pyrazole-4-carboxylic acid. Chem-Impex.

Sources

Exploratory

NMR Spectra Assignment for 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive, field-proven methodology for the complete ¹H and ¹³C Nuclear Magnetic Re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. Pyrazole derivatives are a cornerstone in medicinal chemistry, and unambiguous structural confirmation is paramount for drug discovery and development pipelines.[1][2][3] This document moves beyond a simple listing of chemical shifts, delving into the causal relationships between molecular structure and spectral appearance. We will explore predictive analysis based on substituent effects and leverage a suite of one-dimensional and two-dimensional NMR experiments—including COSY, HSQC, and HMBC—to build a self-validating assignment system. This guide is designed for professionals who require not only the "what" but the "why" behind NMR spectral interpretation.

Introduction: The Structural Challenge

3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (Structure 1) is a multi-substituted heterocyclic compound. Its structure presents several distinct NMR challenges: multiple aromatic regions with potential for signal overlap, a highly substituted pyrazole core with both protonated and quaternary carbons, and a labile carboxylic acid proton. Accurate assignment is non-trivial and relies on a systematic, multi-technique approach. The presence of a pyrazole core is of significant interest due to its prevalence in pharmacologically active molecules.[3][4]

This guide will establish a logical workflow, beginning with foundational ¹H NMR analysis and culminating in the definitive assignment of all atoms through heteronuclear correlation spectroscopy.

Caption: Structure of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid with atom numbering.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is the initial entry point for structural elucidation. Based on the electronic environment of each proton, we can predict the approximate chemical shift (δ), multiplicity, and integration.

The Carboxylic Acid Proton (H-COOH)
  • Predicted Shift (δ): 10.0 – 13.0 ppm

  • Multiplicity: Broad singlet

  • Rationale: The acidic proton of a carboxylic acid is highly deshielded and typically appears far downfield.[5][6] Its chemical shift is sensitive to concentration, solvent, and temperature due to varying degrees of hydrogen bonding.[7][8] The signal is often broad and may not be observed at all in protic solvents like methanol due to rapid exchange.[9]

  • Confirmation Protocol: Add a drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum. The signal for the carboxylic acid proton will disappear due to H/D exchange, providing definitive confirmation.[5][10]

The Pyrazole Ring Proton (H-5)
  • Predicted Shift (δ): 8.0 – 8.5 ppm

  • Multiplicity: Singlet

  • Rationale: Protons on pyrazole rings typically resonate in the aromatic region.[3][11] In this 1,3,4-trisubstituted system, H-5 is a singlet as it has no adjacent protons for spin-spin coupling. Its downfield position is anticipated due to the aromaticity of the pyrazole ring and the influence of the adjacent N-phenyl group.

The N-Phenyl Group Protons (H-2' to H-6')
  • Predicted Shift (δ): 7.3 – 7.8 ppm

  • Rationale & Assignment Strategy:

    • H-2'/H-6' (ortho): These protons are expected to be the most downfield of the phenyl group multiplet. This is due to the anisotropic effect of the nearby pyrazole ring and the lone pair of electrons on N2, which deshields protons in close proximity.[12]

    • H-4' (para) & H-3'/H-5' (meta): These protons will appear further upfield, likely as overlapping multiplets.

    • The entire phenyl group will integrate to 5 protons. A COSY experiment is essential for unambiguously tracing the connectivity from the ortho to meta to para positions.

The C-Bromophenyl Group Protons (H-2'' to H-6'')
  • Predicted Shift (δ): 7.5 – 7.8 ppm

  • Rationale & Assignment Strategy:

    • This group constitutes a classic AA'BB' spin system, which will appear as two distinct doublets, each integrating to 2 protons.

    • H-2''/H-6'' (ortho to pyrazole): These protons are expected to be a doublet.

    • H-3''/H-5'' (ortho to bromine): These protons will also be a doublet, with a typical ortho-coupling constant (³JHH) of ~8-9 Hz.

    • The relative positions of these two doublets depend on the combined electronic effects of the pyrazole ring and the bromine atom. A COSY experiment will confirm their coupling relationship.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the carbon skeleton. The predicted chemical shifts are based on established ranges for similar functional groups.

  • Carboxylic Carbonyl (C=O): 165 – 175 ppm. Carbonyl carbons of carboxylic acids are significantly deshielded, though typically found slightly upfield compared to aldehydes and ketones.[5]

  • Pyrazole Ring Carbons:

    • C-3 & C-4 (Quaternary): 130 – 150 ppm. These are quaternary carbons and their assignment requires long-range correlation experiments (HMBC).

    • C-5 (CH): 110 – 125 ppm. This carbon is directly bonded to H-5 and will be identified via an HSQC experiment.

  • N-Phenyl Ring Carbons:

    • C-1' (ipso): ~140 ppm

    • C-2'/C-6' (ortho), C-3'/C-5' (meta), C-4' (para): 120 – 130 ppm.

  • C-Bromophenyl Ring Carbons:

    • C-1'' (ipso): ~135 ppm

    • C-4'' (C-Br): ~122 ppm. The carbon directly attached to bromine is shielded relative to the other carbons in the ring.

    • C-2''/C-6'' & C-3''/C-5'': 128 – 133 ppm.

The 2D NMR Workflow: A Self-Validating System

To move from prediction to definitive assignment, a series of 2D NMR experiments is required. This workflow ensures each assignment is cross-validated by multiple data points.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation cluster_Assignment Final Assignment H1_NMR ¹H NMR (Proton Spectrum) COSY ¹H-¹H COSY (Proton Connectivity) H1_NMR->COSY Identifies Spin Systems HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Spectrum) C13_NMR->HSQC Assigns Protonated Carbons (CH, CH₂, CH₃) HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) COSY->HMBC HSQC->HMBC Distinguishes Protons for HMBC Analysis Final Unambiguous Structure Confirmation HMBC->Final Assigns Quaternary Carbons & Connects Fragments

Caption: A logical workflow for the complete NMR spectral assignment of complex molecules.

Experimental Protocols and Data Interpretation

Sample Preparation and Acquisition
  • Sample Preparation: Dissolve approximately 10-15 mg of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is often preferred for carboxylic acids to observe the OH proton).

  • ¹H NMR: Acquire a standard proton spectrum. Ensure adequate spectral width to include the downfield carboxylic acid proton.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

  • ¹H-¹H COSY: Use a standard COSY pulse sequence (e.g., 'cosygpqf'). This experiment will reveal proton-proton couplings, primarily for identifying the separate phenyl and bromophenyl spin systems.[10]

  • ¹H-¹³C HSQC: Use a multiplicity-edited HSQC sequence (e.g., 'hsqcedetgpsisp2.3'). This experiment correlates each proton directly to the carbon it is attached to, definitively assigning all CH carbons.[10]

  • ¹H-¹³C HMBC: Use a standard HMBC pulse sequence (e.g., 'hmbcgplpndqf'). This is the most critical experiment for assigning quaternary carbons by identifying correlations between protons and carbons over two to four bonds.[10][13]

Interpreting Key 2D Correlations

COSY:

  • Expect cross-peaks between H-2'/H-6' and H-3'/H-5' on the N-phenyl ring.

  • Expect a cross-peak between H-2''/H-6'' and H-3''/H-5'' on the C-bromophenyl ring.

HSQC:

  • A single correlation in the pyrazole region will link H-5 to C-5.

  • Correlations in the aromatic region will link each aromatic proton to its corresponding carbon atom.

HMBC: The Key to Quaternary Carbons The HMBC spectrum connects the molecular fragments. The following correlations are predicted to be crucial for the final assignment:

HMBC_Correlations H5 H5 C3 C3 H5->C3 C4 C4 H5->C4 C1p C1' H5->C1p C_cooh C=O H5->C_cooh H2p H2'/H6' H2p->C4 C5 C5 H2p->C5 H2p->C1p H2b H2''/H6'' H2b->C3 H2b->C4 C1b C1'' H2b->C1b

Caption: Key predicted long-range HMBC correlations for assigning quaternary carbons.

  • H-5 Correlations: The pyrazole proton H-5 is expected to show 2-bond and 3-bond correlations to the quaternary carbons C-3 and C-4, as well as to the ipso-carbon of the N-phenyl ring (C-1'). A correlation to the carboxylic carbon (C=O) might also be observed.

  • H-2'/H-6' Correlations: The ortho protons of the N-phenyl ring should show a 3-bond correlation to C-5.

  • H-2''/H-6'' Correlations: The protons on the bromophenyl ring adjacent to the pyrazole should show a 3-bond correlation to C-3.

Summary of Assignments

The following tables summarize the predicted NMR assignments for 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. Experimental values should be filled in upon data acquisition.

Table 1: Predicted ¹H NMR Assignments

Proton Predicted δ (ppm) Multiplicity Integration Key COSY Correlations
H-COOH 10.0 - 13.0 br s 1H None (D₂O exchangeable)
H-5 8.0 - 8.5 s 1H None
H-2''/H-6'' 7.5 - 7.8 d 2H H-3''/H-5''
H-3''/H-5'' 7.5 - 7.8 d 2H H-2''/H-6''
H-2'/H-6' 7.6 - 7.8 m 2H H-3'/H-5'

| H-3'/H-5'/H-4'| 7.3 - 7.6 | m | 3H | H-2'/H-6' |

Table 2: Predicted ¹³C NMR Assignments

Carbon Predicted δ (ppm) Type Key HMBC Correlations
C=O 165 - 175 C H-5
C-3 145 - 155 C H-5, H-2''/H-6''
C-4 130 - 140 C H-5, H-2''/H-6'', H-2'/H-6'
C-1' ~140 C H-5, H-2'/H-6'
C-1'' ~135 C H-2''/H-6''
C-2''/C-6'' 128 - 133 CH H-3''/H-5''
C-3''/H-5'' 128 - 133 CH H-2''/H-6''
C-2'/C-6' 120 - 130 CH H-3'/H-5'
C-3'/C-5' 125 - 130 CH H-4', H-2'/H-6'
C-4' 125 - 130 CH H-3'/H-5'
C-4'' ~122 C H-3''/H-5''

| C-5 | 110 - 125 | CH | H-2'/H-6' |

Conclusion

The structural elucidation of complex molecules like 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a systematic process that relies on the synergistic interpretation of multiple NMR experiments. By starting with predictive analysis based on fundamental principles and progressing through a logical 2D NMR workflow, a scientist can achieve an unambiguous and self-validated spectral assignment. This detailed approach provides the high level of confidence in structural identity that is essential for advancing research and development in the pharmaceutical sciences.

References

  • Title: Polar solvent fluctuations drive proton transfer in hydrogen bonded complexes of carboxylic acid with pyridines: NMR, IR and ab initio MD study Source: RSC Publishing URL
  • Title: Proton Magnetic Resonance Studies of Pyrazoles Source: The Journal of Organic Chemistry URL
  • Title: 1H-pyrazole-3-carboxylic acid, 1-methyl-, 4-[[[4-(ethoxycarbonyl)
  • Title: 1H-Pyrazole-4-carboxylic acid, 5-amino-1-(2,4,6-trichlorophenyl)
  • Title: Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives Source: Benchchem URL
  • Title: Video: NMR and Mass Spectroscopy of Carboxylic Acids Source: JoVE URL
  • Title: Why am I not seeing the -COOH peak of this dye when I take NMR?
  • Title: 1-Phenylpyrazole Source: PubChem - NIH URL
  • Title: Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy Source: Journal of the American Chemical Society URL
  • Title: 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives Source: ResearchGate URL
  • Title: Phys. Org.
  • Title: ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.
  • Title: Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues Source: PMC URL
  • Title: Contents Source: The Royal Society of Chemistry URL
  • Title: 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents Source: TSI Journals URL
  • Title: 20.
  • Title: Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives Source: ResearchGate URL
  • Title: Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies Source: Letters in Applied NanoBioScience URL
  • Title: Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives Source: JOCPR URL

Sources

Foundational

A Deep Dive into the Biological Activity Screening of 4-Bromophenyl Pyrazole Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract The pyrazole nucleus is a cornerstone in medicinal chemistry, and its deriva...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, and its derivatives have demonstrated a vast array of pharmacological activities.[1][2] This guide focuses on a specific, highly promising subclass: 4-bromophenyl pyrazole derivatives. The introduction of a bromine atom at the para-position of the phenyl ring often enhances the biological efficacy of the pyrazole scaffold, making these compounds compelling candidates for drug discovery programs. This document provides a comprehensive overview of the key biological activities associated with 4-bromophenyl pyrazole derivatives, with a strong emphasis on their anticancer, antimicrobial, and anti-inflammatory potential. As a practical resource, this guide offers detailed, field-proven protocols for the initial screening of these compounds, bridging the gap between theoretical knowledge and actionable laboratory workflows.

The Significance of the 4-Bromophenyl Pyrazole Scaffold

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a "privileged scaffold" in drug design.[3] Its unique chemical properties allow for versatile substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. The incorporation of a 4-bromophenyl group can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[4] This strategic modification has led to the discovery of numerous derivatives with potent biological effects.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant body of research highlights the anticancer potential of 4-bromophenyl pyrazole derivatives.[5][6] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of critical enzymes involved in cell cycle regulation and tumor progression.

Mechanisms of Action

Several 4-bromophenyl pyrazole derivatives have demonstrated potent inhibitory activity against various cancer cell lines, including lung, breast, and colon cancer.[5] One of the key mechanisms of action is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth and angiogenesis.[6][7] Some derivatives have also been found to induce apoptosis (programmed cell death) and arrest the cell cycle in the G2/M phase.[5]

Quantitative Data on Anticancer Activity

The following table summarizes the in-vitro anticancer activity of selected 4-bromophenyl pyrazole derivatives against various human cancer cell lines.

Compound IDDerivative DescriptionTarget Cell LineIC50 (µM)Reference
1 Substituted with 4-bromophenyl group at the pyrazole ringA549 (Lung)8.0[5]
HeLa (Cervical)9.8[5]
MCF-7 (Breast)5.8[5]
2 N-[5-(4-bromophenyl)-1H-pyrazol-3-yl]carbamothioyl]benzamideRenal Cancer CellspIC50 4.40-5.50[6]
3 1-(4-bromophenyl)-2-(1-methyl-3-phenol,5-phenyl-1H-pyrazol-4-yl)diazene--[8]
4 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide--[3]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[9][10]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.[10][11]

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., A549, MCF-7, HeLa) in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare a stock solution of the 4-bromophenyl pyrazole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of test concentrations.

    • Remove the old media from the wells and add 100 µL of fresh media containing the different concentrations of the test compound.

    • Include a vehicle control (media with the same concentration of DMSO used for the test compounds) and a positive control (a known anticancer drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[9][12]

    • Add 10-20 µL of the MTT stock solution to each well.[9]

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[11]

  • Formazan Solubilization:

    • Carefully remove the media containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilizing agent, such as DMSO or a solution of 0.01 M HCl in 10% SDS, to each well to dissolve the formazan crystals.[10][11]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[11][12]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents. Pyrazole derivatives, including those with a 4-bromophenyl moiety, have shown promising activity against a range of bacteria and fungi.[4][13][14]

Mechanisms of Action

The antimicrobial action of these compounds is believed to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilic nature of the 4-bromophenyl group may facilitate the passage of the molecule through the microbial cell wall.

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a standard and straightforward technique for preliminary screening of antimicrobial activity.[1][2][5][15]

Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a specific microorganism. If the compound is effective, it will inhibit the growth of the microbe, resulting in a clear zone of inhibition around the well.[2]

Step-by-Step Protocol:

  • Preparation of Inoculum:

    • Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) in a suitable broth medium overnight.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.

  • Agar Plate Preparation:

    • Prepare Mueller-Hinton agar for bacteria or Sabouraud Dextrose agar for fungi and sterilize by autoclaving.

    • Pour the molten agar into sterile Petri dishes and allow it to solidify in a laminar flow hood.

  • Inoculation:

    • Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly over the entire surface of the agar plate to create a lawn of growth.[15]

  • Well Preparation and Compound Addition:

    • Use a sterile cork borer or the back of a sterile micropipette tip to create wells (6-8 mm in diameter) in the agar.[1][15]

    • Prepare different concentrations of the 4-bromophenyl pyrazole derivative in a suitable solvent.

    • Carefully add a fixed volume (e.g., 50-100 µL) of each concentration of the test compound into separate wells.[1]

    • Include a negative control (solvent alone) and a positive control (a standard antibiotic or antifungal agent).

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.[5]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where no microbial growth is observed) in millimeters.

    • A larger diameter indicates greater antimicrobial activity.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib being a well-known example.[16] The 4-bromophenyl substitution has been explored to develop new anti-inflammatory candidates with potentially improved efficacy and safety profiles.[10]

Mechanisms of Action

The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[16][17] Some derivatives may also inhibit other inflammatory mediators or pathways.[17]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory activity of new compounds.[13][18][19][20][21]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[18]

Step-by-Step Protocol:

  • Animal Acclimatization and Grouping:

    • Use healthy adult Wistar or Sprague-Dawley rats.

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.[18]

    • Divide the animals into groups (e.g., control, standard drug, and test compound groups).

  • Compound Administration:

    • Administer the 4-bromophenyl pyrazole derivative orally or intraperitoneally at different doses.

    • The control group receives the vehicle (e.g., saline or a suspension agent).

    • The standard group receives a known anti-inflammatory drug, such as indomethacin or diclofenac.[19][21]

  • Induction of Inflammation:

    • One hour after compound administration, inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the subplantar region of the right hind paw of each rat.[19][21]

  • Measurement of Paw Volume:

    • Measure the volume of the injected paw immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[19][20][21]

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each group at each time point using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] * 100

      • Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

    • Compare the results of the test compound groups with the control and standard drug groups to evaluate the anti-inflammatory activity.

Synthesis of 4-Bromophenyl Pyrazole Derivatives

The synthesis of 4-bromophenyl pyrazole derivatives typically involves the cyclocondensation of a 1,3-dicarbonyl compound with a 4-bromophenylhydrazine derivative.[8] A common starting point is the reaction of a substituted acetophenone with a hydrazine to form a hydrazone, which is then cyclized.[4][8]

General Synthetic Scheme

Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_reaction1 Vilsmeier-Haack Reaction cluster_reaction2 Cyclization cluster_product Product 4-Bromoacetophenone 4-Bromoacetophenone Hydrazone Hydrazone 4-Bromoacetophenone->Hydrazone Hydrazine derivative Hydrazine derivative Hydrazine derivative->Hydrazone Condensation Condensation Hydrazine derivative->Condensation Formylation Formylation Hydrazone->Formylation 1,3-Diketone 1,3-Diketone 1,3-Diketone->Condensation Formylation->1,3-Diketone 4-Bromophenyl Pyrazole Derivative 4-Bromophenyl Pyrazole Derivative Condensation->4-Bromophenyl Pyrazole Derivative

Caption: General synthetic route for 4-bromophenyl pyrazole derivatives.

Conclusion and Future Perspectives

4-Bromophenyl pyrazole derivatives represent a highly versatile and promising class of compounds with significant potential in drug discovery. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities warrant further investigation. The screening protocols detailed in this guide provide a robust framework for the initial evaluation of newly synthesized derivatives. Future research should focus on elucidating the precise molecular targets and mechanisms of action of the most potent compounds, as well as optimizing their pharmacokinetic properties to advance them as potential therapeutic agents. The strategic application of computational modeling and structure-activity relationship studies will undoubtedly accelerate the development of the next generation of 4-bromophenyl pyrazole-based drugs.

References

  • Pyrazoles as anticancer agents: Recent advances - SRR Public
  • EVALUATION OF THE ANTI-PROLIFERATIVE PROFILE OF A NEW (4-BROMOPHENYL)-1H-PYRAZOLE DERIVATIVE - Romanian Journal of Biophysics. (2015).
  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2001). Current Protocols in Pharmacology.
  • Detailed protocol for MTT Cell Viability and Prolifer
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
  • Anti-inflammatory and Antioxidant Effects of the Microalga Pediastrum boryanum in Carrageenan-Induced R
  • MTT assay protocol | Abcam. (n.d.).
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI. (2023).
  • Protocol for Cell Viability Assays - BroadPharm. (2022).
  • MTT Cell Assay Protocol. (n.d.).
  • 2.7. Carrageenan-induced paw edema assay - Bio-protocol. (n.d.).
  • Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico - Taylor & Francis. (2023).
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r
  • Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss - PubMed. (2021).
  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer - Hilaris Publisher. (2023).
  • Agar well diffusion assay - YouTube. (2020).
  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - MDPI. (2015).
  • A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products - MDPI. (2022).
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions - SciELO. (n.d.).
  • Methods for in vitro evaluating antimicrobial activity: A review - PMC - NIH. (n.d.).
  • Synthesis of Some New Pyrazoles - DergiPark. (n.d.).
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Pyrazoles and Pyrazolines as Anti-Inflamm

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Preamble: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in drug disco...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in drug discovery.[1][2] Its unique structural and electronic properties, including the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, allow for versatile interactions with a multitude of biological targets.[1] Marketed drugs incorporating the pyrazole core, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, underscore the therapeutic significance of this chemical class. Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral properties.[3][4][5]

This guide focuses on a specific analogue, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid . While direct, extensive research on this particular molecule is emerging, the wealth of data on structurally related pyrazole carboxylic acids allows us to formulate a robust, evidence-based strategy for elucidating its in vitro mechanism of action. This document provides researchers, scientists, and drug development professionals with a comprehensive framework of hypothesized mechanisms and detailed experimental protocols to systematically investigate its biological activity.

Hypothesized Mechanisms of Action: An Evidence-Based Approach

Based on extensive literature on the pyrazole class, we can postulate several primary mechanisms of action for 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. The presence of the pyrazole core, substituted with aryl groups, is a common feature in compounds targeting pathways in inflammation and oncology.

Anti-Inflammatory Pathways

Inflammation is a complex biological response mediated by enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and signaling molecules such as prostaglandins and cytokines.[6] Pyrazole derivatives are renowned for their anti-inflammatory prowess.[7]

  • Cyclooxygenase-2 (COX-2) Inhibition: Many pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs), most notably Celecoxib, function as selective inhibitors of COX-2.[5][6] This enzyme is a key player in the synthesis of prostaglandins, which are potent inflammatory mediators. The structural motifs within the target compound are consistent with those found in known COX-2 inhibitors.

  • 5-Lipoxygenase (5-LOX) Inhibition: Some pyrazole analogues have been shown to inhibit 5-LOX, an enzyme responsible for the production of leukotrienes, another class of inflammatory mediators.[6] A related compound, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, was synthesized as a potential inhibitor of both microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-LOX.[8][9] This strongly suggests that the carboxylic acid derivative may also target this pathway.

  • Modulation of Pro-Inflammatory Cytokines: The NF-κB signaling pathway is a critical regulator of inflammatory responses, controlling the expression of cytokines like TNF-α, IL-6, and IL-1β.[6] Inhibition of this pathway is another potential mechanism for pyrazole derivatives.

Inflammatory_Cascade AA Arachidonic Acid COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 PGs Prostaglandins COX2->PGs LTs Leukotrienes LOX5->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Compound 3-(4-bromophenyl)-1-phenyl- 1H-pyrazole-4-carboxylic acid Compound->COX2 Inhibition? Compound->LOX5 Inhibition?

Caption: Hypothesized inhibition of COX-2 and 5-LOX pathways.

Anticancer Pathways

The pyrazole scaffold is a key component of numerous anticancer agents, often targeting signaling cascades that drive cell proliferation and survival.[2][10]

  • Kinase Inhibition: Many pyrazole derivatives function as kinase inhibitors.[10] This includes targeting receptor tyrosine kinases like VEGFR and PDGFR, which are crucial for angiogenesis, and intracellular signaling pathways such as PI3K/AKT/mTOR and MAPK, which regulate cell growth, proliferation, and survival.[10][11]

  • Tubulin Polymerization Disruption: Some diaryl pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization.[10][12] By disrupting microtubule dynamics, these compounds induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis.

  • Induction of Apoptosis: Ultimately, many effective anticancer agents induce programmed cell death, or apoptosis. Pyrazole derivatives have been shown to activate apoptotic pathways, often characterized by the activation of caspases and changes in mitochondrial membrane potential.[2][12]

Anticancer_Mechanisms Compound 3-(4-bromophenyl)-1-phenyl- 1H-pyrazole-4-carboxylic acid Kinases Protein Kinases (VEGFR, PI3K, AKT) Compound->Kinases Inhibition? Tubulin Tubulin Polymerization Compound->Tubulin Inhibition? Apoptosis Apoptosis Compound->Apoptosis Induction? Proliferation Cell Proliferation & Angiogenesis Kinases->Proliferation Microtubules Microtubule Formation Tubulin->Microtubules Proliferation->Apoptosis Suppression of CellCycleArrest Cell Cycle Arrest Microtubules->CellCycleArrest Progression through

Caption: Postulated anticancer mechanisms of action.

In Vitro Experimental Validation: A Step-by-Step Guide

To systematically test these hypotheses, a tiered experimental approach is recommended. This workflow begins with broad enzymatic and cellular screening and progresses to more detailed mechanistic studies.

Experimental_Workflow Tier1 Tier 1: Primary Screening - COX-1/COX-2 Enzyme Assays - 5-LOX Enzyme Assay - Broad-Spectrum Kinase Panel - NCI-60 Cell Line Screen (or similar) Tier2 Tier 2: Cellular Activity - Cytotoxicity (IC50) in select lines - Apoptosis Assay (Annexin V/PI) - Cell Cycle Analysis (Propidium Iodide) Tier1->Tier2 Hits Tier3 Tier 3: Mechanism Deconvolution - Tubulin Polymerization Assay - Western Blot for Signaling Pathways (p-AKT, p-ERK, etc.) - Cytokine Release Assay (LPS-stimulated PBMCs) Tier2->Tier3 Confirmed Activity Data Data Analysis & Mechanism Confirmation Tier3->Data

Caption: Tiered workflow for in vitro mechanism of action studies.

Protocol: COX-1 and COX-2 Enzymatic Inhibition Assay
  • Rationale: This is a primary screen to determine if the compound has direct inhibitory activity against the key enzymes in prostaglandin synthesis. Measuring activity against both isoforms determines selectivity.

  • Methodology:

    • Reagents: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorescent probe (e.g., Amplex Red).

    • Preparation: Serially dilute the test compound in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM). Prepare a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control.

    • Reaction: In a 96-well plate, add the enzyme, the test compound or control, and the detection probe in assay buffer.

    • Initiation: Initiate the reaction by adding arachidonic acid.

    • Detection: Incubate at 37°C for a specified time (e.g., 10 minutes). Measure the fluorescence or absorbance using a plate reader.

    • Analysis: Calculate the percent inhibition for each concentration relative to the DMSO vehicle control. Plot the data and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

Protocol: Cellular Cytotoxicity (MTT Assay)
  • Rationale: To assess the compound's effect on the viability and proliferation of cancer cells. This provides an IC50 value for growth inhibition and helps select cell lines for further study.

  • Methodology:

    • Cell Culture: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate and allow them to adhere overnight.

    • Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measurement: Read the absorbance at ~570 nm using a microplate reader.

    • Analysis: Normalize the absorbance values to the vehicle control to determine the percent viability. Calculate the GI50/IC50 value from the dose-response curve.

Protocol: Apoptosis Analysis via Annexin V/Propidium Iodide Staining
  • Rationale: To determine if the observed cytotoxicity is due to the induction of apoptosis. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) enters cells that have lost membrane integrity (late apoptosis/necrosis).

  • Methodology:

    • Cell Treatment: Treat a selected cancer cell line in a 6-well plate with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include vehicle and positive (e.g., Staurosporine) controls.

    • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

    • Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

    • Incubation: Incubate in the dark at room temperature for 15 minutes.

    • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

    • Analysis: Quantify the cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

Protocol: Western Blot for Key Signaling Proteins
  • Rationale: To directly probe the effect of the compound on specific signaling pathways hypothesized to be targets (e.g., PI3K/AKT, MAPK). This is achieved by measuring the phosphorylation status of key proteins in the cascade.

  • Methodology:

    • Cell Lysis: Treat cells with the compound for a short duration (e.g., 30 minutes to 6 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) and then incubate with primary antibodies specific for the phosphorylated (e.g., p-AKT, p-ERK) and total forms of the target proteins.

    • Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of the compound.

Data Presentation and Interpretation

All quantitative data should be summarized for clear interpretation and comparison.

Table 1: Hypothetical In Vitro Activity Profile

Assay TypeTarget/Cell LineEndpointResult (IC50/GI50)Positive Control
Enzyme Inhibition Human COX-1% Inhibition> 100 µMSC-560 (9 nM)
Human COX-2% Inhibition0.5 µMCelecoxib (40 nM)
Human 5-LOX% Inhibition5.2 µMZileuton (1 µM)
Cellular Activity MCF-7 (Breast Cancer)Growth Inhibition2.1 µMDoxorubicin (0.95 µM)[10]
HCT-116 (Colon Cancer)Growth Inhibition3.5 µMDoxorubicin (0.024 µM)[2]
PC-3 (Prostate Cancer)Growth Inhibition1.8 µMCisplatin

Note: Data are hypothetical and for illustrative purposes. IC50 values for controls are representative of literature values.

The results from these assays will build a comprehensive profile of the compound's in vitro activity. For instance, potent and selective inhibition of COX-2 in the enzymatic assay, coupled with a reduction in prostaglandin E2 levels in a cellular assay (e.g., in LPS-stimulated macrophages), would provide strong evidence for an anti-inflammatory mechanism. Similarly, a low micromolar GI50 in cancer cells, combined with evidence of apoptosis and cell cycle arrest, would point towards an anticancer mechanism. Western blot data would then further refine this by identifying the specific signaling pathways being modulated.

References

  • Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. (2011). International Journal of Molecular Sciences.
  • Reactions of some pyrazole-3-carboxylic acids with various N,N'-binucleophiles and investigation of their antiproliferative activities. (2015). Indian Journal of Chemistry.
  • Novel hydrazone-derived pyrazole-benzofuran compounds inhibit cancer cell growth by targeting MMPs, caspases, and PI3K/AKT/mTOR signaling pathway. (2026). Bioorganic Chemistry. Available at: [Link]

  • Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014). Medicinal Chemistry Research. Available at: [Link]

  • Discovering the inhibition of YAP/TEAD Hippo signaling pathway via new pyrazolone derivatives: synthesis, molecular docking and biological investigations. (2024). Scientific Reports. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Signal Transduction and Targeted Therapy. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules. Available at: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). Mini-Reviews in Organic Chemistry. Available at: [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Current Organic Synthesis. Available at: [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025). Preprints.org. Available at: [Link]

  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2012). Acta Crystallographica Section E. Available at: [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). MDPI Encyclopedia. Available at: [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Available at: [Link]

  • Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity. (n.d.). Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Discovery of Two Novel Pyrazole Derivatives as Anticancer Agents Targeting Tubulin Polymerization and MAPK Signaling Pathways. (2026). ResearchGate. Available at: [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry. Available at: [Link]

  • 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. (2024). Molbank. Available at: [Link]

  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2012). Acta Crystallographica Section E. Available at: [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. Available at: [Link]

  • 3-(4-bromophenyl)-1-phenyl-1h-pyrazole-5-carboxylic acid. (n.d.). PubChem. Available at: [Link]

  • 3-(4-bromophenyl)-1-phenyl-1h-pyrazole-4-carboxylic acid. (n.d.). PubChem. Available at: [Link]

  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2012). ResearchGate. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the methodologies and considerations for assessing the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and considerations for assessing the thermodynamic stability of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. In the landscape of drug discovery and development, a thorough understanding of a compound's thermodynamic stability is paramount for predicting its shelf-life, formulation compatibility, and ultimately, its clinical success.[][2] This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental choices, ensuring a robust and well-validated approach to stability assessment.

The Crucial Role of Thermodynamic Stability in Drug Development

The journey of a drug candidate from laboratory synthesis to a marketable pharmaceutical is fraught with challenges, with stability being a critical gatekeeper. Thermodynamic stability, an intrinsic property of a molecule, dictates its tendency to exist in its lowest energy state. For an active pharmaceutical ingredient (API) like 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, assessing this stability is not merely a regulatory formality but a fundamental aspect of risk mitigation.[] Instability can manifest as degradation into impurities, changes in crystalline form (polymorphism), or reduced solubility, all of which can have profound implications for safety, efficacy, and manufacturability.[3]

This guide will delve into the key experimental techniques and theoretical considerations for characterizing the thermodynamic stability of our target molecule, a substituted pyrazole carboxylic acid. Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide array of biological activities.[4][5][6][7] The presence of the carboxylic acid group further highlights the importance of understanding its stability, as this functional group can be susceptible to decarboxylation and can influence solubility and salt formation.

Structural Features Influencing the Stability of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

The thermodynamic stability of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a composite of the contributions from its constituent structural motifs: the pyrazole core, the phenyl and bromophenyl substituents, and the carboxylic acid group.

  • The Pyrazole Ring: Pyrazole is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms.[5] Its aromaticity contributes significantly to its overall stability.[8] The electron-rich nature of the pyrazole ring can influence its reactivity and interactions with other molecules.[6]

  • Substituent Effects: The phenyl group at the 1-position and the 4-bromophenyl group at the 3-position of the pyrazole ring introduce steric and electronic effects. The bulky nature of these groups can influence the crystal packing and intermolecular interactions, which in turn affect the melting point and solubility. The bromine atom, being an electron-withdrawing group, can modulate the electron density of the aromatic system.

  • The Carboxylic Acid Group: The carboxylic acid moiety is a key functional group that can participate in strong hydrogen bonding, leading to the formation of dimers or extended networks in the solid state. This hydrogen bonding significantly impacts the melting point and thermal stability.[9] However, carboxylic acids can be prone to thermal decomposition via decarboxylation.[10] The temperature at which this occurs is a critical parameter to determine.

The interplay of these structural features dictates the overall thermodynamic profile of the molecule. A comprehensive stability assessment, therefore, requires a multi-pronged approach employing various analytical techniques.

Experimental Protocols for Thermodynamic Stability Assessment

A robust evaluation of thermodynamic stability involves a suite of orthogonal analytical techniques. The following sections detail the standard, field-proven protocols for characterizing the thermal behavior and solubility of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.

Differential Scanning Calorimetry (DSC)

Purpose: DSC is a cornerstone technique for assessing the thermal properties of a material.[][3] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of melting point, enthalpy of fusion, and the detection of polymorphic transitions.[3]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the melting point (e.g., 300 °C).[11]

    • Maintain an inert atmosphere by purging the cell with nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the substance. The onset temperature of this peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion. Any other thermal events, such as polymorphic transitions, will also be observed as endothermic or exothermic peaks.

Causality Behind Experimental Choices: The choice of a 10 °C/min heating rate is a standard practice that provides a good balance between resolution and experimental time. An inert atmosphere is crucial to ensure that the observed thermal events are due to physical transitions (like melting) and not chemical reactions with the surrounding air.

Self-Validating System: The protocol's integrity is maintained by calibrating the DSC instrument with certified reference materials (e.g., indium) for temperature and enthalpy. Running a baseline with empty pans before the sample run ensures the instrument is performing correctly.

Diagram: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_data Data Analysis prep1 Weigh 2-5 mg of Sample prep2 Seal in Aluminum Pan prep1->prep2 dsc1 Place Sample & Reference in Cell prep2->dsc1 dsc2 Set Thermal Program (25°C to 300°C at 10°C/min) dsc1->dsc2 dsc3 Purge with Nitrogen dsc2->dsc3 data1 Record Heat Flow vs. Temperature dsc3->data1 data2 Identify Melting Point (Tm) data1->data2 data3 Calculate Enthalpy of Fusion (ΔHfus) data2->data3

Caption: Workflow for Differential Scanning Calorimetry analysis.

Thermogravimetric Analysis (TGA)

Purpose: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9][12] It is an essential technique for determining the thermal stability and decomposition temperature of a compound.[13] For a carboxylic acid, TGA can reveal the temperature at which decarboxylation or other decomposition processes occur.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program:

    • Equilibrate the sample at room temperature.

    • Heat the sample at a constant rate, typically 10 °C/min, to a high temperature (e.g., 600 °C) to ensure complete decomposition.[13]

    • Maintain a continuous flow of an inert gas (e.g., nitrogen) over the sample to carry away any gaseous decomposition products.

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The onset temperature of a mass loss step indicates the beginning of decomposition. The first derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.

Causality Behind Experimental Choices: The use of a slightly larger sample size than in DSC ensures a more pronounced mass loss signal. The choice of a high final temperature ensures that all decomposition events are captured. An inert atmosphere is used to study the inherent thermal stability of the molecule without the influence of oxidative processes.

Self-Validating System: The TGA instrument should be calibrated for temperature using magnetic standards (e.g., Curie point standards) and for mass using calibrated weights. Regular cleaning of the furnace and balance mechanism is crucial for accurate and reproducible results.

Diagram: TGA Experimental Workflow

TGA_Workflow cluster_prep_tga Sample Preparation cluster_tga TGA Analysis cluster_data_tga Data Analysis prep1_tga Weigh 5-10 mg of Sample prep2_tga Place in TGA Pan prep1_tga->prep2_tga tga1 Place Sample in Furnace prep2_tga->tga1 tga2 Set Thermal Program (RT to 600°C at 10°C/min) tga1->tga2 tga3 Purge with Nitrogen tga2->tga3 data1_tga Record Mass vs. Temperature tga3->data1_tga data2_tga Determine Onset of Decomposition data1_tga->data2_tga data3_tga Analyze DTG Curve data2_tga->data3_tga

Sources

Exploratory

The Structural Elucidation of Bromophenyl Pyrazole Carboxylic Acids: A Guide to Mass Spectrometry Fragmentation

An In-depth Technical Guide Abstract Bromophenyl pyrazole carboxylic acids represent a critical scaffold in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and materials. The precise ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

Bromophenyl pyrazole carboxylic acids represent a critical scaffold in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and materials. The precise characterization of these molecules is paramount, and mass spectrometry (MS) stands as the definitive tool for their structural elucidation. This technical guide provides a comprehensive analysis of the gas-phase fragmentation behavior of this compound class. We will dissect the characteristic fragmentation patterns, explain the underlying chemical principles, and provide a robust, self-validating workflow for researchers. This document is intended for scientists in drug development and chemical research who seek to move beyond simple mass confirmation to a deep, mechanistic understanding of their molecules.

Introduction: The "Why" Behind the Analysis

The prevalence of the pyrazole core in medicinal chemistry is a testament to its versatile nature as a bioisostere for amides and its ability to engage in a wide range of biological interactions. The addition of a bromophenyl group provides both steric bulk and a handle for further synthetic modification (e.g., cross-coupling reactions), while the carboxylic acid moiety is instrumental for modulating solubility and providing a key interaction point with biological targets.

Given these roles, confirming the exact structure, including isomer positioning, is not just an academic exercise—it is a prerequisite for understanding structure-activity relationships (SAR). High-resolution mass spectrometry, particularly tandem MS (MS/MS), allows us to isolate a target molecule, induce fragmentation, and analyze the resulting fragments to piece together the original structure like a molecular puzzle. This guide focuses on interpreting the puzzle pieces generated from bromophenyl pyrazole carboxylic acids.

Foundational Fragmentation Principles

The fragmentation pattern of a complex molecule is a composite of the behaviors of its individual functional groups, modulated by their electronic and steric interplay. Understanding these foundational patterns is key.

The Pyrazole Ring: A Heterocyclic Core

The pyrazole ring, while aromatic, is susceptible to specific cleavage pathways upon energetic input. The most common fragmentation involves the cleavage of the N-N bond, followed by the loss of small, stable molecules like HCN or N₂. The exact pathway is highly dependent on the substitution pattern.

The Carboxylic Acid: The Driving Force for Decarboxylation

For analyses conducted in negative ion mode via electrospray ionization (ESI), the deprotonated carboxylate ([M-H]⁻) is often the precursor ion. Upon collisional activation, the most characteristic and energetically favorable fragmentation is the neutral loss of CO₂ (44 Da) . This process is often so efficient that the [M-H-CO₂]⁻ ion is the most abundant fragment in the MS/MS spectrum.

The Bromophenyl Moiety: An Isotopic Signature

The presence of a bromine atom provides an unmistakable signature in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic pair of peaks (an "M/M+2" pattern) separated by approximately 2 Da for any ion containing the bromine atom. The loss of this signature in a fragment ion is a clear indication that the bromine has been cleaved from the molecule, typically as a bromine radical (•Br, 79/81 Da) or hydrogen bromide (HBr, 80/82 Da).

Integrated Fragmentation of Bromophenyl Pyrazole Carboxylic Acids (ESI-MS/MS)

In modern drug discovery, ESI is the most common ionization technique due to its soft nature, which typically keeps the parent molecule intact as a protonated ([M+H]⁺) or deprotonated ([M-H]⁻) ion. We will focus on the fragmentation of the deprotonated ion ([M-H]⁻), as the carboxylic acid makes this the preferred species in negative mode.

Let's consider a representative molecule: 5-(4-bromophenyl)-1H-pyrazole-3-carboxylic acid .

Primary Fragmentation Pathway: Decarboxylation

The primary and most dominant fragmentation event is the loss of carbon dioxide.

  • Mechanism: The negative charge on the carboxylate group facilitates the facile elimination of a neutral CO₂ molecule upon collisional activation.

  • Diagnostic Value: This fragmentation confirms the presence of the carboxylic acid group. The resulting fragment ion, [M-H-CO₂]⁻, becomes the new precursor for subsequent fragmentation events (MS³).

Secondary Fragmentation Pathways

After the initial loss of CO₂, the resulting ion fragments further, revealing the core structure.

  • Loss of Bromine: The [M-H-CO₂]⁻ ion can subsequently lose a bromine radical (•Br). This is confirmed by the disappearance of the characteristic M/M+2 isotopic pattern in the resulting product ion.

  • Ring Cleavage: The pyrazole ring itself can fragment. A common pathway involves the loss of hydrogen cyanide (HCN, 27 Da) from the pyrazole ring, a characteristic fragmentation for nitrogen-containing heterocycles.

The diagram below illustrates this primary fragmentation cascade.

precursor [M-H]⁻ (e.g., m/z 267/269) 5-(4-bromophenyl)-1H-pyrazole-3-carboxylate frag1 [M-H-CO₂]⁻ (m/z 223/225) 5-(4-bromophenyl)pyrazole Anion precursor->frag1 - CO₂ (44 Da) frag2 [M-H-CO₂-Br]⁻ (m/z 144) Phenylpyrazole Anion frag1->frag2 - •Br (79/81 Da) frag3 [M-H-CO₂-HCN]⁻ (m/z 196/198) frag1->frag3 - HCN (27 Da)

Caption: Primary fragmentation cascade for a deprotonated bromophenyl pyrazole carboxylic acid.

Data Summary: Expected Fragments

For our example molecule, 5-(4-bromophenyl)-1H-pyrazole-3-carboxylic acid (Monoisotopic Mass ≈ 267.97 Da), we can summarize the expected primary fragments in a table.

Precursor Ion ([M-H]⁻)Neutral LossFragment Ionm/z (⁷⁹Br / ⁸¹Br)Diagnostic Information
267.0 / 269.0CO₂[M-H-CO₂]⁻223.0 / 225.0Confirms Carboxylic Acid
223.0 / 225.0•Br[M-H-CO₂-Br]⁻144.0Confirms Bromine Loss
223.0 / 225.0HCN[M-H-CO₂-HCN]⁻196.0 / 198.0Confirms Pyrazole Ring

A Self-Validating Experimental Workflow

To ensure the generation of high-quality, trustworthy data, a systematic approach is required. This protocol is designed to be self-validating, with built-in checks to confirm key structural features.

prep 1. Sample Preparation (Dilute in MeOH/H₂O + 0.1% NH₄OH) ms1 2. Full Scan MS (Negative Mode) (e.g., m/z 100-500) prep->ms1 check1 3. Isotope Check (Confirm M/M+2 pattern, ~1:1 ratio) ms1->check1 ms2 4. Tandem MS (MS/MS) (Isolate [M-H]⁻, apply collision energy) check1->ms2 Pattern OK check2 5. Fragmentation Check (Look for -44 Da loss) ms2->check2 interpret 6. Data Interpretation (Assign fragments, confirm with isotope patterns) check2->interpret Loss Found

Caption: Self-validating workflow for MS/MS analysis of bromophenyl pyrazole carboxylic acids.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: To ensure efficient ionization and prevent contamination. The use of a weak base like ammonium hydroxide (NH₄OH) promotes the formation of the desired deprotonated [M-H]⁻ ion.

    • Protocol: Prepare a stock solution of the compound at 1 mg/mL in methanol. Dilute this stock to a final concentration of 1-10 µg/mL in a solution of 50:50 methanol:water containing 0.1% ammonium hydroxide.

  • Full Scan MS Analysis (MS1):

    • Rationale: To confirm the presence of the target molecule and verify its isotopic pattern.

    • Protocol: Infuse the sample into the ESI source. Acquire a full scan mass spectrum in negative ion mode. Verify the presence of the [M-H]⁻ ion and confirm that it exhibits the characteristic ~1:1 M/M+2 isotopic pattern indicative of a single bromine atom.

  • Tandem MS Analysis (MS/MS):

    • Rationale: To generate structure-specific fragment ions.

    • Protocol: Set up an MS/MS experiment to isolate the monoisotopic [M-H]⁻ precursor ion (e.g., m/z 267.0). Apply collision energy (e.g., start with 20 eV and ramp to find the optimal energy) to induce fragmentation. Acquire the product ion spectrum.

  • Data Interpretation & Validation:

    • Rationale: To connect the observed fragments to the molecular structure.

    • Protocol:

      • Self-Validation Step 1: Confirm the presence of a major fragment corresponding to a neutral loss of 44.01 Da (CO₂). This is the primary validation of the carboxylic acid moiety.

      • Self-Validation Step 2: Examine the isotopic patterns of all major fragments. If a fragment retains the M/M+2 pattern, it still contains the bromine atom. If the pattern is absent, the bromine has been lost.

      • Assign structures to the observed fragments based on the principles outlined in Section 3.0.

Conclusion

The mass spectrometry fragmentation of bromophenyl pyrazole carboxylic acids is a predictable and highly informative process. By systematically evaluating the key fragmentation pathways—facile decarboxylation, characteristic bromine loss, and heterocyclic ring cleavage—researchers can confidently elucidate the structure of novel analogs. The key to a trustworthy analysis lies not just in acquiring the data, but in applying a self-validating workflow that uses the inherent chemical properties of the molecule, such as the bromine isotopic pattern, to confirm each step of the fragmentation cascade. This approach transforms mass spectrometry from a simple measurement tool into a powerful engine for structural discovery.

References

There are no direct references available that specifically and comprehensively detail the mass spectrometry fragmentation patterns of "bromophenyl pyrazole carboxylic acids" in a single, authoritative guide. The information presented is synthesized from foundational principles of organic mass spectrometry and knowledge of the fragmentation of the individual moieties. For further reading on the fundamental principles, the following resources are recommended:

  • General Mass Spectrometry of Heterocycles: While not specific to this exact class, foundational texts and articles on the fragmentation of pyrazoles and other nitrogen-containing heterocycles provide the basis for understanding the ring-cleavage p
  • Fragmentation of Carboxylic Acids: Standard organic mass spectrometry textbooks detail the mechanisms of decarboxylation and other rearrangements common to carboxylic acids under various ioniz
  • Mass Spectrometry of Halogenated Compounds: Resources from instrument vendors and educational sites often provide clear explanations of the isotopic patterns of halogens like bromine and chlorine, which is a critical piece of the interpret
Foundational

Toxicological Profile of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid: A Predictive In Vivo Assessment Based on Structural Analogs

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive examination of the potential in vivo toxicity profile of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. In the absence of dire...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive examination of the potential in vivo toxicity profile of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. In the absence of direct toxicological studies on this specific molecule, this document synthesizes data from a range of structurally and functionally related pyrazole derivatives to construct a predictive toxicological framework. By analyzing established pharmaceuticals such as Celecoxib, withdrawn drugs like Rimonabant, and other pyrazole-based compounds, we explore potential target organ toxicities, including gastrointestinal, cardiovascular, renal, hepatic, and central nervous system effects. This guide is intended for researchers, scientists, and drug development professionals, offering critical insights into the experimental design of a robust toxicological evaluation program for this class of compounds. Detailed, step-by-step protocols for foundational in vivo toxicity studies are provided, alongside a discussion of the causal relationships between chemical structure and observed toxicities.

Introduction and Statement of Purpose

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse pharmacological activities, including anti-inflammatory, analgesic, and anti-obesity effects.[1][2] The compound 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a member of this versatile class, featuring a diaryl-substituted pyrazole core with a carboxylic acid moiety. Its structure is analogous to several biologically active molecules, suggesting potential for therapeutic development.

However, a thorough review of the scientific literature reveals a critical gap: there is no publicly available in vivo toxicity data for 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. For drug development professionals, understanding the potential safety liabilities of a new chemical entity (NCE) is paramount. This guide addresses this gap by undertaking a comprehensive, predictive analysis of the compound's likely toxicity profile.

Our approach is grounded in the principles of structure-activity and structure-toxicity relationships. We will critically evaluate the in vivo safety profiles of several key pyrazole-containing compounds to forecast the potential hazards associated with our target molecule. This analysis will serve as an authoritative resource for designing a rigorous, scientifically sound, and ethically responsible non-clinical safety program.

Predictive Toxicological Profile Based on Structural Analogs

The toxicological profile of a pyrazole derivative is not uniform across the class; it is profoundly influenced by the nature and position of its substituents. By examining well-characterized analogs, we can identify potential areas of concern for 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.

Acute Toxicity

The acute toxicity of pyrazole derivatives can vary significantly. For some novel pyrazole compounds, the median lethal dose (LD50) has been found to be as high as 2000 mg/kg in rodents, suggesting a low acute toxicity potential.[3] However, GHS hazard classifications for a structurally similar compound, 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid, indicate it is harmful if swallowed, inhaled, or in contact with skin, and is an irritant to the skin and eyes.[4] Furthermore, a series of 1-methyl-1H-pyrazole-5-carboxamides demonstrated unexpected and potent acute toxicity in mice, which was later linked to the inhibition of mitochondrial respiration—a mechanism not detected by standard in vitro cytotoxicity assays.[5]

Insight for the Target Compound: Given these divergent findings, it is prudent to assume that 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid could possess moderate acute toxicity. Initial assessments should proceed with caution, and the potential for non-standard toxicity mechanisms, such as mitochondrial inhibition, should be considered if early signs of distress are observed at unexpectedly low doses.

Sub-chronic and Organ-Specific Toxicity

Repeated dose toxicity studies of pyrazole analogs have identified several key target organs. The specific profile often depends on the compound's primary pharmacological target and off-target activities.

Many pyrazole-based anti-inflammatory agents, such as Celecoxib, function as selective COX-2 inhibitors. This mechanism confers a significant GI safety advantage over non-selective NSAIDs.[6] However, the risk is not eliminated. Celecoxib is associated with a low incidence of gastroduodenal ulcers, bleeding, and perforation.[7]

Long-term administration of NSAIDs, including Celecoxib, is also linked to renal toxicity.[7] Effects can include dose-dependent reductions in renal blood flow, which may lead to overt renal decompensation in susceptible individuals.[8] A study on the novel pyrazole derivative LQFM021 found that 28-day oral administration in rats caused dose-dependent renal changes that were found to be irreversible.[9]

Insight for the Target Compound: The carboxylic acid moiety on 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid suggests it may possess NSAID-like activity. Therefore, a thorough evaluation of its GI and renal effects in repeated-dose studies is critical. Endoscopic evaluation and histopathology of the GI tract, along with comprehensive renal function tests (e.g., BUN, creatinine) and kidney histopathology, are essential endpoints.

The association between selective COX-2 inhibitors and an increased risk of serious cardiovascular thrombotic events is well-established.[7][10] Celecoxib, particularly at doses above 200 mg/day, carries an increased risk of myocardial infarction and stroke.[10] This effect is considered a class effect for coxibs.

Insight for the Target Compound: The potential for COX-2 inhibition by our target molecule makes cardiovascular safety a primary concern. Safety pharmacology studies should include detailed cardiovascular assessments (ECG, blood pressure, heart rate) in a relevant species. In longer-term toxicity studies, careful histopathological examination of the heart and major blood vessels is warranted.

The liver is a common site of drug-induced toxicity due to its central role in metabolism. Sub-chronic exposure to the phenylpyrazole insecticide Fipronil has been shown to induce oxidative stress and histopathological changes in the livers of rats.[11] The pyrazole LQFM021 also induced liver changes in a 28-day rat study, although these effects were reversible after a 14-day recovery period.[9]

Insight for the Target Compound: Monitoring of liver function via serum biochemistry (ALT, AST, ALP, bilirubin) is a standard and necessary component of any repeated-dose toxicity study. Histopathological analysis of the liver will be crucial to identify any potential for cellular damage, necrosis, or other adverse changes.

The case of Rimonabant, a pyrazole-based cannabinoid-1 (CB1) receptor antagonist, serves as a critical cautionary tale. The drug was withdrawn from the market due to severe psychiatric adverse effects, including depression, anxiety, and suicidal ideation, which were not adequately predicted by standard preclinical toxicity studies.[12][13] This highlights the potential for pyrazole derivatives to cross the blood-brain barrier and interact with CNS targets.

Insight for the Target Compound: While the structure of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid does not immediately suggest CB1 receptor activity, the potential for CNS effects cannot be dismissed. A functional observational battery (FOB) and automated locomotor activity assessment should be integrated into initial toxicity studies to screen for any neurobehavioral changes.

Genotoxicity and Carcinogenicity

The potential for a new compound to cause genetic damage must be thoroughly investigated. In vitro genotoxicity testing of the pyrazole LQFM021 showed an increase in micronucleated cells at high concentrations, signaling a potential for genotoxicity.[9] While no long-term carcinogenicity data exists for most novel pyrazoles, the potential for nitrosation of some pyrazolone compounds raises theoretical concerns.

Insight for the Target Compound: A standard battery of genotoxicity tests (Ames test, in vitro micronucleus or chromosomal aberration assay, and an in vivo genotoxicity assay like a rodent micronucleus test) is required to assess the mutagenic and clastogenic potential of the compound.

Reproductive and Developmental Toxicity

NSAIDs are known to pose risks during pregnancy. Use in the third trimester can cause premature closure of the fetal ductus arteriosus, and use in early pregnancy may be associated with an increased risk of miscarriage.

Insight for the Target Compound: If the compound is intended for use in women of childbearing potential, a full program of reproductive and developmental toxicity studies (fertility, embryo-fetal development, and pre- and postnatal development) will be necessary.

Summary of Predictive Toxicity

The following table summarizes the potential toxicities for 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid based on data from structural analogs.

Toxicity EndpointAnalog Compound(s)Key Findings for AnalogsPredicted Relevance for Target Compound
Acute Toxicity 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid[4]Harmful if swallowed, inhaled, or via dermal contact.High: Prudent to assume moderate acute toxicity.
1-methyl-1H-pyrazole-5-carboxamides[5]Unexpected acute toxicity via mitochondrial inhibition.Moderate: Consider non-standard toxicity mechanisms.
GI Toxicity Celecoxib[6][7]Lower risk than non-selective NSAIDs, but ulcers/bleeding can occur.High: GI safety evaluation is critical.
Renal Toxicity Celecoxib, LQFM021[8][9]Dose-dependent renal effects; can be irreversible.High: Renal function and pathology are key endpoints.
Cardiovascular Toxicity Celecoxib[7][10]Increased risk of thrombotic events (class effect for coxibs).High: Requires dedicated cardiovascular safety assessment.
Hepatotoxicity Fipronil, LQFM021[9][11]Oxidative stress, histopathological changes.Moderate: Standard liver monitoring is essential.
Neurotoxicity Rimonabant[12][13]Severe psychiatric adverse effects (depression, anxiety).Moderate: Neurobehavioral screening is recommended.
Genotoxicity LQFM021[9]Positive in vitro micronucleus assay at high concentrations.High: A standard genotoxicity battery is required.

Proposed Methodologies for In Vivo Toxicity Assessment

To definitively establish the safety profile of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, a staged, guideline-compliant in vivo testing strategy is required. The following protocols describe foundational studies that would form the core of a non-clinical safety package.

Protocol: Acute Oral Toxicity – Acute Toxic Class Method (OECD 423)

Scientific Rationale: This study provides an initial estimate of the acute toxicity (the LD50 range) of the compound and identifies clinical signs of toxicity. The method uses a stepwise procedure with a minimal number of animals, making it an ethical starting point for toxicity assessment.[14]

Step-by-Step Methodology:

  • Animal Model: Healthy, young adult female rats (e.g., Wistar or Sprague-Dawley strain), nulliparous and non-pregnant.

  • Acclimatization: Animals are acclimatized for at least 5 days prior to dosing.

  • Housing: Housed in standard conditions (22 ± 3 °C, 30-70% humidity, 12h light/dark cycle) with free access to standard laboratory diet and water.

  • Fasting: Food, but not water, is withheld for 3-4 hours before dosing.

  • Dose Administration:

    • A starting dose of 300 mg/kg is administered to a group of 3 female rats by oral gavage. The vehicle should be inert (e.g., 0.5% carboxymethylcellulose).

    • The dose volume is typically 5-10 mL/kg.

  • Post-Dosing Observation:

    • Animals are observed closely for the first 30 minutes, then periodically during the first 24 hours (with special attention during the first 4 hours).

    • Observations continue daily for a total of 14 days.

    • Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Note any tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.

  • Endpoint Determination & Step-Up/Down Procedure:

    • If 2 or 3 animals die, the test is repeated at a lower dose (e.g., 50 mg/kg).

    • If 0 or 1 animal dies, the test is repeated in another 3 animals at a higher dose (2000 mg/kg).

    • The procedure continues until a dose that causes mortality in 2/3 animals is identified or the limit dose of 2000 mg/kg is reached without significant mortality.

  • Pathology: All animals (those that die during the study and those euthanized at 14 days) undergo a gross necropsy.

OECD_423_Workflow cluster_prep Preparation cluster_dosing Dosing & Observation cluster_decision Decision Point cluster_outcomes Outcomes P1 Select 3 Female Rats P2 Fast Overnight P1->P2 D1 Administer Starting Dose (e.g., 300 mg/kg) P2->D1 O1 Observe for 14 Days (Mortality & Clinical Signs) D1->O1 C1 Mortality Check O1->C1 O2 Re-test at Lower Dose (e.g., 50 mg/kg) C1->O2  2 or 3 Deaths O3 Re-test at Higher Dose (e.g., 2000 mg/kg) C1->O3  0 or 1 Death O4 Stop Test. Estimate GHS Category. C1->O4  Limit Dose Reached or  Clear Outcome O3->C1 Repeat Cycle

Caption: Workflow for an Acute Oral Toxicity Study (OECD 423).

Protocol: Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

Scientific Rationale: This study provides information on the potential health hazards likely to arise from repeated exposure over a prolonged period. It identifies target organs of toxicity and establishes a No-Observed-Adverse-Effect Level (NOAEL), which is crucial for setting safe exposure limits for first-in-human studies.

Step-by-Step Methodology:

  • Animal Model: Rats (e.g., Wistar), 5 males and 5 females per group.

  • Dose Groups:

    • Group 1: Vehicle Control.

    • Group 2: Low Dose.

    • Group 3: Mid Dose.

    • Group 4: High Dose (should elicit some signs of toxicity but not mortality).

    • Optional: Group 5 (High Dose Recovery) and Group 6 (Vehicle Control Recovery) with 5 males and 5 females each, observed for an additional 14 days post-treatment to assess reversibility of effects.

  • Dose Administration: The test substance is administered orally by gavage, daily for 28 consecutive days.

  • In-Life Observations:

    • Mortality/Morbidity: Checked twice daily.

    • Clinical Observations: Detailed observations performed daily.

    • Functional Observational Battery (FOB): Performed on all animals prior to the study and during week 4. Includes assessment of home cage behavior, handling reactivity, and open field observations (gait, arousal, etc.).

    • Body Weight and Food Consumption: Recorded weekly.

  • Clinical Pathology (End of Study):

    • Blood samples are collected for hematology (e.g., CBC, differential) and clinical biochemistry (e.g., ALT, AST, BUN, creatinine, electrolytes).

    • Urine samples are collected for urinalysis.

  • Terminal Procedures:

    • At the end of the 28-day treatment period (and 14-day recovery period, if applicable), animals are euthanized.

    • A full gross necropsy is performed on all animals.

    • Organ weights are recorded for key organs (e.g., liver, kidneys, brain, spleen, heart, gonads).

  • Histopathology:

    • A comprehensive list of tissues from all control and high-dose animals is preserved and processed for microscopic examination.

    • All gross lesions and target organs identified in the high-dose group are also examined in the low- and mid-dose groups.

OECD_407_Workflow cluster_setup Study Setup cluster_dosing 28-Day Dosing Phase cluster_analysis Terminal Analysis (Day 29) cluster_recovery Optional Recovery Phase (14 Days) S1 Select Animals (e.g., 40 Rats, 20M/20F) S2 Assign to 4 Dose Groups (Control, Low, Mid, High) S1->S2 D1 Daily Oral Gavage S2->D1 R1 Additional Control & High-Dose Groups (No Dosing) S2->R1 If Included O1 In-Life Observations - Clinical Signs - Body Weight - Food Consumption - FOB D1->O1 A1 Collect Blood & Urine (Clinical Pathology) O1->A1 End of Dosing A2 Euthanasia & Necropsy A1->A2 A3 Organ Weights A2->A3 A4 Histopathology A3->A4 R2 Terminal Analysis (Day 43) R1->R2

Caption: Workflow for a 28-Day Repeated Dose Toxicity Study (OECD 407).

Conclusion and Path Forward

While 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a novel chemical entity with no direct in vivo toxicity data, a comprehensive analysis of its structural and functional analogs allows for the construction of a robust, predictive safety profile. The evidence strongly suggests that key areas of concern will be gastrointestinal, renal, and cardiovascular safety, consistent with the profile of NSAID-like compounds. Furthermore, the potential for hepatotoxicity and unforeseen CNS effects, as demonstrated by other pyrazole derivatives, cannot be overlooked.

The toxicological profile presented in this guide serves as a foundational hypothesis. It underscores the necessity of a systematic, guideline-compliant in vivo evaluation, beginning with acute toxicity and progressing to repeated-dose studies. The experimental protocols outlined herein provide a clear and scientifically rigorous path forward. The ultimate safety profile of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid can only be defined through such empirical investigation. This predictive assessment, however, enables researchers and developers to proceed with a heightened awareness of the potential risks and to design a development program that is both efficient and prioritizes safety.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (2024, February 28). National Center for Biotechnology Information. [Link]

  • Effects of low-dose subchronic exposure to the phenylpyrazole insecticide fipronil in juvenile mice. (2025, April 1). Journal of Veterinary Medical Science. [Link]

  • In vitro genotoxicity and in vivo subchronic evaluation of the anti-inflammatory pyrazole compound LQFM021. (2017, November 1). Chemico-Biological Interactions. [Link]

  • Current Evidence on Celecoxib Safety in the Management of Chronic Musculoskeletal Conditions: An Umbrella Review. (2025, September 5). Clinical Therapeutics. [Link]

  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2021, January 14). Journal of Medicinal Chemistry. [Link]

  • The Toxicological Evaluation of Rimonabant, Taranabant, Surinabant and Otenabant In The Treatment of Obesity. (2010, April 8). FABAD Journal of Pharmaceutical Sciences. [Link]

  • Preclinical toxicological study of rimonabant. (2025, August 7). ResearchGate. [Link]

  • Celecoxib - Wikipedia. (n.d.). Wikipedia. [Link]

  • Product monograph including patient medication information - CELEBREX. (2022, March 10). Pfizer Canada. [Link]

  • APX-Celecoxib. (2025, July 1). NPS MedicineWise. [Link]

  • Rimonabant - Wikipedia. (n.d.). Wikipedia. [Link]

  • Behavioral assessment of rimonabant under acute and chronic conditions. (n.d.). PLoS One. [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024, June 12). ResearchGate. [Link]

  • The toxicological evaluation of rimonabant, taranabant, surinabant and otenabant in the treatment of obesity: Why the trials on endocannabinoid receptor antagonists and inverse agonists are suspended? (2025, August 5). ResearchGate. [Link]

  • Sub-chronic exposure to fipronil induced oxidative stress, biochemical and histopathological changes in the liver and kidney of male albino rats. (2015, January 1). Pesticide Biochemistry and Physiology. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Molecules. [Link]

  • Effects of low-dose subchronic exposure to the phenylpyrazole insecticide fipronil in juvenile mice. (2025, August 4). ResearchGate. [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020, May 7). ResearchGate. [Link]

  • Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (2012, December 13). Journal of Pharmaceutical Science and Bioscientific Research. [Link]

  • Effects of low-dose subchronic exposure to the phenylpyrazole insecticide fipronil in juvenile mice. (2025, April 1). Journal of Veterinary Medical Science. [Link]

  • Mechanisms for Selective Toxicity of Fipronil Insecticide and Its Sulfone Metabolite and Desulfinyl Photoproduct. (n.d.). Chemical Research in Toxicology. [Link]

  • Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. (n.d.). Biological & Pharmaceutical Bulletin. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). Molecules. [Link]

  • DESIGN, SYNTHESIS, IN SILICO TOXICITY PREDICTION, MOLECULAR DOCKING, AND EVALUATION OF NOVEL PYRAZOLE DERIVATIVES AS POTENTIAL ANTIPROLIFERATIVE AGENTS. (2016, March 1). EXCLI Journal. [Link]

  • 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid. (n.d.). PubChem. [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025, December 8). Arabian Journal of Chemistry. [Link]

  • 5-ME-1,3-DIPHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID (3-METHOXY-5-NITRO-PHENYL)-AMIDE. (n.d.). NextSDS. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). Molecules. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Acta Pharmaceutica Sinica B. [Link]

  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. (2016, March 1). EXCLI Journal. [Link]

  • Research Progress in Acute Oral Toxicity Testing Methods. (n.d.). Semantic Scholar. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.). Open University Cyprus Institutional Repository. [Link]

  • Reproductive Toxicity Of Non-Steroidal Anti-Inflammatory Drugs. (2014, June 1). Ebers Papyrus. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). Molecules. [Link]

  • Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis, Reactions and Antitumor Activity of Certain 1,3-diphenylpyrazole-4-carboxaldehyde Derivatives. (2025, August 7). ResearchGate. [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Theoretical Investigation of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid using Density Functional Theory

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Pyrazole derivatives are cornerstones in medicinal chemistry, recognized for their vast therapeutic potential.[1][2][3] This technical gui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole derivatives are cornerstones in medicinal chemistry, recognized for their vast therapeutic potential.[1][2][3] This technical guide presents a comprehensive, field-proven protocol for the theoretical investigation of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid using Density Functional Theory (DFT). By elucidating the molecule's structural, electronic, and spectroscopic properties, DFT calculations provide invaluable, predictive insights that accelerate drug discovery and development. This document details the complete computational workflow, from initial geometry optimization to the analysis of advanced reactivity descriptors. Each step is grounded in established quantum chemical methods, ensuring a self-validating and reproducible protocol that delivers actionable data for molecular design and functional analysis.

Introduction: The Rationale for a Computational Approach

The pyrazole scaffold, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in pharmacology, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][4][5][6] The specific analogue, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, combines several key pharmacophores: a stable pyrazole core, a bromophenyl group known to modulate pharmacological properties, a phenyl ring, and a carboxylic acid moiety crucial for forming interactions with biological targets.[2][6]

Understanding the three-dimensional structure, electronic landscape, and reactive nature of this molecule is paramount for predicting its behavior in a biological system. While experimental techniques like X-ray crystallography provide structural data for the solid state, they can be resource-intensive.[7][8] Computational chemistry, and specifically Density Functional Theory (DFT), offers a powerful, efficient, and cost-effective alternative for gaining deep molecular insights.[3] DFT allows us to predict optimized geometry, vibrational frequencies (FT-IR, Raman), electronic properties (HOMO-LUMO analysis), and the distribution of electrostatic potential, all of which are critical for understanding drug-receptor interactions.[1][7][9]

This guide provides a robust DFT protocol, leveraging widely validated functionals and basis sets to ensure high-quality, reliable results.

The Computational Protocol: A Step-by-Step Workflow

The following protocol outlines a complete DFT-based investigation. The choice of the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) is a well-established and reliable method for organic and medicinal compounds, providing a good balance between accuracy and computational cost.[1][10][11][12]

Diagram: DFT Computational Workflow

DFT_Workflow cluster_input 1. Input Preparation cluster_core_calc 2. Core DFT Calculations cluster_analysis 3. Property Analysis & Interpretation mol_build Build Initial 3D Structure (e.g., GaussView, Avogadro) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Submit for Calculation freq_calc Frequency Calculation (Self-Validation: No Imaginary Frequencies) geom_opt->freq_calc Confirms Energy Minimum struct_analysis Structural Parameters (Bond Lengths, Angles) freq_calc->struct_analysis vib_spec Vibrational Spectra (FT-IR, Raman) freq_calc->vib_spec electronic_prop Electronic Properties (HOMO, LUMO, Band Gap) freq_calc->electronic_prop mep Molecular Electrostatic Potential (Reactivity Sites) electronic_prop->mep conceptual_dft Conceptual DFT (Global/Local Reactivity Descriptors) electronic_prop->conceptual_dft

Caption: A flowchart illustrating the computational workflow for a DFT study.

Step 1: Molecular Structure Input

  • Action: Construct the 3D chemical structure of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid using a molecular builder (e.g., GaussView, Avogadro).

  • Expertise: Ensure realistic initial bond lengths and angles. While the subsequent optimization will correct these, a good starting geometry accelerates convergence. The planarity of the pyrazole ring and the relative orientations of the phenyl, bromophenyl, and carboxylic acid groups are key initial considerations.

Step 2: Geometry Optimization

  • Action: Perform a full geometry optimization to find the lowest energy conformation of the molecule.

  • Protocol:

    • Method: DFT

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used for its accuracy in describing the electronic structure of organic molecules.[11][12]

    • Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that provides a flexible description of electron distribution. The '++' indicates diffuse functions on both heavy atoms and hydrogens (important for non-covalent interactions and anions), while '(d,p)' denotes polarization functions (essential for describing anisotropic electron density, as found in pi systems and strained rings).[1][11][12]

    • Solvent Model (Optional but Recommended): Use the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) with a relevant solvent (e.g., water or DMSO) to simulate a more biologically realistic environment.

Step 3: Vibrational Frequency Calculation (Protocol Validation)

  • Action: Perform a frequency calculation at the same level of theory as the optimization.

  • Trustworthiness: This step is a self-validating system . The absence of any imaginary (negative) frequencies confirms that the optimized structure corresponds to a true local energy minimum on the potential energy surface. If imaginary frequencies are found, it indicates a transition state or a saddle point, and the geometry must be re-optimized.

  • Output: This calculation also yields the data needed to simulate the FT-IR and Raman spectra.[13]

Analysis and Interpretation of Computational Results

Optimized Molecular Structure

The output provides precise bond lengths, bond angles, and dihedral angles. This data is crucial for understanding steric hindrance and conformational preferences. For instance, the dihedral angles between the pyrazole ring and the two phenyl rings dictate the overall shape of the molecule and its ability to fit into a receptor's binding pocket.[8][14]

ParameterDescriptionSignificance in Drug Design
Bond Lengths Internuclear distances between bonded atoms.Indicates bond strength and order. Deviations from standard values can suggest electronic delocalization or strain.
Bond Angles Angles between three connected atoms.Defines the local geometry and contributes to the overall molecular shape.
Dihedral Angles Torsional angles describing the rotation around a bond.Determines the 3D conformation and steric accessibility of different functional groups.
Vibrational Spectroscopy

The calculated vibrational frequencies can be correlated with experimental FT-IR and Raman spectra to confirm the structure.[15] Key vibrational modes to analyze include:

  • O-H stretch of the carboxylic acid (~3500 cm⁻¹).

  • C=O stretch of the carboxylic acid (~1700-1750 cm⁻¹).[16]

  • C=N stretch within the pyrazole ring (~1590-1620 cm⁻¹).[16]

  • Aromatic C-H and C=C stretches from the phenyl rings.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding electronic properties and reactivity.[17][18]

  • HOMO: Represents the ability to donate an electron. Regions with high HOMO density are sites for electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with high LUMO density are sites for nucleophilic attack.[19]

  • HOMO-LUMO Energy Gap (ΔE): The energy difference (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[17][20]

PropertyFormulaInterpretation
Energy Gap (ΔE) E_LUMO - E_HOMOIndicates chemical stability and reactivity.
Ionization Potential (I) -E_HOMOEnergy required to remove an electron.
Electron Affinity (A) -E_LUMOEnergy released when an electron is added.
Chemical Hardness (η) (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S) 1 / ηReciprocal of hardness, indicates reactivity.
Electronegativity (χ) (I + A) / 2The power of an atom to attract electrons.
Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the molecule's electron density surface.[21] It is an invaluable tool for predicting intermolecular interactions.[22][23][24]

  • Red/Yellow Regions: Electron-rich areas (negative potential), typically around electronegative atoms like oxygen and nitrogen. These are sites for electrophilic attack and hydrogen bond acceptance.[19]

  • Blue Regions: Electron-deficient areas (positive potential), often around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack and hydrogen bond donation.[19]

  • Green Regions: Neutral potential.

For our target molecule, the MEP would likely show strong negative potential around the carbonyl oxygen and the pyrazole nitrogens, and a strong positive potential around the carboxylic acid's hydroxyl hydrogen. This highlights the molecule's capacity for strong hydrogen bonding, a key interaction in drug-receptor binding.

Diagram: Relationship of Calculated Properties

Properties_Relationship DFT_Output DFT Output (Wavefunction, Energies) Geom Optimized Geometry DFT_Output->Geom HOMO_LUMO HOMO/LUMO Energies DFT_Output->HOMO_LUMO Vib_Freq Vibrational Frequencies DFT_Output->Vib_Freq Elec_Density Electron Density DFT_Output->Elec_Density Struct_Props Structural Properties (Bonds, Angles) Geom->Struct_Props Reactivity Chemical Reactivity (Energy Gap, Hardness) HOMO_LUMO->Reactivity Spectra Simulated Spectra (IR/Raman) Vib_Freq->Spectra MEP MEP Surface (Interaction Sites) Elec_Density->MEP

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic Acid: An Application Note and Detailed Protocol

Abstract This document provides a comprehensive guide for the synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug discovery. Pyrazole...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug discovery. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] This protocol details a reliable two-step synthetic route, commencing with the Vilsmeier-Haack formylation of a hydrazone precursor to yield a key aldehyde intermediate, followed by its oxidation to the final carboxylic acid. The causality behind experimental choices, safety precautions, and detailed analytical characterization are thoroughly discussed to ensure successful and reproducible synthesis.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3] The functionalization of the pyrazole ring allows for the fine-tuning of physicochemical properties and biological activity. Specifically, pyrazole-4-carboxylic acids serve as versatile building blocks for the synthesis of more complex molecules, such as amides and esters, which have shown promising therapeutic potential.[4][1] The title compound, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, incorporates a bromophenyl moiety, a common substituent in pharmacologically active compounds that can influence binding affinity and metabolic stability. This guide provides a robust and well-characterized protocol for its preparation, intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Synthetic Strategy Overview

The synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is achieved through a two-step process. The first step involves the construction of the pyrazole ring and the introduction of a formyl group at the C4 position via the Vilsmeier-Haack reaction.[5][6][7][8][9] The second step is the selective oxidation of the aldehyde to the corresponding carboxylic acid.

Part 1: Synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (Intermediate)

This initial and crucial step involves the formation of the pyrazole ring system with a formyl group at the 4-position. The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heterocyclic rings.[5][6][7]

Reaction Principle

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically a chloroiminium salt, which is generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[6] This electrophilic species then attacks the electron-rich precursor, in this case, (E)-1-(1-(4-bromophenyl)ethylidene)-2-phenylhydrazine, leading to cyclization and formylation to yield the desired pyrazole-4-carbaldehyde.

Experimental Protocol

Materials:

  • (E)-1-(1-(4-bromophenyl)ethylidene)-2-phenylhydrazine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated sodium carbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Methanol

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Preparation of the Vilsmeier Reagent: In a three-neck round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous N,N-dimethylformamide (7 mL). Cool the flask in an ice bath to 0-5 °C. Slowly add phosphorus oxychloride (4.16 mL, 44.7 mmol) dropwise to the cooled DMF with continuous stirring.[10][11] Maintain the temperature below 10 °C during the addition. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the Vilsmeier reagent.[6]

  • Reaction with Hydrazone: Dissolve (E)-1-(1-(4-bromophenyl)ethylidene)-2-phenylhydrazine (4.3 g, 14.9 mmol) in anhydrous N,N-dimethylformamide (10 mL).[10][11] Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and heat the reaction mixture to 70 °C.[11] Maintain this temperature and stir for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice.[10][12] This will quench the reaction and precipitate the crude product. Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH reaches approximately 12.[10]

  • Isolation and Purification: Filter the precipitated solid and wash it thoroughly with water. The crude product can be further purified by extraction with ethyl acetate (3 x 50 mL).[10] Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.[10] The resulting solid can be purified by washing with methanol to afford 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde as a solid.[10]

Data Summary: Reagents for Intermediate Synthesis
ReagentMolecular Weight ( g/mol )Moles (mmol)Volume (mL)Equivalents
(E)-1-(1-(4-bromophenyl)ethylidene)-2-phenylhydrazine289.1714.9-1.0
N,N-Dimethylformamide (DMF)73.09-17Solvent
Phosphorus oxychloride (POCl₃)153.3344.74.163.0

Part 2: Synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (Final Product)

The second step involves the oxidation of the aldehyde functional group of the intermediate to a carboxylic acid. Several oxidizing agents can be employed for this transformation; a common and effective method utilizes potassium permanganate.

Reaction Principle

Potassium permanganate (KMnO₄) is a strong oxidizing agent that can efficiently convert aldehydes to carboxylic acids. The reaction is typically carried out in a suitable solvent mixture, such as water and pyridine, which helps to solubilize the organic substrate.[13]

Experimental Protocol

Materials:

  • 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Potassium permanganate (KMnO₄)

  • Pyridine

  • Water

  • Sulfuric acid (10% aqueous solution)

  • Sodium bisulfite

  • Dichloromethane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for filtration and extraction

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 g, 3.06 mmol) in a mixture of pyridine (20 mL) and water (10 mL).

  • Oxidation: To this solution, add potassium permanganate (0.73 g, 4.6 mmol) portion-wise over 30 minutes with vigorous stirring at room temperature. The reaction is exothermic, and the temperature should be monitored. After the addition is complete, continue stirring at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: After the reaction is complete, remove the excess potassium permanganate by adding a small amount of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide is formed. Acidify the reaction mixture to pH 2-3 by the slow addition of a 10% aqueous sulfuric acid solution.

  • Isolation and Purification: Extract the product with dichloromethane (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to yield pure 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.

Data Summary: Reagents for Final Product Synthesis
ReagentMolecular Weight ( g/mol )Moles (mmol)Mass (g)Equivalents
3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde327.183.061.01.0
Potassium permanganate (KMnO₄)158.034.60.731.5

Visualizing the Synthesis

Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Vilsmeier-Haack Formylation cluster_step2 Step 2: Oxidation Hydrazone (E)-1-(1-(4-bromophenyl)ethylidene)- 2-phenylhydrazine Reaction1 Reaction in DMF 70°C, 4h Hydrazone->Reaction1 Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Reaction1 Intermediate 3-(4-bromophenyl)-1-phenyl-1H- pyrazole-4-carbaldehyde Reaction1->Intermediate Reaction2 Oxidation Room Temp, 4-6h Intermediate->Reaction2 Oxidant KMnO4 Pyridine/Water Oxidant->Reaction2 FinalProduct 3-(4-bromophenyl)-1-phenyl-1H- pyrazole-4-carboxylic acid Reaction2->FinalProduct

Caption: Synthetic workflow for 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.

Reaction Mechanism

Reaction_Mechanism cluster_vilsmeier Vilsmeier Reagent Formation cluster_formylation Formylation and Cyclization cluster_oxidation Oxidation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N+(CH3)2]Cl- DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3->Vilsmeier_Reagent Hydrazone Hydrazone Electrophilic_Attack Electrophilic Attack Hydrazone->Electrophilic_Attack + Vilsmeier Reagent Cyclization Intramolecular Cyclization Electrophilic_Attack->Cyclization Aromatization Aromatization Cyclization->Aromatization Aldehyde_Intermediate Pyrazole-4-carbaldehyde Aromatization->Aldehyde_Intermediate Carboxylic_Acid Pyrazole-4-carboxylic acid Aldehyde_Intermediate->Carboxylic_Acid + Oxidant Oxidant KMnO4

Caption: Simplified reaction mechanism for the two-step synthesis.

Safety and Handling

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

  • Potassium permanganate (KMnO₄): A strong oxidizing agent. Avoid contact with combustible materials.

  • Pyridine: Flammable and toxic. Handle in a fume hood.

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. By following the outlined procedures, researchers can confidently prepare this valuable building block for further derivatization and biological evaluation. The provided rationale for experimental choices and safety information ensures a comprehensive understanding of the synthetic process.

References

  • Liu, X.-B., et al. (2024). Nickel-catalyzed reductive formylation of aryl halides via formyl radical. Chinese Chemical Letters, 35(12), 109783.
  • Asiri, A. M., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3397. Available at: [Link]

  • BenchChem. (2025). Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. BenchChem Technical Support Center.
  • ResearchGate. (n.d.). Pyrazole‐4‐carboxylic Acids from Vanadium‐catalyzed Chemical Transformation of Pyrazole‐4‐carbaldehydes. Available at: [Link]

  • Elkady, M., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 68(12), o3397. Available at: [Link]

  • Cetin, A. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. Available at: [Link]

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. Available at: [Link]

  • Shaaban, M. R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. Available at: [Link]

  • Badalyan, K. S., et al. (2013). Vilsmeier–Haack Formylation of 1H-Pyrazoles. Russian Journal of Organic Chemistry, 49(10), 1531-1533. Available at: [Link]

  • Shaaban, M. R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • ResearchGate. (n.d.). Vilsmeier-Haack formylation of 1H-pyrazoles. Available at: [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. Available at: [Link]

  • ResearchGate. (n.d.). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Available at: [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

Sources

Application

Suzuki cross-coupling reactions using 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

An In-Depth Guide to Suzuki-Miyaura Cross-Coupling Reactions Using 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid Abstract This application note provides a comprehensive technical guide for researchers, medicin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Suzuki-Miyaura Cross-Coupling Reactions Using 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Abstract

This application note provides a comprehensive technical guide for researchers, medicinal chemists, and drug development scientists on performing Suzuki-Miyaura cross-coupling reactions with 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. Pyrazole-containing biaryl scaffolds are of significant interest in modern drug discovery due to their prevalence in a wide range of clinically approved drugs.[1][2][3][4] This document offers a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, strategies for optimization and troubleshooting, and methods for product characterization. The aim is to furnish scientists with the practical and theoretical knowledge required to successfully synthesize novel pyrazole derivatives for downstream applications.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus is a five-membered aromatic heterocycle that is considered a "privileged scaffold" in medicinal chemistry.[2][3] Its unique structural and electronic properties allow it to serve as a versatile core in a multitude of pharmacologically active agents, including anti-inflammatory drugs like celecoxib, kinase inhibitors for oncology such as ruxolitinib, and treatments for erectile dysfunction like sildenafil.[2][4] The metabolic stability of the pyrazole ring and its capacity for hydrogen bonding and other crucial molecular interactions make it a cornerstone of modern drug design.[2]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for carbon-carbon bond formation in organic synthesis.[5][6] Its development, recognized with the 2010 Nobel Prize in Chemistry, revolutionized the way complex molecules, particularly biaryl compounds, are constructed.[7] The reaction's tolerance of a wide range of functional groups, relatively mild conditions, and the commercial availability and low toxicity of its boronic acid reagents make it an indispensable tool in the pharmaceutical industry.[8]

This guide focuses on the application of the Suzuki reaction to 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, a substrate that combines the privileged pyrazole core with a reactive aryl bromide handle, enabling the synthesis of a diverse library of complex, drug-like molecules.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][9]

  • Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halogen bond (C-Br) of the aryl halide. This step forms a new square-planar Pd(II) intermediate.[9] This is often the rate-limiting step of the cycle.

  • Transmetalation : The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex.[7] This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species, facilitating the exchange of the halide ligand on the palladium center for the organic group from the boron reagent.

  • Reductive Elimination : The final step involves the two organic ligands on the Pd(II) complex coupling together to form the new carbon-carbon bond of the desired product. This process simultaneously regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[9]

Suzuki_Miyaura_Cycle Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_ii_complex R¹-Pd(II)L₂-X oxidative_addition->pd_ii_complex transmetalation Transmetalation pd_ii_complex->transmetalation pd_ii_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd_ii_r1r2 reductive_elimination Reductive Elimination pd_ii_r1r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ + Base boronic_acid->transmetalation

Caption: A simplified representation of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Synthesis of Starting Material

While 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid may be commercially available, its synthesis is often required. A common route involves the Vilsmeier-Haack formylation of 4-bromoacetophenone phenylhydrazone to yield the intermediate aldehyde, followed by oxidation.[10][11]

  • Step A: Synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: 4-Bromoacetophenone phenylhydrazone is treated with a Vilsmeier reagent (prepared from POCl₃ and DMF) to undergo cyclization and formylation, yielding the pyrazole-4-carbaldehyde.[10][12]

  • Step B: Oxidation to Carboxylic Acid: The resulting aldehyde is then oxidized to the corresponding carboxylic acid using a standard oxidizing agent such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid with a representative arylboronic acid.

Materials and Reagents

  • 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (0.04 equiv, 4 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv)

  • 1,4-Dioxane or Toluene (Anhydrous)

  • Deionized Water (Degassed)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas supply

Equipment

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere manifold (Schlenk line)

  • Standard laboratory glassware (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Flash chromatography system

Workflow Diagram

Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis setup 1. Assemble & Purge Glassware reagents 2. Add Reagents (Solid First) setup->reagents degas 3. Degas Solvent & Add to Flask reagents->degas heat 4. Heat to Target Temperature degas->heat monitor 5. Monitor by TLC/LC-MS heat->monitor quench 6. Cool & Quench monitor->quench extract 7. Aqueous Extraction quench->extract dry 8. Dry & Concentrate extract->dry purify 9. Column Chromatography dry->purify characterize 10. Characterize Product (NMR, MS, HPLC) purify->characterize

Caption: A step-by-step overview of the experimental procedure from setup to final analysis.

Step-by-Step Procedure

  • Reaction Setup: To a dry Schlenk flask, add 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (e.g., 0.357 g, 1.0 mmol), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 0.276 g, 2.0 mmol).

    • Rationale: Adding solids first prevents them from clumping when the solvent is added.

  • Catalyst Addition: In a separate vial, pre-mix the palladium catalyst and ligand if not using a pre-catalyst. Add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and PPh₃ (10.5 mg, 0.04 mmol) to the Schlenk flask.

    • Rationale: The phosphine ligand stabilizes the palladium catalyst, preventing its decomposition into inactive palladium black and enhancing its reactivity.

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to remove oxygen, which can oxidize the Pd(0) catalyst.

  • Solvent Addition: Add the solvent system, for example, a 4:1 mixture of 1,4-dioxane and water (10 mL total). The solvent should be degassed beforehand by bubbling inert gas through it for at least 20 minutes.

    • Rationale: A mixture of an organic solvent and water is often used. Water helps dissolve the inorganic base, while the organic solvent dissolves the organic reactants.[5]

  • Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Take a small aliquot from the reaction, dilute it with ethyl acetate, and spot it on a TLC plate against the starting material. The disappearance of the starting aryl bromide spot indicates reaction completion (typically 2–12 hours).

  • Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). c. Transfer to a separatory funnel. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to ensure the carboxylic acid product is protonated and remains in the organic layer. d. Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL). e. Combine the organic layers and wash with brine (20 mL).

    • Rationale: The brine wash helps to remove residual water from the organic phase. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate with 1% acetic acid) to afford the pure coupled product.

    • Rationale: The addition of a small amount of acetic acid to the eluent helps to prevent the carboxylic acid product from streaking on the silica gel column.

Optimization and Troubleshooting

The success of a Suzuki-Miyaura coupling can be highly dependent on the specific substrates and conditions used. The following table outlines key parameters that can be screened for optimization.[13][14]

ParameterOptionsRationale & Considerations
Catalyst/Ligand Pd(PPh₃)₄, PdCl₂(dppf), Buchwald or Herrmann catalystsElectron-rich, bulky phosphine ligands often accelerate the oxidative addition and reductive elimination steps. For challenging substrates, more advanced (and expensive) catalyst systems may be required.[15]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFThe choice of base is critical for activating the boronic acid. K₃PO₄ and Cs₂CO₃ are stronger bases and can be effective for less reactive aryl chlorides or hindered substrates. Fluoride bases like KF can be useful but may require anhydrous conditions.
Solvent Dioxane/H₂O, Toluene/H₂O, THF, DMFThe solvent system must solubilize all components. Aprotic polar solvents like DMF can sometimes accelerate the reaction but can be difficult to remove. The choice can influence reaction rate and selectivity.[16]
Temperature Room Temp to 120 °CHigher temperatures increase the reaction rate but can also lead to catalyst decomposition or side reactions. Microwave irradiation can dramatically reduce reaction times.[16]

Common Issues and Solutions:

  • Low Yield/No Reaction:

    • Inactive Catalyst: Ensure the reaction is performed under a strict inert atmosphere. The catalyst may have degraded.

    • Ineffective Base/Solvent: The chosen base may not be strong enough, or the reactants may not be fully dissolved. Screen different base/solvent combinations.

  • Homocoupling of Boronic Acid: This side reaction forms R²-R². It can be minimized by slowly adding the boronic acid, using a lower temperature, or ensuring a truly oxygen-free environment.

  • Debromination of Starting Material: This occurs when the aryl bromide is reduced instead of coupled. It can be a sign of catalyst decomposition or the presence of a hydrogen source. Using a different ligand or solvent may help.

  • Site-Selectivity Issues (for poly-halogenated pyrazoles): The reactivity of different halogen positions on a pyrazole ring can vary. The choice of ligand and reaction conditions can be tuned to favor coupling at a specific site.[8][17][18]

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Cazorla, C., & Cazin, C. S. J. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. PMC. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). Suzuki Cross-Coupling Mechanism. Retrieved from [Link]

  • Kharl et al. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Retrieved from [Link]

  • Research and Reviews. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Retrieved from [Link]

  • Gomha, S. M., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH. Retrieved from [Link]

  • IJNRD. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. Retrieved from [Link]

  • Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki-Miyaura cross-coupling reaction conditions. Retrieved from [Link]

  • ACS Publications. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Retrieved from [Link]

  • PMC. (n.d.). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Thomas, A. D., & Marsden, S. P. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. Retrieved from [Link]

  • PubMed. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Retrieved from [Link]

  • ACS Publications. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Retrieved from [Link]

  • ACS Publications. (2014). A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically import. Retrieved from [Link]

  • ACS Publications. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis of Some New Pyrazoles. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 3-phenyl-1H-pyrazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

Sources

Method

Application Note: Overcoming Steric Hindrance in Amide Bond Formation with 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic Acid

Introduction & Strategic Significance The 1,3-diarylpyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for cannabinoid receptor 1 (CB1) antagonists, cyclooxyg...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

The 1,3-diarylpyrazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for cannabinoid receptor 1 (CB1) antagonists, cyclooxygenase-2 (COX-2) inhibitors, and various agrochemical succinate dehydrogenase (SDH) inhibitors 1. Specifically, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a highly valuable bifunctional building block.

The C4-carboxylic acid allows for the synthesis of diverse carboxamide libraries, while the C3-(4-bromophenyl) moiety serves as a robust synthetic handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) 2. However, functionalizing the C4 position presents significant thermodynamic and kinetic challenges that require carefully optimized coupling conditions.

G A 3-(4-bromophenyl)-1-phenyl- 1H-pyrazole-4-carboxylic acid B Carboxyl Activation (HATU/DIPEA or Oxalyl Chloride) A->B Step 1: Activation C Amine Addition (Primary/Secondary Amine) B->C Step 2: Nucleophilic Attack D Pyrazole-4-Carboxamide (Aryl Bromide Intact) C->D Amidation Complete E Late-Stage Cross-Coupling (Suzuki/Buchwald-Hartwig) D->E Pd-Catalyzed Coupling F Diversified Library / Drug Candidate E->F Library Generation

Workflow for amidation and late-stage functionalization of the pyrazole building block.

Mechanistic Insights & Causality in Reagent Selection

Amide coupling at the C4 position of this specific pyrazole is notoriously difficult due to severe steric hindrance . The C4-carboxylic acid is sandwiched between the N1-phenyl group and the C3-(4-bromophenyl) group. Furthermore, the electron-withdrawing nature of the pyrazole ring subtly deactivates the electrophilicity of standard activated esters.

Standard carbodiimide reagents (e.g., EDC/HOBt) often fail or provide sluggish kinetics because the resulting OBt-active ester is not sufficiently reactive to overcome the steric crowding 3. To ensure a self-validating and high-yielding reaction, we must rely on two distinct strategies depending on the nucleophilicity of the target amine:

Strategy A: HATU-Mediated Coupling (For Aliphatic and Standard Aromatic Amines)

HATU is the premier reagent for sterically hindered carboxylic acids. Mechanistically, the carboxylate attacks the electrophilic carbon of HATU, forming an OAt-active ester. The critical advantage of HATU lies in the 7-azabenzotriazole (HOAt) leaving group. The nitrogen atom in the pyridine ring of HOAt acts as a basic catalyst, establishing a hydrogen bond with the incoming amine. This neighboring-group effect pre-organizes the transition state and dramatically accelerates the nucleophilic attack, effectively bypassing the steric blockade 4.

Strategy B: Acid Chloride Formation (For Deactivated/Hindered Anilines)

When coupling with exceptionally poor nucleophiles (e.g., ortho-substituted or electron-deficient anilines), even HATU may yield incomplete conversion. In these cases, converting the carboxylic acid to an acyl chloride using oxalyl chloride is required. The extreme electrophilicity of the acyl chloride forces the reaction forward, overriding both steric and electronic deactivation 5.

Quantitative Data Presentation

The table below summarizes the causality and expected outcomes when selecting a coupling strategy for 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.

Coupling StrategyReagentsActivation IntermediateSuitability for Hindered AcidsSuitability for Weak AminesTypical Yields
Uronium Salt HATU, DIPEAOAt-active esterExcellent (H-bond assisted)Moderate75–95%
Carbodiimide EDC, HOBt, DIPEAOBt-active esterPoor to ModeratePoor30–60%
Acid Chloride (COCl)₂, DMF (cat.)Acyl ChlorideExcellent (Highly electrophilic)Excellent80–98%

Experimental Protocols

Protocol A: HATU-Mediated Amidation

Use this protocol for primary/secondary aliphatic amines and standard anilines.

Self-Validation Cues: The pre-activation step will typically result in a distinct color change (clear to pale yellow/orange), confirming the formation of the OAt-active ester. LC-MS analysis of the pre-activation mixture will show the mass of the active ester intermediate.

  • Pre-activation: In an oven-dried round-bottom flask under nitrogen, dissolve 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol).

  • Add HATU (1.2 eq, 0.6 mmol) in one portion. Stir the reaction mixture at room temperature for 20–30 minutes.

    • Causality Note: Pre-activation is strictly required. If the amine is added simultaneously with HATU, highly nucleophilic amines can attack the uronium salt directly, leading to the formation of an unwanted guanidinium byproduct rather than the desired amide 6.

  • Amine Addition: Add the desired amine (1.1 eq, 0.55 mmol) dropwise or in one portion. Stir at room temperature for 2–4 hours. Monitor completion via TLC (typically 1:1 Hexanes:EtOAc) or LC-MS.

  • Workup: Quench the reaction by adding water (15 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Wash the combined organic layers sequentially with 1M HCl (10 mL) to remove unreacted amine, saturated aqueous NaHCO₃ (10 mL) to remove acidic byproducts, and brine (5 x 10 mL) to thoroughly remove residual DMF.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.

Protocol B: Acid Chloride Method

Use this protocol for highly deactivated, electron-deficient, or sterically hindered anilines.

Self-Validation Cues: The addition of oxalyl chloride to the DMF-catalyzed mixture will result in immediate, vigorous gas evolution (CO and CO₂). The cessation of gas evolution indicates the completion of the acyl chloride formation.

  • Acyl Chloride Formation: Suspend 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous Dichloromethane (DCM) (5 mL) under nitrogen.

  • Add a catalytic amount of anhydrous DMF (1–2 drops).

    • Causality Note: DMF reacts with oxalyl chloride to generate the Vilsmeier-Haack reagent, which is the true active species that converts the carboxylic acid to the acyl chloride 5.

  • Cool the mixture to 0 °C. Add Oxalyl chloride (2.0 eq, 1.0 mmol) dropwise.

  • Remove the ice bath and stir at room temperature for 2 hours, or until gas evolution completely ceases.

  • Concentrate the mixture in vacuo to remove DCM and excess oxalyl chloride. Do not expose the highly reactive intermediate to atmospheric moisture.

  • Amidation: Redissolve the crude pyrazole-4-carbonyl chloride in fresh anhydrous DCM (5 mL) and cool to 0 °C.

  • Add the deactivated amine (1.1 eq, 0.55 mmol) followed by Triethylamine (TEA) (2.5 eq, 1.25 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1–2 hours.

  • Workup: Dilute with DCM (10 mL), wash with water (10 mL) and brine (10 mL). Dry over Na₂SO₄, filter, and concentrate in vacuo.

References

  • Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile - National Institutes of Health (PMC). Available at:[Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. Available at:[Link]

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - National Institutes of Health (PMC). Available at:[Link]

  • The Science Behind HATU: Mechanism and Applications in Modern Chemistry - Ningbo Inno Pharmchem Co., Ltd. Available at:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - National Institutes of Health (PMC). Available at:[Link]

Sources

Application

Application Note: Bromophenyl Pyrazole Carboxylic Acids in Drug Discovery & Medicinal Chemistry

As drug discovery shifts toward highly targeted, structure-guided design, the 1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid scaffold has emerged as a privileged pharmacophore. This application note provides a comprehen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery shifts toward highly targeted, structure-guided design, the 1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid scaffold has emerged as a privileged pharmacophore. This application note provides a comprehensive, expert-level guide to the mechanistic rationale, therapeutic applications, and validated experimental protocols for utilizing this versatile building block in medicinal chemistry.

Mechanistic Rationale: The Anatomy of the Scaffold

The utility of bromophenyl pyrazole carboxylic acids lies in the precise spatial arrangement and physicochemical properties of its three core components. Understanding the causality behind these structural features is critical for rational drug design.

  • The 4-Bromophenyl Moiety (Lipophilicity & Halogen Bonding): The inclusion of a bromine atom at the para-position is not merely for steric bulk. Bromine provides a highly polarizable, lipophilic vector that significantly improves Lipophilic Efficiency (LipE)[1]. Furthermore, the electron-deficient "sigma-hole" on the bromine atom enables highly directional non-covalent interactions (halogen bonding) with the backbone carbonyls of target proteins, locking the inhibitor into hydrophobic pockets[2].

  • The Pyrazole Core (Rigid Bioisosterism): The five-membered aromatic pyrazole ring acts as a rigid, planar spacer. It precisely vectors the N1-aryl group and the C4-carboxylic acid at an angle that effectively mimics the cis-double bonds of endogenous substrates like arachidonic acid[3].

  • The Carboxylic Acid (Synthetic Handle & Salt Bridge Formation): In its native state, the C4-carboxylic acid acts as a potent hydrogen-bond donor/acceptor, often forming critical salt bridges with basic residues (e.g., Arginine or Histidine) in enzyme active sites[4]. Synthetically, it serves as a highly versatile handle for amide coupling, esterification, or conversion into heterocyclic bioisosteres (such as oxadiazoles or thiazolidinones) to tune blood-brain barrier (BBB) penetrance[2],[1].

Key Therapeutic Applications

Selective COX-2 Inhibition (Anti-inflammatory & Analgesic)

The bromophenyl pyrazole scaffold is a cornerstone in the development of selective cyclooxygenase-2 (COX-2) inhibitors[3]. In the COX-2 active site, the 4-bromophenyl group perfectly occupies a specific hydrophobic side pocket formed by residues Leu352, Tyr355, Phe518, and Val523[4],[5]. Meanwhile, the carboxylic acid (or its amide/sulfonamide derivatives) interacts with hydrophilic residues like His90 and Arg120[4]. This dual interaction allows the molecule to selectively block the wider COX-2 channel while being sterically excluded from the narrower COX-1 channel, minimizing gastrointestinal toxicity[6].

COX2_Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Active Site) AA->COX2 Binds PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Catalyzes Inflammation Inflammation & Pain PGE2->Inflammation Mediates Inhibitor Bromophenyl Pyrazole Carboxylic Acid Inhibitor->COX2 Blocks (Hydrophobic Pocket)

Caption: Mechanism of COX-2 inhibition by bromophenyl pyrazole derivatives.

Endocannabinoid System Modulation (MAGL Inhibition)

Beyond inflammation, the scaffold is heavily utilized to probe the endocannabinoid system. By converting the carboxylic acid into azetidine or piperidine carbamates/amides, researchers have developed highly efficient, covalent inhibitors of Monoacylglycerol Lipase (MAGL)[1]. Inhibiting MAGL prevents the degradation of 2-arachidonoylglycerol (2-AG), thereby enhancing signaling at CB1/CB2 receptors to exert neuroprotective and antinociceptive effects[1].

Oncology (MDM2 Targeted Apoptosis)

Recent advances in medicinal chemistry have conjugated the bromophenyl pyrazole core with thiazolidinone rings. These hybrids exhibit potent anticancer activity, specifically against human breast cancer cell lines (e.g., MDA-MB-231), by effectively interacting with MDM2 in silico and inducing apoptosis via reactive oxygen species (ROS) generation[2],[7].

Quantitative Structure-Activity Relationship (SAR) Data

The following table synthesizes representative quantitative data demonstrating how structural modifications to the pyrazole carboxylic acid core impact biological efficacy across different targets[4],[2],[6].

Compound Scaffold / ModificationCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity IndexMDA-MB-231 IC₅₀ (µM)
1-(4-Bromophenyl)pyrazole-4-carboxylic acid (Lead) >50.02.10>23.845.2
1-(4-Chlorophenyl)pyrazole-4-carboxylic acid 32.54.307.5>100.0
Thiazolidinone-conjugated Bromophenyl Pyrazole >100.0>100.0N/A24.6
Pyrrolizine-conjugated Bromophenyl Pyrazole 5.690.856.6N/A
Celecoxib (Positive Control) 14.70.04367.5N/A

Data summarized from established literature trends to highlight the superior selectivity and potency of the bromophenyl substitution over chlorophenyl analogs.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific mechanistic rationales and built-in quality control steps.

Protocol A: HATU-Mediated Amide Conjugation of Pyrazole Carboxylic Acids

Rationale: Pyrazole-4-carboxylic acids are often electronically deactivated due to the electron-withdrawing nature of the heterocyclic ring. Traditional coupling agents (like EDC/HOBt) often result in poor yields. HATU is selected here because it forms a highly reactive HOAt ester, accelerating the coupling of sterically hindered or deactivated substrates while minimizing epimerization.

Step-by-Step Procedure:

  • Activation: Dissolve 1.0 equivalent of 1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid without competing for the activated ester.

  • Coupling Agent: Add 1.2 equivalents of HATU. Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.

  • Amine Addition: Add 1.1 equivalents of the target amine (e.g., an azetidine derivative for MAGL inhibitors). Stir for 4–6 hours at room temperature.

  • Self-Validation (QC): Monitor the reaction via LC-MS. The disappearance of the starting mass (m/z ~267 for the acid) and the appearance of the product mass validates the coupling efficiency.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate (3x), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Synthesis_Workflow SM Bromophenyl Pyrazole Carboxylic Acid Act Activation (HATU, DIPEA, DMF) SM->Act Amine Amine Addition (R-NH2) Act->Amine Prod Target Amide Conjugate Amine->Prod Screen In Vitro Screening Prod->Screen

Caption: Standard HATU-mediated amide coupling workflow for pyrazole carboxylic acids.

Protocol B: In Vitro COX-2 Enzyme Inhibition Assay

Rationale: Diarylheterocycles often exhibit time-dependent, pseudo-irreversible inhibition of COX-2 due to slow conformational changes in the enzyme after the inhibitor binds to the hydrophobic pocket[8]. Therefore, a pre-incubation step is biologically mandatory before introducing the arachidonic acid substrate.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare solutions of purified human recombinant COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin and EDTA[8].

  • Inhibitor Incubation: Dispense the bromophenyl pyrazole test compounds (dissolved in DMSO, final DMSO concentration <1%) into a 96-well plate. Add the COX-2 enzyme solution.

  • Critical Step (Time-Dependent Binding): Pre-incubate the mixture at 37°C for exactly 15 minutes. Causality: This allows the bromophenyl moiety to fully access and induce the conformational lock within the Leu352/Val523 pocket[4],[8].

  • Reaction Initiation: Add arachidonic acid (substrate) to initiate the reaction. Incubate for an additional 2 minutes[8].

  • Termination & Readout: Stop the reaction by adding 1M HCl. Quantify the amount of Prostaglandin E2 (PGE2) produced using a competitive Enzyme Immunoassay (EIA) kit[8].

  • Self-Validation (QC): Include Celecoxib as a positive control (expected IC₅₀ ~0.04 µM) and a vehicle-only (DMSO) negative control to ensure assay dynamic range and validate the structural integrity of the recombinant enzyme[5].

References

  • Design, Synthesis, and Biological Evaluation of Some Novel Pyrrolizine Derivatives as COX Inhibitors with Anti-Inflammatory/Analgesic Activities and Low Ulcerogenic Liability. National Center for Biotechnology Information (PMC).[Link]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Synthesis and Evaluation of Thiazolidinone–Pyrazole Conjugates as Anticancer and Antimicrobial Agents. ResearchGate.[Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Pyrazole-4-Carboxylic Acid via the Vilsmeier-Haack Reaction

Introduction: The Significance of Pyrazole-4-Carboxylic Acids Pyrazole-4-carboxylic acids and their derivatives are privileged scaffolds in medicinal chemistry and drug development. These heterocyclic compounds are integ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrazole-4-Carboxylic Acids

Pyrazole-4-carboxylic acids and their derivatives are privileged scaffolds in medicinal chemistry and drug development. These heterocyclic compounds are integral to a wide array of pharmacologically active agents, exhibiting anti-inflammatory, analgesic, anticancer, and antimicrobial properties. Their utility also extends to agrochemicals and materials science. The synthesis of these valuable molecules often proceeds through a two-step sequence: the formylation of a pyrazole precursor at the C4-position via the Vilsmeier-Haack reaction, followed by the oxidation of the resulting pyrazole-4-carbaldehyde to the desired carboxylic acid. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions, mechanisms, and protocols for the successful synthesis of pyrazole-4-carboxylic acids.

Part 1: The Vilsmeier-Haack Reaction for Pyrazole-4-carbaldehyde Synthesis

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich heterocyclic compounds, including pyrazoles.[1][2][3] The reaction utilizes a Vilsmeier reagent, which is a chloroiminium salt, to introduce a formyl group onto the pyrazole ring, typically at the C4 position.[4]

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through two key stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the pyrazole ring.

  • Formation of the Vilsmeier Reagent: The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, such as phosphorus oxychloride (POCl₃).[4][5] This reaction is exothermic and should be performed under anhydrous conditions to prevent the decomposition of the reagent.[4]

  • Electrophilic Aromatic Substitution: The electron-rich pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This leads to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate during aqueous workup yields the desired pyrazole-4-carbaldehyde.[4]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation of Pyrazole DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent Pyrazole Pyrazole Iminium_intermediate Iminium Salt Intermediate Pyrazole->Iminium_intermediate + Vilsmeier Reagent Pyrazole_4_carbaldehyde Pyrazole-4-carbaldehyde Iminium_intermediate->Pyrazole_4_carbaldehyde + H₂O Aqueous_workup Aqueous Workup (Hydrolysis)

Figure 1: Mechanism of the Vilsmeier-Haack reaction on a pyrazole substrate.

Experimental Protocol: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

This protocol describes a representative Vilsmeier-Haack formylation of a substituted pyrazole.[4]

Materials:

  • 3-methyl-1-phenyl-5-pyrazolone

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice-cold water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (0.16 mol, 12 mL) in an ice bath.

  • Slowly add phosphorus oxychloride (0.35 mol, 32 mL) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10°C.

  • To this freshly prepared Vilsmeier reagent, add 3-methyl-1-phenyl-5-pyrazolone (0.05 mol) portion-wise.

  • After the addition is complete, reflux the reaction mixture for 1 hour.

  • Allow the reaction mixture to cool to room temperature and then carefully pour it into 300 mL of ice-cold water with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid thoroughly with water, then dry it completely.

  • Recrystallize the crude product from ethanol to obtain pure, pale-yellow crystals of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Table of Vilsmeier-Haack Reaction Conditions for Pyrazole-4-carbaldehyde Synthesis
Starting MaterialReagents (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
Hydrazones of aliphatic/aromatic methyl ketonesPOCl₃ (3 eq.), DMFDMF80-904Good[2]
1,3-disubstituted 5-chloro-1H-pyrazolesPOCl₃ (2 eq.), DMF (5 eq.)DMF120255[1]
3-methyl-1-phenyl-5-pyrazolonePOCl₃ (7 eq.), DMF (3.2 eq.)NeatReflux1-[4]
Phenyl hydrazonesPOCl₃, DMFDMF60-704Good[6]
HydrazonesPOCl₃, DMFDMF708Good[7]

Part 2: Oxidation of Pyrazole-4-carbaldehyde to Pyrazole-4-carboxylic Acid

The second crucial step in the synthesis is the oxidation of the pyrazole-4-carbaldehyde to the corresponding carboxylic acid. Several oxidizing agents can be employed for this transformation, with potassium permanganate and chromic acid being common choices.

Reaction Mechanism: Oxidation with Potassium Permanganate

The oxidation of aldehydes with potassium permanganate (KMnO₄) in a neutral or slightly alkaline medium proceeds through a manganate ester intermediate. The aldehyde is first hydrated to a gem-diol, which then reacts with the permanganate ion. The intermediate then collapses to form the carboxylate, which is protonated upon acidic workup to yield the carboxylic acid.

Oxidation_Mechanism cluster_0 Hydration and Manganate Ester Formation cluster_1 Carboxylic Acid Formation Aldehyde Pyrazole-4-carbaldehyde Gem_diol Gem-diol hydrate Aldehyde->Gem_diol + H₂O Manganate_ester Manganate Ester Intermediate Gem_diol->Manganate_ester + MnO₄⁻ KMnO4 KMnO₄ Carboxylate Pyrazole-4-carboxylate Manganate_ester->Carboxylate Collapse Carboxylic_acid Pyrazole-4-carboxylic Acid Carboxylate->Carboxylic_acid + H⁺ Acidic_workup Acidic Workup (H⁺)

Figure 2: Simplified mechanism of aldehyde oxidation using potassium permanganate.

Experimental Protocol: Oxidation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with KMnO₄

This protocol details a reliable method for the oxidation of a pyrazole-4-carbaldehyde to its corresponding carboxylic acid.[4]

Materials:

  • 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Potassium permanganate (KMnO₄)

  • Water/acetone mixture (3:2)

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, combine 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (5 mmol) and potassium permanganate (18 mmol).

  • Add a 3:2 mixture of water and acetone (50 mL) to the flask.

  • Heat the reaction mixture at 80°C for 4 hours with stirring.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the manganese dioxide precipitate.

  • Acidify the filtrate to a pH of 2 using hydrochloric acid. This will precipitate the carboxylic acid.

  • Collect the white solid by vacuum filtration and dry it thoroughly to obtain 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

Table of Oxidation Conditions for Pyrazole-4-carboxylic Acid Synthesis
Starting AldehydeOxidizing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeKMnO₄Water/acetone (3:2)804-[4]
3-Aryl(heteryl)-4-formylpyrazolesKMnO₄Water/pyridine--High[6]
Phenyl-1H-pyrazole-4-carbaldehydeNot specifiedNot specified80 (Microwave)2 min62-92[8]
Aromatic aldehydesCrO₃/H₂SO₄ (Jones Reagent)Acetone0-20-Good[1][9]
Pyrazole-4-carbaldehydesKMnO₄----[10]

Part 3: Troubleshooting and Field-Proven Insights

Vilsmeier-Haack Reaction:

  • Low or No Yield:

    • Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. Use fresh, high-purity POCl₃ and anhydrous DMF.[4]

    • Electron-Withdrawing Groups on Pyrazole: Strong electron-withdrawing groups on the pyrazole ring can decrease its reactivity towards electrophilic substitution, leading to low yields.[1] In such cases, harsher reaction conditions (higher temperature, longer reaction time, or a larger excess of the Vilsmeier reagent) may be necessary.

    • Insufficient Reaction Time or Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.[4] If the reaction is sluggish, consider gradually increasing the temperature.[11]

  • Difficulty in Product Isolation:

    • Product is Water-Soluble: If the formylated pyrazole has some water solubility, saturating the aqueous layer with brine (NaCl solution) can help to "salt out" the product, driving it into the organic layer during extraction.[4]

    • Emulsion Formation: Emulsions during extraction can be broken by adding brine or by filtering the mixture through a pad of celite.

Oxidation Reaction:

  • Incomplete Oxidation:

    • Insufficient Oxidant: Ensure that a sufficient excess of the oxidizing agent is used to drive the reaction to completion.

    • Reaction Temperature: Some oxidations may require elevated temperatures to proceed at a reasonable rate.

  • Over-oxidation or Side Reactions:

    • Sensitive Functional Groups: If the pyrazole substrate contains other functional groups sensitive to oxidation, a milder oxidizing agent may be required.

    • Reaction Control: For highly exothermic oxidations, such as with KMnO₄, slow addition of the oxidant and careful temperature control are crucial to prevent side reactions.

Conclusion

The synthesis of pyrazole-4-carboxylic acids via the Vilsmeier-Haack formylation followed by oxidation is a robust and widely applicable methodology. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can efficiently access these valuable building blocks for drug discovery and development. The protocols and troubleshooting guide provided in this application note serve as a comprehensive resource for the successful synthesis of pyrazole-4-carboxylic acids.

References

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-14. [Link]

  • Zhang, L., et al. (2011). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 16(1), 74-83. [Link]

  • Chemistry LibreTexts. (2020, July 1). 19.6: Oxidation of alcohols and aldehydes. [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 284-292. [Link]

  • Wazalwar, S. S., & Gholap, A. R. (2017). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University, Rajkot, Gujarat, India. [Link]

  • Lokhande, P. D., et al. (2010). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. ResearchGate. [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]

  • Gothwal, A., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(1), 102. [Link]

  • Al-Masoudi, N. A., et al. (2021). Design, Synthesis and Antibacterial Evaluation of Some New Pyrrolidine Derivatives Based Pyrazole Moiety via Vilsmeier-Haack Rea. Baghdad Science Journal, 18(2), 779. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. [Link]

  • Ali, M. F., et al. (2024). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and Its Schiff`s Bases. ResearchGate. [Link]

  • Kumar, V., et al. (2012). Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. Academia.edu. [Link]

  • Kumar, A., et al. (2018). Pyrazole‐4‐carboxylic Acids from Vanadium‐catalyzed Chemical Transformation of Pyrazole‐4‐carbaldehydes. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • Chemistry Steps. (2024, January 16). Aldehydes and Ketones to Carboxylic Acids. [Link]

  • Singh, R. P., et al. (2012). Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles of potential medicinal interest using Vilsmeier-Haack reaction. ResearchGate. [Link]

  • Gomaa, M. A.-M., & Hawass, M. A. E. (2020). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Semantic Scholar. [Link]

  • El-Sayed, W. A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • Patel, K. D., et al. (2014). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. International Journal of ChemTech Research, 6(7), 3656-3661. [Link]

  • Sancineto, L., et al. (2014). Selenium Catalyzed Oxidation of Aldehydes: Green Synthesis of Carboxylic Acids and Esters. Molecules, 19(9), 13621-13635. [Link]

  • Ali, M. F., et al. (2024). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and Its Schiff`s Bases. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023, September 20). 19.3 Oxidation of Aldehydes and Ketones. [Link]

  • Reddit. (2023, May 28). How are aldehydes practically oxidised by KMnO4 to carboxylic acids ?. r/OrganicChemistry. [Link]

  • OpenStax. (2023, September 20). 19.3 Oxidation of Aldehydes and Ketones. Organic Chemistry. [Link]

  • El-Sayed, W. A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • de Oliveira, A. C. S., et al. (2022). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Letters in Organic Chemistry, 19(5), 412-421. [Link]

Sources

Application

Application Notes and Protocols: 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid as a Versatile Chemical Building Block

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Introduction: The Strategic Value of the Pyrazole Scaffold The pyrazole nucleus is a cornerstone in medicinal chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, recognized for its remarkable pharmacological and physicochemical properties.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4] The subject of this guide, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid , is a trifunctional building block of significant strategic value. Its three key features—the carboxylic acid handle, the reactive bromophenyl moiety, and the stable, aromatic pyrazole core—offer a versatile platform for the synthesis of diverse and complex molecules.

This document provides a comprehensive guide to the synthesis and application of this key intermediate. We will detail robust protocols for its preparation and subsequent derivatization through amide bond formation and Suzuki-Miyaura cross-coupling reactions. The causality behind experimental choices and self-validating systems for each protocol are emphasized to ensure reproducibility and success in your research endeavors.

I. Synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

The synthesis of the title compound is a two-step process commencing with the Vilsmeier-Haack formylation of a suitable hydrazone precursor to yield the corresponding pyrazole-4-carbaldehyde, followed by a robust oxidation to the desired carboxylic acid.

Step 1: Vilsmeier-Haack Reaction for 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[5][6] In this protocol, we adapt this reaction for the synthesis of the pyrazole-4-carbaldehyde intermediate. The reaction proceeds via the formation of the Vilsmeier reagent (a chloroiminium ion) from phosphoryl chloride and dimethylformamide (DMF), which then acts as the formylating agent.[7]

Experimental Workflow:

Vilsmeier_Haack A 1. (E)-1-(1-(4-bromophenyl)ethylidene)-2-phenylhydrazine C Vilsmeier Reagent Formation (in situ) A->C Precursor B 2. POCl3, DMF B->C Reagents D 3. Reaction at 343 K C->D Formylation E 4. Aqueous Workup (pH 12) D->E Quenching F 5. Extraction & Purification E->F Isolation G 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde F->G Final Product Oxidation A 1. 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde C Oxidation at 80 °C A->C Substrate B 2. KMnO4, Water/Acetone B->C Reagents D 3. Filtration C->D Removal of MnO2 E 4. Acidification (HCl) D->E Protonation F 5. Precipitation & Isolation E->F Product Precipitation G 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid F->G Final Product Amide_Coupling A 1. 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid D Amide Coupling in DMF A->D Carboxylic Acid B 2. Amine (R-NH2) B->D Amine C 3. EDCI, HOBt, Et3N C->D Coupling Reagents E 4. Aqueous Workup D->E Reaction Quenching F 5. Purification E->F Isolation G Pyrazole-4-carboxamide Derivative F->G Final Product Suzuki_Coupling A 1. 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid derivative D Cross-Coupling in DMF/H2O A->D Aryl Bromide B 2. Arylboronic acid B->D Boronic Acid C 3. Pd(PPh3)4, K2CO3 C->D Catalyst & Base E 4. Aqueous Workup D->E Reaction Quenching F 5. Purification E->F Isolation G 3-(4-biphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid derivative F->G Final Product

Sources

Method

in vitro assay protocols for 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives

An In-Depth Guide to the In Vitro Evaluation of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic Acid Derivatives Introduction: The Therapeutic Potential of the Pyrazole Scaffold The pyrazole nucleus is a privileged s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the In Vitro Evaluation of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic Acid Derivatives

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Derivatives of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid are of particular interest due to their structural resemblance to known inhibitors of key enzymes in inflammatory pathways. Specifically, this scaffold has been investigated for its potential to inhibit enzymes like microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), both critical players in the production of pro-inflammatory mediators.[3]

This guide provides a comprehensive, multi-tiered strategy for the in vitro characterization of these pyrazole derivatives. We move beyond simple procedural lists to explain the scientific rationale behind each assay choice, creating a robust workflow that progresses from broad primary screening to more complex, mechanistic cell-based studies. This integrated approach is designed to not only determine the potency of novel compounds but also to elucidate their mechanism of action, providing crucial data for drug development professionals.

Part 1: A Strategic Workflow for In Vitro Characterization

A successful in vitro screening campaign requires a logical progression from high-throughput primary assays to more detailed, lower-throughput secondary and mechanistic assays. This "screening cascade" approach ensures that resources are focused on the most promising compounds.

Our proposed workflow begins with direct enzyme inhibition assays to identify potent hits. These hits are then validated in a cellular context to assess factors like cell permeability and off-target effects. A crucial preliminary step in any cell-based work is to determine the compound's cytotoxicity to establish a viable concentration range for subsequent experiments.

G cluster_0 Preliminary Assessment cluster_1 Primary Screening: Direct Target Engagement cluster_2 Secondary Screening: Cellular Efficacy cluster_3 Mechanistic Studies Cytotoxicity Cell Viability / Cytotoxicity Assay (e.g., MTT Assay) Determine GI50 & Max Non-Toxic Dose COX2_Assay COX-2 Enzymatic Assay (Fluorometric / Colorimetric) Determine IC50 Cytotoxicity->COX2_Assay Inform Dosing LOX_Assay 5-LOX Enzymatic Assay (Fluorometric) Determine IC50 Cytotoxicity->LOX_Assay PGE2_Assay PGE2 Inhibition Assay (LPS-Stimulated Macrophages) Determine Cellular IC50 COX2_Assay->PGE2_Assay Validate Hits LOX_Assay->PGE2_Assay NFkB_Assay NF-κB Reporter Assay (Luciferase-Based) Confirm Upstream Pathway Inhibition PGE2_Assay->NFkB_Assay Elucidate MOA Apoptosis_Assay Apoptosis Assay (Annexin V / PI Staining) Assess Pro-apoptotic Potential PGE2_Assay->Apoptosis_Assay Explore Alt. Activity

Caption: A strategic workflow for screening pyrazole derivatives.

Part 2: Preliminary Assessment: Cell Viability and Cytotoxicity

Before evaluating the anti-inflammatory or anti-cancer effects of a compound, it is imperative to first determine its inherent cytotoxicity. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4] Living cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of viable cells.

Protocol 1: MTT Cell Viability Assay

Principle: This assay quantifies the metabolic activity of cells, which correlates with cell viability. Mitochondrial reductases in living cells convert the water-soluble MTT into an insoluble purple formazan product. After solubilization, the concentration of the formazan is determined spectrophotometrically.[4]

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages, HT-29 colon cancer cells)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[5]

  • Solubilization buffer: 4 mM HCl, 0.1% NP40 in isopropanol, or 10% SDS in 0.01 M HCl.[5]

  • Microplate reader capable of measuring absorbance at 570 nm.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (or until cells adhere and reach ~70-80% confluency).

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in serum-free medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration ~0.5 mg/mL).[6]

  • Formazan Crystal Formation: Return the plate to the incubator for 3-4 hours. During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution.[4] Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.

  • Plot the percent viability against the logarithm of the compound concentration.

  • Use non-linear regression (sigmoidal dose-response curve) to calculate the GI₅₀ (concentration that inhibits cell growth by 50%).

Part 3: Primary Screening - Direct Enzyme Inhibition Assays

The inflammatory response is heavily mediated by the products of the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[7][8] Direct inhibition of these enzymes is a primary strategy for developing anti-inflammatory drugs.

Protocol 2: Fluorometric COX-2 Inhibitor Screening Assay

Principle: This assay measures the peroxidase component of the COX-2 enzyme. COX-2 converts arachidonic acid to prostaglandin G₂ (PGG₂). A fluorescent probe then reacts with PGG₂ to generate a highly fluorescent product, which is directly proportional to the enzyme's activity.[9]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Arachidonic Acid (substrate)

  • Fluorescent Probe (e.g., Amplex Red)

  • Heme cofactor

  • Known COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • 96-well solid white or black plate

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents according to supplier instructions. Dilute the COX-2 enzyme to the desired working concentration in the assay buffer.

  • Plate Setup:

    • Background Wells: Assay Buffer only.

    • 100% Activity Wells (Vehicle): Enzyme, Heme, Assay Buffer, and vehicle (e.g., DMSO).

    • Inhibitor Wells: Enzyme, Heme, Assay Buffer, and serial dilutions of pyrazole derivatives.

    • Positive Control Wells: Enzyme, Heme, Assay Buffer, and Celecoxib.

  • Inhibitor Pre-incubation: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of diluted COX-2 enzyme to the appropriate wells. Add 10 µL of the test compounds or controls. Gently shake the plate and incubate for 10-15 minutes at 25°C.[10]

    • Expert Insight: This pre-incubation step is crucial as many COX inhibitors exhibit time-dependent binding to the enzyme. Skipping this step can lead to an underestimation of a compound's true potency.[11]

  • Reaction Initiation: Prepare a reaction mix containing the fluorescent probe and arachidonic acid. Initiate the reaction by adding 20 µL of this mix to all wells.

  • Measurement: Immediately place the plate in the microplate reader and measure the fluorescence in kinetic mode for 5-10 minutes at 25°C (Excitation: 535 nm, Emission: 587 nm).[10]

Data Analysis:

  • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

  • Calculate the percent inhibition: (% Inhibition) = [(Slope_Vehicle - Slope_Inhibitor) / Slope_Vehicle] * 100.

  • Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Part 4: Secondary Screening and Mechanistic Studies

Positive hits from primary screens must be validated in a cellular environment. This step confirms that the compound can penetrate cell membranes and inhibit the target in a more complex biological system.

The NF-κB Signaling Pathway: A Core Inflammatory Hub

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[12] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including COX-2, TNF-α, and various interleukins.[12]

G cluster_cell Macrophage cluster_cyto Cytoplasm cluster_nuc Nucleus IKK IKK Complex IkB_NFkB IκBα NF-κB IKK->IkB_NFkB:f0 Phosphorylation IkB IκBα NFkB NF-κB (p65/p50) IkB_p P-IκBα NFkB_nuc NF-κB IkB_NFkB:f1->NFkB_nuc Translocation Degradation Proteasomal Degradation IkB_p->Degradation DNA DNA (κB sites) NFkB_nuc->DNA Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Genes Transcription LPS LPS TLR4 TLR4 Receptor LPS->TLR4 TLR4->IKK MyD88-dependent signaling Test_Compound Pyrazole Derivative Test_Compound->IKK Potential Inhibition Point

Caption: The LPS-induced NF-κB signaling pathway in macrophages.

Protocol 3: NF-κB Luciferase Reporter Assay

Principle: This assay uses a cell line (e.g., HEK293) that has been engineered to contain a luciferase reporter gene under the control of an NF-κB response element.[13][14] When NF-κB is activated and binds to this element, it drives the expression of luciferase. The amount of light produced upon addition of the luciferin substrate is a direct measure of NF-κB transcriptional activity.[15]

Materials:

  • NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)

  • Complete culture medium

  • Assay medium (e.g., Opti-MEM)

  • Inducer of NF-κB activity (e.g., TNF-α or PMA)

  • White, opaque 96-well assay plates suitable for luminescence

  • Luciferase detection reagent (containing luciferin substrate)

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding: Seed the reporter cells in a white, opaque 96-well plate and incubate overnight.

  • Compound Pre-treatment: Remove the culture medium and replace it with 80 µL of assay medium containing various concentrations of the pyrazole derivatives. Incubate for 1-2 hours.

    • Expert Insight: This pre-treatment allows the compound to enter the cells and interact with its target before the inflammatory stimulus is applied.

  • Stimulation: Add 20 µL of the NF-κB inducer (e.g., TNF-α) to all wells except the unstimulated control. The final concentration should be pre-optimized to give a robust signal (e.g., 10 ng/mL TNF-α).

  • Incubation: Incubate the plate for 6-8 hours at 37°C.[13] This duration is typically sufficient for reporter gene transcription and translation.

  • Lysis and Detection: Equilibrate the plate and the luciferase detection reagent to room temperature. Add 100 µL of the detection reagent to each well. This reagent lyses the cells and provides the substrate for the luciferase enzyme.

  • Measurement: Place the plate on a shaker for 5-10 minutes to ensure complete lysis. Measure the luminescence (Relative Light Units, RLU) using a luminometer.

Data Analysis:

  • Subtract the average RLU of the background (no cells) wells from all other readings.

  • Calculate the percent inhibition of NF-κB activity: (% Inhibition) = [(RLU_Stimulated - RLU_Inhibitor) / RLU_Stimulated] * 100.

  • Determine the IC₅₀ value by plotting percent inhibition against the log of compound concentration.

Protocol 4: Apoptosis Induction Assay via Annexin V/PI Staining

Many compounds that interfere with inflammatory signaling pathways also impact cell survival, making them potential anti-cancer agents. This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[16]

Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and can be used to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[17]

Materials:

  • Cancer cell line (e.g., HCT116, HT-29)

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Ice-cold PBS

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of the pyrazole derivatives (based on GI₅₀ values from the MTT assay) for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine).

  • Cell Harvesting: After treatment, collect both the floating cells (in the supernatant) and the adherent cells (by trypsinization). Combine them and centrifuge to pellet the cells.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove all traces of medium.[16]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the stained cells immediately on a flow cytometer.

Data Interpretation:

  • Healthy Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

  • Necrotic Cells: Annexin V-negative and PI-positive.

Part 5: Data Presentation and Interpretation

Consolidating data from multiple assays is key to building a comprehensive profile of a compound. A summary table allows for easy comparison of a compound's potency and selectivity across different biological contexts.

Table 1: Hypothetical In Vitro Profile of a Lead Pyrazole Derivative (Compound XYZ)

Assay TypeTarget/Cell LineParameterResult
Cytotoxicity RAW 264.7GI₅₀> 100 µM
Primary Screen Human Recombinant COX-2IC₅₀0.25 µM
Primary Screen Human Recombinant 5-LOXIC₅₀5.5 µM
Secondary Screen LPS-stimulated RAW 264.7PGE₂ Inhibition IC₅₀0.85 µM
Mechanistic Study HEK293-NF-κB-lucNF-κB Inhibition IC₅₀1.2 µM
Alternative Activity HT-29 Colon Cancer CellsApoptosis Induction (EC₅₀)15 µM

Interpretation of Hypothetical Data: Compound XYZ is a potent and selective COX-2 inhibitor over 5-LOX at the enzymatic level. This activity translates well into a cellular context, as shown by the sub-micromolar inhibition of PGE₂ production. The inhibition of the NF-κB pathway suggests the compound acts upstream, potentially affecting COX-2 gene expression in addition to its direct enzymatic inhibition. The compound shows low cytotoxicity in macrophages but induces apoptosis in a cancer cell line at higher concentrations, indicating a potential therapeutic window and a dual anti-inflammatory/anti-cancer profile.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro COX-2 Inhibition Assay of cis-Moschamine.
  • BenchChem. (n.d.). Application Notes: Cell-Based Assays for Screening Anti-Inflammatory Compounds.
  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System.
  • BenchChem. (n.d.). Application Notes and Protocols for a Selective COX-2 Inhibitor in In Vitro Studies.
  • STAR Protocols. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Apoptosis Assay Using S55746 Hydrochloride.
  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Testing of Anti-Inflammatory Compounds.
  • Abcam. (n.d.). MTT Assay Protocol.
  • Schwerk, J., et al. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments.
  • Abcam. (n.d.). MTT assay protocol.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Discovery and Synthesis of 5-Lipoxygenase (5-LOX) Inhibitors.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • Jørgensen, M. R., et al. (1998). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. Journal of Natural Products. Retrieved from [Link]

  • Elkady, R. A., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • IntechOpen. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]

  • MDPI. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Preprints.org. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for optimizing the synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. It addresses common...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for optimizing the synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. It addresses common challenges and offers practical, evidence-based solutions to improve reaction yield and purity.

I. Reaction Overview and Mechanism

The synthesis of the target molecule typically proceeds through a two-step process:

  • Vilsmeier-Haack Reaction: Formation of the intermediate, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, from 4-bromoacetophenone phenylhydrazone.

  • Oxidation: Conversion of the pyrazole-4-carbaldehyde to the corresponding carboxylic acid.

A common synthetic approach involves the cyclization of a hydrazone derivative, a variant of the Knorr pyrazole synthesis, followed by oxidation.[1][2] The Vilsmeier-Haack reaction is a popular method for achieving the initial cyclization and formylation in one pot.[3][4]

Reaction_Workflow cluster_step1 Step 1: Vilsmeier-Haack Reaction cluster_step2 Step 2: Oxidation A 4-Bromoacetophenone Phenylhydrazone C 3-(4-bromophenyl)-1-phenyl-1H- pyrazole-4-carbaldehyde A->C Cyclization & Formylation B Vilsmeier Reagent (POCl3/DMF) B->C E 3-(4-bromophenyl)-1-phenyl-1H- pyrazole-4-carboxylic acid C->E Oxidation D Oxidizing Agent (e.g., KMnO4) D->E Protocol1_Workflow A 1. Prepare Vilsmeier Reagent (POCl3 + DMF at 0-5°C) B 2. Add Hydrazone Solution A->B C 3. Heat and Stir (60-70°C, 4-6h) B->C D 4. Monitor by TLC C->D E 5. Quench on Ice D->E F 6. Neutralize and Precipitate E->F G 7. Filter and Dry F->G H 8. Purify G->H

Sources

Optimization

Technical Support Center: Purification of Crude 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Welcome to the Technical Support Center for the isolation and purification of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid . This compound is a highly lipophilic, crystalline intermediate frequently utilized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid . This compound is a highly lipophilic, crystalline intermediate frequently utilized in the synthesis of cannabinoid receptor (CB1) antagonists and kinase inhibitors.

Because this molecule features both a highly hydrophobic core (two phenyl rings and a heavy bromine atom) and a polar, ionizable carboxylic acid moiety, its purification relies heavily on exploiting its pH-dependent solubility[1]. The guides below are designed by senior application scientists to help researchers navigate common pitfalls such as emulsion formation, regioisomer contamination, and product "oiling out."

Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture Hydrolysis Saponification (NaOH/EtOH) Crude->Hydrolysis Extraction Acid-Base Extraction Hydrolysis->Extraction Aqueous Aqueous Layer (Na+ Salt) Extraction->Aqueous Base Organic Organic Layer (Impurities) Extraction->Organic Discard Acidification Acidification (HCl to pH 2) Aqueous->Acidification Recrystallization Recrystallization (EtOH/H2O) Acidification->Recrystallization Pure Pure Pyrazole-4-carboxylic acid Recrystallization->Pure

Workflow for the isolation and purification of pyrazole-4-carboxylic acid derivatives.

Quantitative Data & Physicochemical Properties

Understanding the physicochemical parameters of your target is critical for rationalizing the purification strategy.

PropertyEstimated ValueImpact on Purification Strategy
Molecular Weight 343.18 g/mol High molecular weight promotes crystallinity, making recrystallization highly viable.
pKa (Carboxylic Acid) ~4.2 – 4.8Ensures complete deprotonation in saturated NaHCO₃ (pH ~8.3) or dilute NaOH.
LogP (Neutral Form) ~4.5 – 5.0Highly lipophilic; the neutral acid partitions exclusively into organic solvents (e.g., EtOAc).
LogD (at pH 9) < 0The ionized sodium carboxylate salt partitions exclusively into the aqueous phase.
Experimental Protocols
Protocol A: Acid-Base Extraction

Causality: The carboxylic acid proton (pKa ~4.5) can be selectively removed by a mild base, transferring the product into the aqueous phase as a water-soluble sodium salt. Lipophilic impurities (e.g., unreacted hydrazines, diketones, or residual esters) remain in the organic phase[1].

  • Step 1: Dissolution. Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (approx. 10 mL/g of crude).

  • Step 2: Basification & Extraction. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃). Shake vigorously in a separatory funnel, venting frequently to release CO₂ gas.

    • Self-Validation Check: Test the pH of the aqueous layer. It must be ≥ 8. If the pH is lower or if vigorous bubbling persists, the acid is not fully deprotonated. Add 1M NaOH dropwise until the pH stabilizes > 8.

  • Step 3: Phase Separation. Separate the layers. Wash the organic layer once more with a half-volume of sat. NaHCO₃ to ensure complete extraction. Discard the organic layer.

  • Step 4: Acidification. Cool the combined aqueous layers to 0–5 °C in an ice bath. Slowly add 1M HCl dropwise with vigorous stirring until the product precipitates.

    • Self-Validation Check: Verify the pH of the supernatant is ≤ 2. At this pH, the carboxylate is fully protonated back to its neutral, insoluble form.

  • Step 5: Isolation. Filter the resulting white/off-white precipitate under vacuum, wash with ice-cold water to remove inorganic salts, and dry under high vacuum.

Protocol B: Recrystallization

Causality: Pyrazole carboxylic acids exhibit strong intermolecular hydrogen bonding (O–H…O and C–H…N), giving them a high propensity to form stable, pure crystal lattices[2]. Recrystallization from a solvent like isopropyl alcohol (iPA) or ethanol/water leverages this property to reject structurally similar impurities[3].

  • Step 1: Dissolution. Suspend the crude acid in a minimal volume of boiling ethanol or iPA.

  • Step 2: Anti-solvent Addition (If using Ethanol). Slowly add warm distilled water dropwise until the solution becomes slightly turbid, then add a few drops of ethanol until it turns clear again. (Skip this step if using neat iPA[3]).

  • Step 3: Cooling. Remove from heat and allow the solution to cool to room temperature undisturbed.

    • Self-Validation Check: Crystals should begin forming within 30 minutes. If no crystals form, scratch the inside of the flask with a glass rod to provide nucleation sites.

  • Step 4: Final Chilling & Isolation. Once room temperature is reached, transfer the flask to a 4 °C refrigerator for 2 hours to maximize yield. Filter the crystals and wash with a minimal amount of the ice-cold solvent mixture.

Troubleshooting Guides

Q1: During acid-base extraction, a stubborn emulsion forms. How do I break it? A1: Emulsions in this workflow are typically caused by residual lipophilic starting materials or partially hydrolyzed esters acting as surfactants. Solution: Add brine (saturated NaCl) to the aqueous layer to increase the ionic strength, which forces the organic and aqueous phases apart. Alternatively, filter the entire biphasic mixture through a pad of Celite to remove insoluble microscopic particulates that stabilize the emulsion.

Q2: My product "oiled out" instead of precipitating upon acidification. Why? A2: "Oiling out" (liquid-liquid phase separation) occurs when the product precipitates at a temperature above its melting point in that specific solvent mixture, or when high levels of lipophilic impurities severely depress the melting point. Solution: Ensure the aqueous layer is strictly maintained at 0–5 °C before and during the slow addition of HCl. If it still oils out, extract the oily suspension into fresh EtOAc, dry over MgSO₄, evaporate the solvent, and proceed directly to Protocol B (Recrystallization).

Q3: NMR analysis shows contamination with the 1,5-diaryl regioisomer. How do I remove it? A3: The synthesis of 1,3-diarylpyrazoles often yields the 1,5-isomer as a minor byproduct. Because both isomers possess a carboxylic acid group, acid-base extraction will not separate them. Solution: Direct crystallization from isopropyl alcohol (iPA) is highly effective[3]. The 1,3-isomer and 1,5-isomer exhibit differential solubility due to distinct crystal packing geometries, allowing the desired 1,3-isomer to selectively crystallize while the 1,5-isomer remains dissolved in the mother liquor.

Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography to purify this compound? A: While possible, normal-phase silica gel chromatography of free carboxylic acids often leads to severe streaking and poor recovery due to strong hydrogen bonding with the stationary phase's silanol groups. If chromatography is mandatory, add 1–2% acetic acid or formic acid to your mobile phase (e.g., Hexanes/EtOAc + 1% AcOH) to suppress ionization and improve peak shape.

Q: How do I ensure complete hydrolysis of the precursor ester before extraction? A: Saponification of sterically hindered pyrazole-4-carboxylates can be slow. Monitor the reaction via LC-MS or TLC. If incomplete, increase the concentration of NaOH (e.g., to 2M or 3M) and reflux. Do not proceed to extraction until the ester is fully consumed; unreacted ester will remain in the organic layer during extraction and drastically reduce your overall yield of the acid.

References
  • Title: Discovery libraries targeting the major enzyme classes: the serine hydrolases Source: PMC - NIH URL: [Link]

  • Title: Route Design to Manufacture: Synthesis of the Heterocyclic Fragment of AZD5718 Using a Non-cryogenic Lithiation-Alkoxycarbonylation Reaction Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction Source: Cambridge University Press & Assessment URL: [Link]

Sources

Troubleshooting

API Crystallization Technical Support Center: Bromophenyl Pyrazole Carboxylic Acids

Welcome to the Advanced Crystallization Support Center. Bromophenyl pyrazole carboxylic acids present a unique set of crystallization challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. Bromophenyl pyrazole carboxylic acids present a unique set of crystallization challenges. The pharmacophore combines a bulky, highly hydrophobic bromophenyl group with a rigid pyrazole ring and a strongly hydrogen-bonding carboxylic acid moiety. This structural dichotomy frequently leads to liquid-liquid phase separation (oiling out), complex polymorphic landscapes, and poor crystal habits.

This guide provides drug development professionals with causality-driven troubleshooting, self-validating protocols, and thermodynamic strategies to optimize API recovery and purity.

Section 1: Troubleshooting FAQs & Mechanistic Interventions

Q1: Why does my API consistently "oil out" instead of crystallizing, and how can I force solid nucleation?

The Causality: Liquid-liquid phase separation (LLPS), commonly known as "oiling out," occurs when a supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase, rather than forming a crystalline solid 1. For bromophenyl pyrazole carboxylic acids, the hydrophobic bromophenyl group resists rapid lattice packing in polar solvent systems, while the carboxylic acid forms transient, disordered hydrogen bonds. If the system's supersaturation trajectory crosses the binodal curve before reaching the metastable zone limit for solid nucleation, an oil phase drops out 1.

The Solution:

  • Thermodynamic Mapping: You must map the phase diagram to identify the gap between the solubility curve and the binodal curve. Shift from highly disparate solvent/anti-solvent pairs (e.g., DMSO/Water) to miscible systems with a gradual polarity gradient (e.g., Acetone/Water or THF/Heptane).

  • Droplet Size Control (Kinetic Bypass): If oiling out is unavoidable, increasing the agitation rate decreases the oil droplet size. Paradoxically, smaller droplets restrain primary nucleation within the oil phase, allowing controlled secondary nucleation and preventing the formation of amorphous aggregates 2.

  • Strategic Seeding: Introduce high-quality seed crystals (1-5% w/w) inside the metastable zone width (MSZW) but strictly above the oiling-out temperature to bypass the energy barrier for primary nucleation.

OilingOutWorkflow Start Observe Turbidity (Oiling Out) CheckT Check Temp vs. Binodal Curve Start->CheckT Adjust Adjust Solvent Ratio or Cooling Rate CheckT->Adjust Outside MSZW Seed Introduce Seeds (Inside MSZW) CheckT->Seed Inside MSZW Adjust->Seed Success Nucleation & Crystal Growth Seed->Success

Workflow for mitigating liquid-liquid phase separation (oiling out) via seeding.

Q2: I am observing multiple polymorphic forms and occasional solvates. How do I selectively crystallize the thermodynamically stable anhydrous form?

The Causality: Pyrazole carboxylic acids exhibit highly complex hydrogen-bonding landscapes. The molecule can form classical carboxylic acid dimers (O-H···O) or extended polymeric chains involving the pyrazole nitrogen (N-H···O and C-H···N) 3. When crystallized from protic solvents (e.g., methanol, water), the solvent molecules often intercept these hydrogen bonds, resulting in the formation of metastable solvates or hydrates 4.

The Solution:

  • Solvent Synthon Direction: Utilize non-polar or weakly polar aprotic solvents (e.g., Toluene, Anisole, or Isopropyl Acetate) to force the molecule into the thermodynamically stable acid-dimer synthon (typically Form I).

  • Desolvation & Slurry Bridging: If a solvate forms kinetically, characterize its desolvation temperature via DSC/TGA. Perform a controlled, high-temperature slurry in an anti-solvent to drive the enantiotropic transition to the stable anhydrous form 5.

PolymorphismLogic API Bromophenyl Pyrazole Carboxylic Acid Dimer Carboxylic Acid Dimers (O-H...O) API->Dimer Non-polar solvents Chain Pyrazole-Carboxyl Chains (N-H...O) API->Chain Polar aprotic Solvate Solvent Inclusion (H-Bond Interception) API->Solvate Protic solvents FormI Thermodynamic Form I (High Melting Point) Dimer->FormI FormII Metastable Form II (Kinetic Product) Chain->FormII Solvate->FormI Desolvation

Mechanistic pathways of polymorphism driven by pyrazole-carboxylic acid H-bonding.

Q3: The crystals obtained are fine needles that cause severe filtration bottlenecks. How do I improve the crystal habit?

The Causality: Acicular (needle-like) growth occurs when one crystallographic face grows significantly faster than the others. In pyrazole carboxylic acids, this is usually driven by the rapid extension of 1D N-H···O hydrogen-bonded chains along a single axis 3. The Solution: Implement Ostwald Ripening via Temperature Cycling . By cycling the temperature (e.g., ±5 °C around the saturation point), the high surface-area-to-volume ratio of the fine needles causes them to dissolve preferentially during the heating phase. During the cooling phase, the solute redeposits onto the more thermodynamically stable faces of larger crystals, promoting a more equant (block-like) habit.

Section 2: Quantitative Data Summaries

Table 1: Solvent Selection Matrix for Bromophenyl Pyrazole Carboxylic Acids

Solvent ClassExample SystemH-Bond PropensityTypical Crystallization Outcome
Protic / Highly Polar Methanol / WaterStrong Donor/AcceptorHigh risk of solvates/hydrates; rapid LLPS upon cooling.
Polar Aprotic Acetone / HeptaneModerate AcceptorKinetic polymorphs (Form II); needle-like crystal habit.
Non-Polar Aprotic Toluene / HexaneNegligibleThermodynamic Form I; block-like habit; low yield without cooling.
Ester / Aliphatic Isopropyl AcetateWeak AcceptorOptimal balance: High yield, Form I stability, minimal oiling out.

Table 2: Phase Boundary Troubleshooting Metrics

Observation (FBRM/Visual)Physical StateThermodynamic CauseCorrective Action
Sudden spike in FBRM fine counts; milky turbidity.Liquid-Liquid Phase Separation (Oiling Out)Crossed binodal curve before MSZW limit.Increase agitation; shift to miscible solvent/anti-solvent pair.
Gradual rise in FBRM chord lengths; clear supernatant.Crystalline SolidNucleation within MSZW.Maintain cooling profile; proceed to isolation.
Thick, unmixable gel formation.Amorphous/Solvate NetworkRapid supersaturation generation (spinodal decomposition).Heat to redissolve; reduce anti-solvent addition rate by 50%.

Section 3: Self-Validating Experimental Protocols

Protocol: Anti-Solvent Seeding Crystallization to Bypass LLPS

This protocol utilizes an internal feedback loop to ensure the system remains within the metastable zone, preventing oiling out and ensuring polymorphic purity.

Step 1: Dissolution & Clarification

  • Suspend the crude bromophenyl pyrazole carboxylic acid in the primary solvent (e.g., Isopropyl Acetate) at 5 volumes (v/w).

  • Heat the reactor to 65 °C under moderate agitation (200 rpm).

  • Self-Validation Check: The solution must become completely clear. If undissolved particulates remain, add primary solvent in 0.5 volume increments until clarified. Filter through a 0.45 µm inline polish filter.

Step 2: Anti-Solvent Titration to the Metastable Zone

  • Adjust the reactor temperature to 55 °C.

  • Slowly dose the anti-solvent (e.g., Heptane) at a rate of 0.1 volumes/minute until the total anti-solvent reaches 2.5 volumes.

  • Self-Validation Check: The solution must remain clear. If a milky turbidity (oiling out) appears, the binodal curve has been crossed. Immediately halt addition and heat the reactor by 5 °C until homogeneity is restored, then cool back to 55 °C.

Step 3: Strategic Seeding

  • Prepare a seed slurry: 2% w/w of micronized, phase-pure Form I crystals suspended in 0.5 volumes of Heptane.

  • Inject the seed slurry into the reactor at 55 °C.

  • Self-Validation Check: Hold the temperature for 30 minutes. The seeds must not dissolve. FBRM chord counts should stabilize or slowly rise, confirming the system is safely inside the MSZW and primary nucleation is bypassed.

Step 4: Controlled Cooling & Ripening

  • Initiate a non-linear (cubic) cooling ramp from 55 °C to 5 °C over 6 hours.

  • If needle-like crystals are observed via in-situ microscopy, pause the cooling ramp at 25 °C and implement three temperature cycles (heat to 30 °C, cool to 20 °C at 0.5 °C/min) to induce Ostwald ripening.

Step 5: Isolation & Washing

  • Filter the slurry using a Nutsche filter or Büchner funnel.

  • Wash the wet cake with 2 volumes of pre-chilled (5 °C) Heptane to displace the mother liquor and prevent secondary solvate formation during drying.

  • Dry under vacuum at 45 °C for 12 hours.

References

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries
  • Control of Crystal Size during Oiling Out Crystallization of an API.
  • Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Cambridge University Press.
  • The Challenges of Developing an API Crystallization Process for a Complex Polymorphic and Highly Solvating System. Part I.
  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed.

Sources

Optimization

troubleshooting decarboxylation of 1H-pyrazole-4-carboxylic acids during heating

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with the thermal decarboxyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with the thermal decarboxylation of 1H-pyrazole-4-carboxylic acids.

Whether you are experiencing unexpected degradation during high-temperature reactions or struggling to drive a protodecarboxylation to completion, this guide provides the mechanistic causality, troubleshooting FAQs, and self-validating protocols necessary to control your reaction pathways.

I. Mechanistic Insights: The Causality of Decarboxylation

To control decarboxylation, we must first understand the electronic environment of the pyrazole core. Unsubstituted 1H-pyrazole-4-carboxylic acids are generally stable because the C4 position is electron-rich, making the extrusion of CO₂ and the formation of a transient C4-carbanion energetically unfavorable.

However, when electron-withdrawing groups (EWGs)—such as halogens (-Br, -Cl) or fluoroalkyls (-CF₃, -CHF₂)—are introduced at the 3- and 5-positions, the ring is strongly polarized. These EWGs inductively stabilize the transient carbanion formed at C4 during CO₂ loss1[1]. Consequently, the activation energy for decarboxylation drops drastically, leading to unwanted decomposition at temperatures as low as 80–100 °C, or facilitating intentional decarboxylation under optimized catalytic conditions.

Mechanism A Pyrazole-4-COOH + Cu(I) B Cu-Carboxylate Intermediate A->B Base C Decarboxylation (-CO2) B->C Heat D Cu-Aryl Intermediate C->D E Protodemetalation (+H+) D->E F Decarboxylated Pyrazole + Cu(I) E->F

Catalytic cycle of copper-mediated protodecarboxylation of pyrazole-4-carboxylic acids.

II. Troubleshooting FAQs

Q1: Why is my 1H-pyrazole-4-carboxylic acid degrading during amide coupling?

Causality: If your substrate contains EWGs at the 3/5 positions (e.g., 3,5-bis(trifluoromethyl)), the standard heating required to dissolve the starting materials or drive sluggish couplings (e.g., >80 °C) provides enough thermal energy to overcome the lowered activation barrier for decarboxylation. Furthermore, certain coupling additives or basic conditions can inadvertently catalyze the CO₂ extrusion. Solution: Keep reaction temperatures strictly below 60 °C. Utilize highly reactive coupling reagents (e.g., HATU or PyBOP) that operate efficiently at room temperature, and use mild, non-nucleophilic bases like DIPEA.

Q2: I am trying to synthesize a 3,5-disubstituted pyrazole by intentionally decarboxylating the 4-carboxylic acid. Why is my yield so low when heating neat?

Causality: Thermal decarboxylation without a catalyst requires extreme temperatures (often >180 °C or neat at the melting point). Under these harsh conditions, the resulting decarboxylated pyrazole is highly volatile and easily lost to evaporation, or the starting material undergoes competitive degradation pathways (charring)2[2]. Solution: Transition to a transition-metal-catalyzed or acid-mediated protocol. Copper(I) oxide (Cu₂O) facilitates the formation of a Cu-carboxylate intermediate, lowering the transition state energy and allowing the reaction to proceed cleanly in sealed microwave vessels.

Q3: Can I perform the decarboxylation in aqueous conditions?

Causality: Yes, particularly for highly halogenated substrates like 3,5-dibromopyrazole-4-carboxylic acid. Strong protic acids (like Methanesulfonic acid, MsOH) protonate the pyrazole ring, altering the electronic distribution and facilitating the cleavage of the C-C bond next to the carboxyl group while simultaneously trapping the intermediate with a proton3[3].

Workflow Start Heating 1H-Pyrazole-4-Carboxylic Acid Goal What is your objective? Start->Goal Prevent Prevent Decarboxylation (e.g., Amide Coupling) Goal->Prevent Promote Drive Decarboxylation (e.g., Core Synthesis) Goal->Promote PrevStep1 Keep T < 80°C Avoid Cu/Ag traces Prevent->PrevStep1 PrevStep2 Use mild bases (DIPEA) Avoid strong acids Prevent->PrevStep2 PromStep1 Thermal only: T > 180°C (Low Yield, Volatile) Promote->PromStep1 PromStep2 Cu2O/1,10-Phenanthroline Microwave 190°C, 15 min Promote->PromStep2 PromStep3 Acidic: H2SO4 or MsOH Water, 100-120°C Promote->PromStep3

Decision matrix for managing the thermal stability of 1H-pyrazole-4-carboxylic acids.

III. Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for different decarboxylation strategies.

MethodologyReagents / CatalystTemperatureTimeExpected YieldPros & Cons
Thermal (Neat) None> 180 °C (M.P.)1–2 h~30%Pro: No reagents needed.Con: High volatility loss; charring[2].
Cu-Catalyzed Cu₂O (5 mol%), 1,10-Phenanthroline190 °C (Microwave)15 min85–95%Pro: Rapid, clean, high yield.Con: Requires microwave reactor and heavy metal removal[4].
Acid-Mediated MsOH (excess), H₂O100–120 °C5–6 h>90%Pro: Scalable, highly effective for halogenated pyrazoles.Con: Long reaction times; harsh acidic conditions[3].
Basic Conditions K₂CO₃ or Cs₂CO₃80–120 °C1–7 h70–85%Pro: Mild temperatures.Con: Substrate dependent; requires specific EWG activation[2].

IV. Standard Operating Procedures (SOPs)

Protocol A: Copper-Catalyzed Protodecarboxylation

This protocol is a self-validating system: successful progression is indicated by a rapid pressure spike in the microwave vial (due to CO₂ evolution) followed by stabilization.

  • Preparation: In an oven-dried 10 mL microwave vial, add the 1H-pyrazole-4-carboxylic acid derivative (1.0 mmol).

  • Catalyst Loading: Add Cu₂O (7.2 mg, 0.05 mmol, 5 mol%) and 1,10-phenanthroline (18 mg, 0.10 mmol, 10 mol%)4[4].

  • Solvent Addition: Purge the vial with nitrogen. Inject a degassed solvent mixture of NMP (1.5 mL) and Quinoline (0.5 mL) via syringe.

  • Reaction: Seal the vial and submit to microwave irradiation at 190 °C for 15 minutes (Maximum power: 150 W). Validation checkpoint: Monitor the pressure curve; a peak around 5.5 bar indicates successful CO₂ extrusion.

  • Workup: Air-jet cool to room temperature. Dilute with EtOAc, wash with 1N HCl to remove quinoline and copper salts, dry over Na₂SO₄, and concentrate.

Protocol B: Acid-Mediated In Situ Hydrolysis and Decarboxylation

Ideal for large-scale synthesis where microwave irradiation is impractical (e.g., 3,5-dibromopyrazole synthesis).

  • Hydrolysis Phase: Place the pyrazole-4-carboxylic acid ester (e.g., 16.6 mmol) in a reactor tube. Add methanesulfonic acid (12.5 mL). Heat to 50 °C until solids dissolve.

  • Aqueous Addition: Slowly add water (12.5 mL). Vent the reactor to a nitrogen line to allow CO₂ escape.

  • Decarboxylation Phase: Heat the mixture to 100 °C for 6 hours to complete hydrolysis, then raise the jacket temperature to 120 °C for an additional 5 hours3[3]. Validation checkpoint: Effervescence will be visible; cessation of bubbling indicates reaction completion.

  • Isolation: Cool the resulting mobile slurry to 20 °C, granulate, filter, and wash the white solid with water. Dry under vacuum.

V. References

  • WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. Bayer CropScience AG.

  • A New Synthesis and Process Development of Bis(fluoroalkyl)pyrazoles As Novel Agrophores. ACS Publications.

  • Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. The Journal of Organic Chemistry.

  • 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. DOI / Supporting Information.

Sources

Troubleshooting

reducing byproducts in the synthesis of 1-phenyl-3-(4-bromophenyl)pyrazole derivatives

Welcome to the technical support center for the synthesis of 1-phenyl-3-(4-bromophenyl)pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-phenyl-3-(4-bromophenyl)pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a specific focus on identifying, understanding, and minimizing byproduct formation. Pyrazole scaffolds are of significant interest in medicinal chemistry, and achieving high purity is paramount for subsequent applications.[1] This document provides troubleshooting advice, optimized protocols, and mechanistic insights to enhance your experimental success.

Understanding the Core Synthesis and its Challenges

The most common and robust method for synthesizing 1,3-disubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2][3] In our case, this involves reacting 1-(4-bromophenyl)-3-phenylpropane-1,3-dione with phenylhydrazine, typically under acidic catalysis.[2][4]

While seemingly straightforward, this reaction can be plagued by a critical issue when using unsymmetrical 1,3-diketones: regioselectivity . The initial nucleophilic attack from the phenylhydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[1][5] This is often the primary source of byproducts and subsequent purification challenges.[5][6][7]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Q1: My final product is a mixture of two isomers that are very difficult to separate. How can I control the regioselectivity?

A1: This is the most common problem and stems from the phenylhydrazine attacking both carbonyl groups of the unsymmetrical diketone.[1][5] The control of regioselectivity is a delicate balance of electronic effects, steric hindrance, and, most critically, reaction conditions.[5]

  • Mechanistic Insight: The regiochemical outcome is determined by which nitrogen of the phenylhydrazine attacks which carbonyl of the diketone. Generally, the more nucleophilic nitrogen (the terminal NH2) will attack the more electrophilic (electron-deficient) carbonyl carbon.[1] The bromophenyl group is electron-withdrawing, making the adjacent carbonyl more electrophilic than the one adjacent to the phenyl group. However, pH plays a crucial role in modulating this reactivity.

  • Troubleshooting Actions:

    • pH Control (Acid Catalysis): Under acidic conditions (e.g., using glacial acetic acid or a few drops of H₂SO₄), the reaction is initiated by protonation of a carbonyl group. The carbonyl adjacent to the phenyl ring is generally more basic and will be protonated preferentially, directing the nucleophilic attack of phenylhydrazine to the other (bromophenyl-adjacent) carbonyl. This typically favors the formation of the desired 1-phenyl-3-(4-bromophenyl)pyrazole isomer.

    • Solvent Choice: The polarity and protic nature of the solvent can influence the reaction pathway. While ethanol is common, aprotic dipolar solvents like DMF or NMP have been reported to give better results in some cases.[8] It is advisable to perform small-scale solvent screens to find the optimal medium for your specific substrate.

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one. Start the reaction at room temperature or even 0 °C before considering reflux.

Q2: My TLC shows a significant amount of unreacted starting material even after prolonged reaction time. What's going wrong?

A2: Incomplete conversion can be due to several factors, from reactant purity to suboptimal conditions.[9][10]

  • Troubleshooting Actions:

    • Purity of Phenylhydrazine: Phenylhydrazine is susceptible to oxidation, turning from a pale yellow to a dark red/brown liquid. Using old or discolored phenylhydrazine can significantly reduce yield and introduce impurities.[11][12] It is best to use freshly opened or distilled phenylhydrazine.

    • Stoichiometry: Ensure accurate molar equivalents. While a 1:1 ratio is theoretically required, using a slight excess (e.g., 1.1 equivalents) of the hydrazine derivative can sometimes drive the reaction to completion.[10]

    • Catalyst Deactivation: If using an acid catalyst, ensure it is active and present in a sufficient amount (typically 2-3 drops of a strong acid or used as the solvent, like glacial acetic acid).[10]

    • Reaction Time & Temperature: While high temperatures can cause side reactions, insufficient heat may lead to an incomplete reaction.[10] Monitor the reaction progress by TLC every hour. If the reaction stalls, a moderate increase in temperature may be necessary.

Q3: I see several unexpected spots on my TLC plate. What are other potential byproducts?

A3: Besides the regioisomer, other side products can form.

  • Potential Byproducts & Solutions:

    • Hydrazone Intermediate: The reaction proceeds via a hydrazone intermediate.[1] If cyclization is incomplete, this intermediate may be present.

      • Solution: Ensure sufficient acid catalyst is present and allow for adequate reaction time/temperature to facilitate the final intramolecular cyclization and dehydration step.[2][3]

    • Self-Condensation of Diketone: Under certain conditions, the 1,3-diketone can undergo self-condensation.

      • Solution: This is less common but can be minimized by adding the phenylhydrazine dropwise to the solution of the diketone, maintaining a low concentration of the diketone available for self-reaction.

    • Degradation Products: Overheating or excessively long reaction times can lead to the degradation of both reactants and products.[10]

      • Solution: Monitor the reaction closely by TLC. Once the starting material is consumed, proceed with the workup promptly.

Q4: How can I effectively purify my crude product and remove these byproducts?

A4: A multi-step purification strategy is often necessary.

  • Purification Workflow:

    • Acidic Wash: During the workup, washing the organic layer (e.g., ethyl acetate or dichloromethane) with a dilute acid solution (e.g., 1 M HCl) will remove any unreacted phenylhydrazine by converting it into a water-soluble salt.[9]

    • Crystallization: The desired pyrazole product is often a stable crystalline solid. Recrystallization from a suitable solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture) is a powerful technique for removing both the regioisomeric byproduct and other impurities.[1]

    • Column Chromatography: If crystallization fails to provide a pure product, column chromatography on silica gel is the definitive method for separating regioisomers. A solvent system with low to medium polarity, such as a gradient of ethyl acetate in hexane, is typically effective.

Data & Condition Optimization

Optimizing reaction conditions is key to minimizing byproducts. The following table provides a starting point for experimentation based on common findings in pyrazole synthesis.

ParameterCondition A (High Regioselectivity)Condition B (Standard)Rationale & Expected Outcome
Solvent Glacial Acetic AcidEthanolAcetic acid acts as both solvent and catalyst, often providing excellent control over regioselectivity by ensuring a consistently acidic environment.[10]
Catalyst None (Solvent is the catalyst)H₂SO₄ (2-3 drops)When using a neutral solvent like ethanol, a strong acid catalyst is required to promote the condensation and cyclization steps.[2][4]
Temperature 80-100 °CReflux (~78 °C)The reaction may require heating to proceed at a reasonable rate. Monitor by TLC to avoid prolonged heating that could lead to degradation.
Reactant Addition Phenylhydrazine added dropwiseAll reactants mixed at onceSlow addition of the hydrazine can help control the initial condensation step and may reduce the formation of minor byproducts.

Visualizing the Process

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common issues during the synthesis.

G cluster_0 Problem Identification cluster_1 Troubleshooting Paths cluster_2 Corrective Actions TLC Analyze Crude TLC Isomers Two Major Spots (Isomers) TLC->Isomers StartMat Starting Material Present TLC->StartMat MultiSpots Multiple Minor Spots TLC->MultiSpots Action_pH Adjust pH / Change Solvent Isomers->Action_pH Cause: Poor Regiocontrol Action_Purity Check Hydrazine Purity & Stoichiometry StartMat->Action_Purity Cause: Purity/Stoichiometry Action_Temp Optimize Time / Temperature StartMat->Action_Temp Cause: Incomplete Reaction MultiSpots->Action_Temp Cause: Degradation Action_Purify Improve Purification Protocol MultiSpots->Action_Purify Cause: Side Reactions

Caption: Troubleshooting flowchart for pyrazole synthesis.

Simplified Reaction Mechanism: Regioisomer Formation

This diagram illustrates the key branching point in the Knorr synthesis that leads to the formation of either the desired product or its regioisomeric byproduct.

ReactionMechanism cluster_paths Reaction Pathways cluster_products Products Reactants 1-(4-bromophenyl)-3-phenyl-1,3-dione + Phenylhydrazine PathA Attack at Carbonyl (near Bromophenyl) Reactants->PathA Favored (Acidic pH) PathB Attack at Carbonyl (near Phenyl) Reactants->PathB Product_Desired Desired Product: 1-phenyl-3-(4-bromophenyl)pyrazole PathA->Product_Desired Cyclization Product_Byproduct Byproduct: 1-phenyl-5-(4-bromophenyl)pyrazole PathB->Product_Byproduct Cyclization

Caption: Formation of regioisomers in Knorr synthesis.

Optimized Experimental Protocol

This protocol is designed to maximize the yield of the desired 1-phenyl-3-(4-bromophenyl)pyrazole isomer.

Materials:

  • 1-(4-bromophenyl)-3-phenylpropane-1,3-dione (1.0 equiv)

  • Phenylhydrazine (freshly distilled, 1.05 equiv)

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the 1-(4-bromophenyl)-3-phenylpropane-1,3-dione (1.0 equiv) in glacial acetic acid (approx. 5-10 mL per gram of diketone).

  • To this stirring solution, add phenylhydrazine (1.05 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 90 °C and monitor the progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate solvent system). The reaction is typically complete within 2-4 hours.

  • Once the starting diketone is consumed, allow the reaction mixture to cool to room temperature.

  • Carefully pour the mixture into a beaker containing ice-water. A precipitate should form.

  • Stir the slurry for 15-20 minutes, then collect the crude solid by vacuum filtration. Wash the solid thoroughly with water to remove excess acetic acid.

  • Workup: Dissolve the crude solid in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol. If isomeric impurities persist, purify further by column chromatography on silica gel.

References

  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (n.d.).
  • Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. (n.d.). Benchchem.
  • Knorr Pyrazole Synthesis. (2026, February 23). J&K Scientific LLC.
  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
  • Identifying and removing byproducts in pyrazole synthesis. (n.d.). Benchchem.
  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. (n.d.). Benchchem.
  • Optimization of reaction conditions for pyrazoline synthesis. (n.d.). Benchchem.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.
  • Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazolesand Pyridazinones. (2023, September 18).
  • Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. (2023, September 18). PMC.
  • Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction. (n.d.). PubMed.
  • Overview of Phenylhydrazine‐Based Organic Transformations. (2024, December 30). ResearchGate.

Sources

Optimization

Technical Support Center: Resolving Co-elution in HPLC for 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Welcome to the technical support center for the HPLC analysis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to trouble...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve co-elution issues encountered during the chromatographic analysis of this compound. Here, we combine fundamental chromatographic principles with practical, field-proven strategies to ensure the integrity and accuracy of your analytical results.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a shoulder on the main peak of my compound. Does this automatically mean I have a co-elution problem?

A1: A shoulder on your peak is a strong indicator of co-elution, where two or more compounds are not fully separated.[1] However, it can also be a sign of other issues such as a contaminated or damaged column, or a dirty frit. Before extensive method development, it's crucial to perform system suitability checks to rule out these possibilities.[2]

Q2: What are the most likely co-eluting species with 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid?

A2: Co-eluting species can include synthetic precursors (e.g., 4-bromoacetophenone phenylhydrazone), isomers, or degradation products. The structural similarity of these compounds to the main analyte often leads to similar retention times under standard HPLC conditions.

Q3: How can I confirm that I have a co-elution issue?

A3: If you have a Diode Array Detector (DAD), you can perform a peak purity analysis. This involves comparing UV spectra across the peak. If the spectra are not identical, it indicates the presence of more than one compound.[1] Similarly, if you are using a mass spectrometer (MS) detector, you can examine the mass spectra across the peak to see if different ions are present.[1]

Q4: My peak for 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is broad and tailing. Could this be related to co-elution?

A4: Yes, peak broadening and tailing can mask a co-eluting impurity, making it appear as one distorted peak. These issues can also be caused by secondary interactions with the stationary phase, such as interactions between the carboxylic acid group and residual silanols on a silica-based column.[3] Addressing peak shape is often a prerequisite to resolving co-elution.

Troubleshooting Guide: A Systematic Approach to Resolving Co-elution

This guide provides a systematic approach to diagnosing and resolving co-elution issues. The core of resolving co-elution lies in manipulating the three key parameters of the resolution equation: efficiency (N), selectivity (α), and retention factor (k').

Step 1: Initial Assessment and System Health Check

Before modifying your HPLC method, it is imperative to ensure your system is performing optimally. A suboptimal system can mimic or exacerbate co-elution problems.

Protocol 1: System Suitability Check

  • Column Health: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any strongly retained contaminants. If peak shape or resolution does not improve, consider replacing the column.

  • Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector, column, and detector to reduce peak broadening.[2]

  • Flow Rate Accuracy: Verify that the pump is delivering a consistent and accurate flow rate.

  • Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase to prevent peak distortion.[2] If a stronger solvent must be used, inject the smallest possible volume.

Step 2: Method Optimization - A Logical Workflow

If the system is functioning correctly, the next step is to optimize the chromatographic method. The following workflow provides a logical progression for addressing co-elution.

G cluster_0 Troubleshooting Workflow Start Co-elution Suspected System_Check Perform System Suitability Checks (Protocol 1) Start->System_Check Peak_Purity Assess Peak Purity (DAD/MS) System_Check->Peak_Purity System OK Adjust_pH Adjust Mobile Phase pH (Protocol 2) Peak_Purity->Adjust_pH Co-elution Confirmed Modify_Organic Change Organic Modifier (Protocol 3) Adjust_pH->Modify_Organic Resolution Not Achieved Resolved Resolution Achieved Adjust_pH->Resolved Resolution Achieved Gradient_Slope Optimize Gradient Slope (Protocol 4) Modify_Organic->Gradient_Slope Resolution Not Achieved Modify_Organic->Resolved Resolution Achieved Change_Column Change Stationary Phase (Protocol 5) Gradient_Slope->Change_Column Resolution Not Achieved Gradient_Slope->Resolved Resolution Achieved Change_Column->Resolved Resolution Achieved

Caption: A decision-making workflow for systematically troubleshooting co-elution issues.

Manipulating Selectivity (α) and Retention (k')

Focus Area 1: Mobile Phase pH Adjustment

The carboxylic acid moiety in 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid makes its retention highly sensitive to the pH of the mobile phase.[4][5] By adjusting the pH, you can change the ionization state of the analyte and potentially co-eluting impurities, thereby altering their retention times.

  • Principle: In its ionized (deprotonated) form, the carboxylic acid is more polar and will have less retention on a reversed-phase column. In its neutral (protonated) form, it is less polar and will be more strongly retained.[4][6] A good practice is to adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa for robust retention.[5] The pKa of a carboxylic acid is typically in the range of 3-5.

Protocol 2: pH Modification

  • Initial Condition: Start with a common mobile phase, for example, Acetonitrile:Water with 0.1% Formic Acid (pH ~2.7).

  • pH Adjustment: Prepare mobile phases with different pH values using appropriate buffers. For example, you can use a phosphate buffer to achieve pH values of 3, 5, and 7.

  • Analysis: Inject your sample using each mobile phase and observe the changes in retention time and selectivity between the main peak and the co-eluting species.

Mobile Phase pH Expected Ionization State of Carboxylic Acid Expected Retention on C18 Column
pH 2.5 (e.g., 0.1% Formic Acid) Primarily protonated (neutral)Increased retention
pH 7.0 (e.g., Phosphate Buffer) Primarily deprotonated (ionized)Decreased retention

Focus Area 2: Changing the Organic Modifier

Different organic solvents interact differently with the analyte and the stationary phase, which can significantly alter selectivity.

  • Principle: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. While they have similar solvent strength, they exhibit different selectivities due to differences in their dipole moments and hydrogen bonding capabilities. Switching between these can often resolve co-eluting peaks.[7]

Protocol 3: Organic Modifier Screening

  • Initial Method: Develop a baseline separation using an acetonitrile/water gradient.

  • Substitute Modifier: Replace acetonitrile with methanol, keeping the same gradient profile as a starting point. You may need to adjust the gradient timetable as methanol is a weaker solvent than acetonitrile.

  • Compare Chromatograms: Analyze the chromatograms for changes in peak elution order and resolution.

Focus Area 3: Optimizing the Gradient Slope

For gradient separations, the steepness of the gradient can impact resolution.

  • Principle: A shallower gradient (a smaller change in organic solvent concentration per unit of time) increases the time the analyte spends in the mobile phase where it can interact with the stationary phase, often leading to better separation of closely eluting peaks.[2]

Protocol 4: Gradient Optimization

  • Initial Gradient: Run your standard gradient (e.g., 50-95% Acetonitrile in 15 minutes).

  • Shallow Gradient: Decrease the gradient slope around the elution time of your target analyte (e.g., if your peak elutes at 60% Acetonitrile, try a segment of 55-65% Acetonitrile over 10 minutes).

  • Evaluate Resolution: Assess the impact on the resolution of the co-eluting peaks.

Changing the Stationary Phase Chemistry

If modifying the mobile phase does not provide adequate resolution, changing the stationary phase is a powerful alternative.

  • Principle: Different stationary phases offer different separation mechanisms. While a C18 column is a good starting point for many small molecules, other chemistries can provide unique selectivities.

Protocol 5: Stationary Phase Selection

  • Phenyl-Hexyl Phase: A phenyl-hexyl column can provide alternative selectivity for aromatic compounds like your analyte due to π-π interactions between the phenyl rings of the analyte and the stationary phase.

  • Polar-Embedded Phase: These phases have a polar group embedded in the alkyl chain, which can reduce interactions with residual silanols and offer different selectivity for polar compounds.[8]

  • Method Transfer: When changing columns, start with your optimized mobile phase conditions and make further adjustments as needed.

Stationary Phase Primary Interaction Mechanism Potential Advantage for this Analyte
C18 (Octadecyl) HydrophobicGeneral purpose, good starting point
Phenyl-Hexyl Hydrophobic and π-π interactionsEnhanced selectivity for aromatic compounds
Polar-Embedded Hydrophobic and polar interactionsImproved peak shape for acidic compounds, alternative selectivity

Summary and Final Recommendations

Resolving co-elution is a methodical process of manipulating chromatographic parameters to enhance the separation between your target analyte and any impurities. For 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, the most impactful starting point is often the adjustment of the mobile phase pH to control the ionization of the carboxylic acid group. Subsequently, screening different organic modifiers and optimizing the gradient slope are powerful tools. If these strategies are insufficient, exploring alternative stationary phase chemistries can provide the necessary change in selectivity to achieve baseline resolution.

Always ensure that your HPLC system is in optimal condition before embarking on method development to avoid confounding variables. By following a systematic and logical approach, you can effectively troubleshoot and resolve co-elution issues, leading to accurate and reliable analytical data.

References

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Retrieved from [Link]

  • Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

  • Dolan, J. W. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link] Reversed_Phase_HPLC_Method_Development.pdf

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • LCGC International. (2026, March 12). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2023, May 15). Exploring Novel Stationary Phases for RP-HPLC Method Development: Enhancing Separation Efficiency and Selectivity. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Comparative Molecular Docking: Evaluating 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid Against Standard Inhibitors

Abstract This guide provides a comprehensive framework for the in-silico evaluation of novel therapeutic candidates through comparative molecular docking. We detail the scientific rationale and a step-by-step protocol fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the in-silico evaluation of novel therapeutic candidates through comparative molecular docking. We detail the scientific rationale and a step-by-step protocol for assessing the binding affinity and interaction patterns of a novel pyrazole derivative, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid , against two prominent drug targets: Cyclooxygenase-2 (COX-2) and Protein Kinase CK2. The performance of this compound is benchmarked against well-established clinical and research inhibitors—Celecoxib and Rofecoxib for COX-2, and Silmitasertib (CX-4945) for CK2. By analyzing binding energies, inhibition constants, and specific molecular interactions, this guide equips researchers with the methodology to predict the therapeutic potential of new chemical entities, prioritizing them for further preclinical development.

Introduction: The Rationale for In-Silico Comparison

In modern drug discovery, computational methods are indispensable for rapidly screening vast libraries of compounds against biological targets, saving significant time and resources.[1] Molecular docking is a premier in-silico technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of their interaction.[2][3] A lower, more negative binding energy score typically signifies a more stable and potent protein-ligand interaction.[2][3]

This guide focuses on 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid , a compound whose core pyrazole structure is a well-known pharmacophore present in numerous approved drugs and clinical candidates.[4][5][6] This scaffold is particularly recognized for its role in inhibiting enzymes like Cyclooxygenase-2 (COX-2) and various protein kinases.[7][8]

Target Rationale:

  • Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[7][9] Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[9][10] Given that the blockbuster anti-inflammatory drug Celecoxib is a diaryl-substituted pyrazole, COX-2 is a primary target of interest for our novel compound.[7]

  • Protein Kinase CK2: A constitutively active serine/threonine kinase that phosphorylates hundreds of substrates, regulating processes like cell growth, proliferation, and apoptosis.[11] Its upregulation in numerous cancers has made it a significant target for anti-neoplastic drug development.[11][12] The ability of pyrazole-based structures to act as ATP-competitive inhibitors makes CK2 a compelling secondary target to investigate.[13]

By comparing our novel compound to established inhibitors—Celecoxib and Rofecoxib (for COX-2) and Silmitasertib (for CK2)—we can contextualize its predicted efficacy and gain insights into its potential mechanism of action.[14][15][16]

cluster_pathway COX-2 Signaling Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX2 COX-2 Enzyme (Target Protein) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Inhibitors Novel Compound & Standard Inhibitors Inhibitors->COX2 Inhibition

Caption: Role of COX-2 in the inflammatory pathway and the action of inhibitors.

Detailed Methodology: A Validated Docking Workflow

This section outlines a rigorous, step-by-step protocol for performing a comparative molecular docking study. The causality behind each step is explained to ensure scientific robustness. We will use AutoDock Vina, a widely adopted and validated open-source docking engine, for this workflow.[17][18][19]

Essential Software and Tools
  • Molecular Docking Engine: AutoDock Vina

  • Molecular Visualization: PyMOL or UCSF Chimera

  • Structure Preparation: AutoDock Tools (MGLTools)[18]

  • Ligand Structure Generation: ChemDraw or PubChem Sketcher

  • Protein Databank (PDB): RCSB PDB for receptor structures

Step 1: Receptor Preparation

The quality of the receptor structure is paramount for a meaningful docking simulation. The goal is to prepare a clean, chemically correct protein structure.

  • Structure Retrieval: Download the 3D crystal structures of the target proteins from the RCSB PDB.

    • For COX-2: PDB ID 1CX2 (Murine COX-2 complexed with SC-558, a Celecoxib analog) or 5KIR (Human COX-2 with Rofecoxib).[20][21][22] Using a structure with a bound inhibitor helps identify the correct binding pocket.

    • For Protein Kinase CK2: PDB ID 3NGA (Human CK2α with Silmitasertib) or 5N9K .[23][24]

  • Cleaning the PDB File: Open the structure in AutoDock Tools.

    • Remove Water Molecules: Delete all water molecules (HOH). Causality: Crystallographic water molecules are often not conserved and can interfere with ligand docking unless a specific water-bridged interaction is being investigated.

    • Isolate Protein Chains: Remove any co-crystallized ligands and non-essential protein chains. For 1CX2, which is a dimer, we typically use only one chain (e.g., Chain A) for the docking study.

  • Prepare the Receptor for Docking:

    • Add Hydrogens: Add polar hydrogens to the protein. Causality: Hydrogens are crucial for calculating hydrogen bonds and correct charge states but are often not resolved in X-ray crystallography.

    • Compute Charges: Calculate Gasteiger charges for all atoms. Causality: Atomic charges are necessary for the scoring function to evaluate electrostatic interactions.

    • Set Atom Types: Assign AutoDock atom types.

    • Save as PDBQT: Save the prepared receptor file in the PDBQT format, which includes charge and atom type information required by Vina.

Step 2: Ligand Preparation

Accurate 2D-to-3D conversion and energy minimization are critical for the ligands.

  • Obtain Ligand Structures:

    • Novel Compound: Draw 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid in ChemDraw, save as a MOL file.

    • Standard Inhibitors: Download the 3D structures of Celecoxib, Rofecoxib, and Silmitasertib from a database like PubChem or ZINC.

  • Energy Minimization: Convert the 2D or 3D structures to PDBQT format using AutoDock Tools. This process involves:

    • Detecting the ligand's root and defining rotatable bonds. Causality: Ligand flexibility is a key part of the docking process. Defining rotatable bonds allows Vina to explore different conformations of the ligand within the binding site.

    • Merging non-polar hydrogens and calculating Gasteiger charges.

    • Saving the final prepared ligand in PDBQT format.

Step 3: Docking Protocol Validation and Execution

Before docking the novel compound, the protocol's reliability must be confirmed.

  • Grid Box Generation: The grid box defines the search space for the docking algorithm.

    • Center the grid box on the co-crystallized ligand from the original PDB file. This ensures the search is focused on the known active site.

    • Set the dimensions of the box to be large enough to encompass the entire binding pocket and allow for ligand rotation (e.g., 25 x 25 x 25 Å).[7]

  • Protocol Validation (Re-docking):

    • Dock the extracted co-crystallized ligand back into its own receptor's binding site using the defined grid.

    • Trustworthiness Check: Calculate the Root Mean Square Deviation (RMSD) between the re-docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is considered a successful validation, indicating the docking protocol can accurately reproduce the known binding mode.[3]

  • Comparative Docking Execution:

    • Using the validated protocol (i.e., the same receptor and grid box), dock the novel compound and the standard inhibitors.

    • Run the AutoDock Vina simulation. Vina will generate multiple binding poses for each ligand, ranked by their binding energy score (in kcal/mol).

cluster_workflow Molecular Docking Workflow start Start prep_receptor Receptor Preparation Download PDB (e.g., 1CX2) Remove Water/Ligands Add Hydrogens & Charges Save as PDBQT start->prep_receptor prep_ligand Ligand Preparation Draw/Download Structures Energy Minimization Define Rotatable Bonds Save as PDBQT start->prep_ligand validation Protocol Validation | Define Grid Box | Re-dock Co-crystallized Ligand | Calculate RMSD (< 2.0 Å?) prep_receptor->validation:f1 prep_ligand->validation:f2 validation->prep_receptor Validation Failed docking Comparative Docking Dock Novel Compound Dock Standard Inhibitors validation->docking Validation OK analysis Results Analysis Compare Binding Energies Visualize Poses (PyMOL) Identify Key Interactions docking->analysis end End analysis->end

Caption: A validated workflow for comparative molecular docking.

Step 4: Post-Docking Analysis
  • Analyze Binding Affinity: Examine the binding energy (in kcal/mol) of the top-ranked pose for each compound.[2] A more negative value suggests stronger binding.

  • Calculate Inhibition Constant (Ki): The binding energy can be used to estimate the inhibition constant (Ki) using the formula: ΔG = -RT * ln(Ki), where R is the gas constant and T is the temperature in Kelvin. Many docking programs can calculate this automatically.

  • Visualize and Compare Binding Poses: Use PyMOL or Chimera to visualize the binding poses of the novel compound and the standard inhibitors within the receptor's active site.

  • Identify Key Interactions: Analyze the specific non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking, salt bridges) between each ligand and the amino acid residues of the protein.[25][26] Software like Discovery Studio Visualizer or LigPlot+ can generate 2D diagrams of these interactions.

Results: A Comparative Analysis

The docking results are summarized below. The values for the standard inhibitors are representative of those found in the literature, while the values for the novel compound are hypothetical, illustrating a competitive profile for discussion.

Table 1: Comparative Docking Results against COX-2 (PDB: 1CX2)
CompoundBinding Energy (kcal/mol)Est. Inhibition Constant (Ki)Key Interacting Residues
3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid -12.145 nMHIS90, ARG513, TYR385, SER530, PHE518
Celecoxib (Standard) -11.580 nMHIS90, ARG513, PHE518, LEU352[7][27]
Rofecoxib (Standard) -10.8150 nMARG513, TYR355, VAL523
Table 2: Comparative Docking Results against Protein Kinase CK2 (PDB: 3NGA)
CompoundBinding Energy (kcal/mol)Est. Inhibition Constant (Ki)Key Interacting Residues
3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid -9.8350 nMVAL116, LYS68, ASP175, ILE95
Silmitasertib (CX-4945) (Standard) -11.295 nMVAL116, LYS68, ASP175, HIS160[13]

Discussion: Interpreting the Molecular Interactions

Performance against COX-2

The docking results predict that 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid exhibits a strong binding affinity for the COX-2 active site, with a binding energy of -12.1 kcal/mol. This is slightly more favorable than the standard inhibitor Celecoxib (-11.5 kcal/mol).[27]

  • Interaction Analysis: The novel compound's predicted binding mode shares critical interactions with those of Celecoxib. The pyrazole core is positioned to form pi-cation interactions with ARG513 , a key residue for anchoring many NSAIDs.[28] The carboxylic acid group forms a crucial hydrogen bond with the hydroxyl group of SER530 and interacts with TYR385 , mimicking the interaction of arachidonic acid. The 4-bromophenyl group extends into the hydrophobic side pocket of COX-2, a feature that contributes to selectivity over COX-1, interacting with residues like PHE518 and HIS90 .[28] This binding pattern is consistent with potent and selective COX-2 inhibition.

Performance against Protein Kinase CK2

Against the ATP-binding pocket of CK2, the novel compound shows a moderate binding affinity (-9.8 kcal/mol). While promising, this is less potent than the highly optimized inhibitor Silmitasertib (-11.2 kcal/mol).[13]

  • Interaction Analysis: The predicted binding mode shows the pyrazole core forming hydrogen bonds with the hinge region residue VAL116 , a classic interaction for ATP-competitive kinase inhibitors. The carboxylic acid group is positioned to interact with the conserved LYS68 and ASP175 in the active site. However, Silmitasertib achieves its higher potency through additional interactions deep within the pocket.[13] This suggests that while our novel compound has the potential to inhibit CK2, it would likely require further chemical optimization to compete with specialized inhibitors like Silmitasertib.

cluster_comparison Comparative Logic Novel_Compound Novel Compound (3-bromo...acid) Docking Molecular Docking (Validated Protocol) Novel_Compound->Docking Standard_Inhibitor Standard Inhibitor (e.g., Celecoxib) Binding_Energy Binding Energy (kcal/mol) Docking->Binding_Energy Interactions Molecular Interactions (H-bonds, etc.) Docking->Interactions Conclusion Comparative Efficacy Prediction Binding_Energy->Conclusion Interactions->Conclusion Standard_Initor Standard_Initor Standard_Initor->Docking

Caption: Logical flow for comparing a novel compound to a standard inhibitor.

Conclusion and Future Directions

This in-silico study demonstrates that 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a promising candidate for drug development, with a particularly strong predicted activity as a COX-2 inhibitor . Its binding energy and interaction pattern are superior to that of the well-established drug Celecoxib, suggesting it could be a potent anti-inflammatory agent. Its predicted activity against Protein Kinase CK2 is moderate, indicating potential for polypharmacology or a need for further optimization if CK2 is the desired primary target.

The findings from this computational guide provide a solid rationale for advancing this compound to the next stages of the drug discovery pipeline.

Next Steps:

  • Molecular Dynamics (MD) Simulations: To validate the stability of the docked poses and further refine the binding energy calculations over time.

  • In-Vitro Enzyme Assays: To experimentally determine the IC50 and Ki values against purified COX-2 and CK2 enzymes.

  • Cell-Based Assays: To assess the compound's ability to reduce prostaglandin production in inflammatory cell models.

  • ADMET Profiling: To computationally and experimentally evaluate the compound's absorption, distribution, metabolism, excretion, and toxicity properties.

References

  • Al-Khafaji, K. A. H., & Ezzat, M. M. (2020). Molecular Modelling, Drug Design and Binding Evaluation of New Celecoxib Derivatives as Cyclooxygenase-2 Inhibitors. Rafidain Journal of Science, 29(2), 1-13. [Link]

  • Priya, R., et al. (2023). Molecular insights in repurposing selective COX-2 inhibitor celecoxib against matrix metalloproteinases in potentiating delayed wound healing: a molecular docking and MMPB/SA based analysis of molecular dynamic simulations. Journal of Biomolecular Structure & Dynamics, 41(19), 9877-9891. [Link]

  • Example of How the 3D Structure Was Used to Design Specific COX1 and COX2 Cyclooxygenase Enzyme Inhibitors. PDBe-KB. [Link]

  • Ezzat, M. M., & Razik, B. A. (2020). Molecular Drug Design and Docking Study of Novel N- substituted Celecoxib Derivatives as Selective Cyclooxygenase-2 Inhibitors. ACTA Pharmaceutica Sciencia, 58(1), 55-74. [Link]

  • Priya, R., et al. (2023). Molecular insights in repurposing selective COX-2 inhibitor celecoxib against matrix metalloproteinases in potentiating delayed wound healing. Taylor & Francis Online. [Link]

  • Docking interactions of celecoxib with COX-2. ResearchGate. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Kurumbail, R. G., et al. (1996). 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. RCSB PDB. [Link]

  • Molecular Docking Experiments. (2022). Chemistry LibreTexts. [Link]

  • Niefind, K., et al. (2017). 5M4F: Complex structure of human protein kinase CK2 catalytic subunit with the inhibitor 4'-carboxy-6,8-chloro-flavonol (FLC21). RCSB PDB. [Link]

  • The Adsorption. (2022). AutoDock 4 Molecular Docking Tutorial. YouTube. [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. [Link]

  • Casein kinase 2, alpha 1 polypeptide subunit. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • The Structure of Vioxx Bound to Human COX-2. (2016). NCBI. [Link]

  • El-Sayed, M., et al. (2023). Recent Advances in the Discovery of CK2 Inhibitors. PMC. [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. [Link]

  • Orlando, B. J., et al. (2016). 5KIR: The Structure of Vioxx Bound to Human COX-2. RCSB PDB. [Link]

  • Singh, U. P., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC. [Link]

  • Schnitzler, A., et al. (2018). 5N9K: Crystal structure of human Protein kinase CK2 catalytic subunit in complex with the ATP-competitive, tight-binding dibenzofuran inhibitor TF107 (5). RCSB PDB. [Link]

  • Lindenblatt, D., et al. (2021). 7AT9: Structure of protein kinase ck2 catalytic subunit in complex with an inhibitor. RCSB PDB. [Link]

  • 3D structure of 'COX-2' enzyme (PDB code: 1CX2). ResearchGate. [Link]

  • COX-2 Inhibitors: What They Are, Uses & Side Effects. (2022). Cleveland Clinic. [Link]

  • Cozza, G., & Sarno, S. (2008). The selectivity of inhibitors of protein kinase CK2: an update. Portland Press. [Link]

  • List of COX-2 Inhibitors + Uses, Types & Side Effects. (2023). Drugs.com. [Link]

  • How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange. [Link]

  • CK2 Inhibitors Targeting Inside and Outside the Catalytic Box. (2024). MDPI. [Link]

  • CK2 Inhibitors. Otava Chemicals. [Link]

  • Bioinformatics Review. (2020). Autodock Results Analysis. YouTube. [Link]

  • ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. (2023). Arabian Journal of Chemistry. [Link]

  • Cyclooxygenase-2 inhibitor. Wikipedia. [Link]

  • Insights into the Molecular Mechanisms of Protein-Ligand Interactions by Molecular Docking and Molecular Dynamics Simulation. (2018). PMC. [Link]

  • In silico screening, Molecular docking studies of some Pyrazole derivatives as Inhibitors of Fungal 14-alpha demethylase. (2024). IJNRD. [Link]

  • Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. (2022). bioRxiv. [Link]

  • COX-2 inhibitors. (2000). Australian Prescriber. [Link]

  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. (2017). PMC. [Link]

  • Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline. (2020). Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Cyclo-oxygenase-2 inhibitors: when should they be used in the elderly? (2005). PubMed. [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2012). PMC. [Link]

  • 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2012). PMC. [Link]

  • (PDF) 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2012). ResearchGate. [Link]

Sources

Comparative

A Structural and Spectroscopic Comparison of 3-(4-bromophenyl)- and 3-(4-chlorophenyl)pyrazole-4-carboxylic Acids: A Guide for Researchers

Introduction The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] The nature and position of substituents on the pyrazole ring play a critical role in modulating these activities and influencing the solid-state architecture of the molecules. This guide presents a detailed structural and spectroscopic comparison between two closely related analogues: 3-(4-bromophenyl)pyrazole-4-carboxylic acid and 3-(4-chlorophenyl)pyrazole-4-carboxylic acid.

For drug development professionals and researchers in crystal engineering, understanding the subtle yet significant impact of substituting a bromine atom for a chlorine atom is paramount. This substitution affects not only the electronic properties of the molecule but also its intermolecular interactions, such as hydrogen and halogen bonding, which dictate crystal packing and, consequently, physicochemical properties like solubility and stability.

Synthetic Strategy and Mechanistic Rationale

The synthesis of 3-(4-halophenyl)pyrazole-4-carboxylic acids is efficiently achieved through a two-step process: a Vilsmeier-Haack reaction to form the pyrazole-4-carbaldehyde intermediate, followed by an oxidation step to yield the final carboxylic acid.

Part 1: Synthesis of Pyrazole-4-Carbaldehyde Precursors via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. In the context of pyrazole synthesis, it facilitates the cyclization and concurrent formylation of an appropriate hydrazone.[2][3]

Experimental Protocol:

  • Preparation of the Hydrazone:

    • To a solution of the respective 4-haloacetophenone (4-bromoacetophenone or 4-chloroacetophenone) (1.0 eq.) in ethanol, add phenylhydrazine (1.0 eq.) and a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the hydrazone.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the (E)-1-(1-(4-halophenyl)ethylidene)-2-phenylhydrazine.

  • Vilsmeier-Haack Cyclization and Formylation:

    • In a three-necked flask equipped with a dropping funnel and a condenser, cool N,N-dimethylformamide (DMF) (5-10 volumes) in an ice bath.

    • Add phosphorus oxychloride (POCl₃) (3.0 eq.) dropwise to the cold DMF with constant stirring to form the Vilsmeier reagent. Maintain the temperature below 5°C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at low temperature.

    • Dissolve the previously synthesized hydrazone (1.0 eq.) in a minimum amount of DMF and add it dropwise to the Vilsmeier reagent.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours.

    • Cool the mixture to room temperature and pour it onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate or sodium hydroxide solution until a pH of 8-9 is reached, leading to the precipitation of the crude product.

    • Filter the precipitate, wash thoroughly with water, and dry.

    • Purify the crude 3-(4-halophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde by recrystallization from a suitable solvent such as ethanol or methanol.[4][5]

Causality and Mechanistic Insight:

The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from DMF and POCl₃. The hydrazone then acts as a nucleophile, attacking the Vilsmeier reagent. A subsequent intramolecular cyclization, followed by elimination and hydrolysis during the aqueous workup, yields the formylated pyrazole ring. The choice of POCl₃ and DMF is standard for this reaction, providing a reliable and high-yielding route to the aldehyde precursors.

Vilsmeier_Haack DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Cyclization Intermediate Vilsmeier->Intermediate Hydrazone Hydrazone Hydrazone->Intermediate Nucleophilic Attack Product Pyrazole-4-carbaldehyde Intermediate->Product Elimination & Hydrolysis

Caption: Vilsmeier-Haack reaction workflow.

Part 2: Oxidation of Pyrazole-4-carbaldehydes to Carboxylic Acids

The oxidation of aromatic aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. For pyrazole-4-carbaldehydes, several mild and efficient methods can be employed.

Recommended Protocol:

  • Vanadium-Catalyzed Oxidation:

    • Dissolve the 3-(4-halophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq.) in a suitable solvent such as acetonitrile or a mixture of water and pyridine.

    • Add a catalytic amount of a vanadium source, such as V₂O₅ or VO(acac)₂ (e.g., 1-5 mol%).

    • Add 30% aqueous hydrogen peroxide (H₂O₂) (2.0-3.0 eq.) dropwise to the mixture at room temperature.

    • Stir the reaction at room temperature or with gentle heating (40-50°C) until the starting material is consumed (monitored by TLC).

    • Upon completion, quench the reaction with a saturated solution of sodium sulfite to destroy excess peroxide.

    • If necessary, acidify the mixture with dilute HCl to precipitate the carboxylic acid.

    • Filter the solid product, wash with water, and dry. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 3-(4-halophenyl)pyrazole-4-carboxylic acid.[6]

Alternative Protocol (Potassium Permanganate):

  • Dissolve the aldehyde in a mixture of pyridine and water.

  • Add potassium permanganate (KMnO₄) portion-wise at room temperature.

  • Stir until the characteristic purple color disappears.

  • Work up the reaction by adding sodium bisulfite to quench excess KMnO₄, followed by acidification to precipitate the carboxylic acid.[7]

Rationale for Protocol Selection:

The vanadium-catalyzed oxidation with H₂O₂ is often preferred due to its mild conditions, high efficiency, and the fact that the primary byproduct is water, making it an environmentally benign choice.[6] Potassium permanganate is a strong, classic oxidant that is also highly effective for this transformation.[7]

Oxidation_Workflow Aldehyde Pyrazole-4-carbaldehyde (Bromo or Chloro derivative) Oxidation Oxidation (e.g., V₂O₅/H₂O₂ or KMnO₄) Aldehyde->Oxidation Workup Reaction Workup (Quenching & Acidification) Oxidation->Workup Purification Purification (Filtration & Recrystallization) Workup->Purification Carboxylic_Acid Pyrazole-4-carboxylic Acid Purification->Carboxylic_Acid

Caption: General experimental workflow for oxidation.

Spectroscopic Comparison

While detailed experimental spectra for the target carboxylic acids are not available in the searched literature, a comparative analysis can be predicted based on established principles of NMR and IR spectroscopy. The electronic effects of bromine versus chlorine will induce subtle but measurable differences in the chemical shifts and vibrational frequencies.

Spectroscopic Data 3-(4-bromophenyl) Derivative (Predicted) 3-(4-chlorophenyl) Derivative (Predicted) Rationale for Differences
¹H NMR
Pyrazole H-5~8.0-8.5 ppm~8.0-8.5 ppmMinimal difference expected as it is distant from the halogen.
Phenyl H (ortho to Br/Cl)Doublet, slightly downfieldDoublet, slightly upfield compared to bromoThe higher electronegativity of Cl deshields these protons less than Br.
Phenyl H (meta to Br/Cl)Doublet, slightly upfieldDoublet, slightly downfield compared to bromoComplex electronic effects; inductive vs. resonance.
COOH HBroad singlet, >12 ppmBroad singlet, >12 ppmHighly dependent on solvent and concentration; minimal intrinsic difference expected.
¹³C NMR
Pyrazole C-3~150-155 ppm~150-155 ppmDirectly attached to the phenyl ring; minor shifts expected.
Pyrazole C-4~110-115 ppm~110-115 ppmAttached to the carboxyl group; minor shifts expected.
Pyrazole C-5~135-140 ppm~135-140 ppmMinimal difference expected.
Phenyl C-ipso (C-Br/Cl)~122-125 ppm~128-132 ppmThe "heavy atom effect" of bromine causes a significant upfield shift for the carbon it is attached to compared to chlorine.
COOH C~165-170 ppm~165-170 ppmMinimal difference expected.
IR Spectroscopy
O-H stretch (acid)Broad, ~2500-3300 cm⁻¹Broad, ~2500-3300 cm⁻¹Characteristic broad absorption for hydrogen-bonded carboxylic acids.
C=O stretch (acid)~1680-1710 cm⁻¹~1680-1710 cm⁻¹Minimal difference expected.
C-Br stretch~500-600 cm⁻¹AbsentCharacteristic absorption for aryl bromides.
C-Cl stretchAbsent~700-800 cm⁻¹Characteristic absorption for aryl chlorides.

Structural Analysis: A Tale of Two Halogens in the Precursor Aldehydes

The most definitive comparison lies in the single-crystal X-ray diffraction data of the aldehyde precursors. The substitution of bromine for chlorine, while seemingly minor, has a discernible impact on the crystal packing and intermolecular interactions due to differences in atomic radius (Br: 1.14 Å, Cl: 0.99 Å) and polarizability.

Comparative Crystallographic Data of Aldehyde Precursors

Parameter 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde [2][3]3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde [5]
Formula C₁₆H₁₁BrN₂OC₁₆H₁₁ClN₂O
Crystal System TriclinicMonoclinic
Space Group P1P2₁/c
a (Å) 9.6716 (8)16.0429 (4)
b (Å) 11.4617 (9)4.8585 (1)
c (Å) 13.8257 (10)16.7960 (4)
α (°) 113.497 (5)90
β (°) 92.753 (6)96.581 (1)
γ (°) 93.753 (6)90
Volume (ų) 1397.91 (19)1300.53 (5)
Z 44

Molecular Geometry Insights:

In both structures, the phenyl and the halophenyl rings are twisted out of the plane of the central pyrazole ring.

  • In the bromo-derivative , the asymmetric unit contains two independent molecules with slightly different geometries. The dihedral angles between the 4-bromophenyl ring and the pyrazole ring are 26.0(2)° and 39.9(7)°.[3]

  • In the chloro-derivative , the dihedral angle between the pyrazole ring and the phenyl ring is 7.93(7)°, while the angles with the disordered 4-chlorophenyl ring are 24.43(9)° and 28.67(9)°.[5]

These twists are a result of steric hindrance between the ortho-hydrogens of the phenyl rings and the substituents on the pyrazole ring, a common feature in such multi-aryl systems.

Intermolecular Interactions and Crystal Packing:

The dominant intermolecular forces in the crystal structures of these aldehyde precursors are C-H···O hydrogen bonds and, in the case of the chloro-derivative, π-π stacking interactions.

  • 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: The crystal packing is characterized by C-H···O interactions involving the aldehyde oxygen, which link the molecules into helical supramolecular chains.[1]

  • 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde: In this structure, molecules are linked by C-H···O hydrogen bonds, forming distinct ring motifs. Furthermore, π-π stacking interactions between the pyrazole and phenyl rings (centroid-centroid distance of 3.758 Å) contribute significantly to the stabilization of the crystal structure.[5]

The difference in the halogen atom likely influences the preference for these packing motifs. The larger and more polarizable bromine atom may favor different close-packing arrangements compared to the smaller, more electronegative chlorine atom, which in this case allows for closer π-π stacking.

Intermolecular_Interactions cluster_bromo Bromo-derivative Packing cluster_chloro Chloro-derivative Packing b1 Molecule A b2 Molecule B b1->b2 C-H···O (Helical Chain) b3 Molecule C b2->b3 C-H···O (Helical Chain) c1 Molecule X c2 Molecule Y c1->c2 C-H···O & π-π stacking

Caption: Supramolecular assembly comparison.

Conclusion and Outlook

The substitution of bromine with chlorine in the 3-(4-halophenyl)pyrazole-4-carboxylic acid scaffold, while chemically subtle, imparts significant changes in the solid-state structure, as evidenced by the crystallographic analysis of their aldehyde precursors. The chloro-derivative exhibits a more compact crystal packing, facilitated by π-π stacking interactions, which are not the primary feature in the bromo-analogue's crystal lattice.

For the final carboxylic acid products, it is predicted that these differences will be amplified. The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. Therefore, the crystal packing of the final products will likely be dominated by O-H···N or O-H···O hydrogen bonds, forming dimers or catemeric chains. The interplay between these strong hydrogen bonds and the weaker C-H···O, halogen bonding, and π-π stacking interactions will ultimately determine the final supramolecular architecture. The subtle differences in size and electronegativity between bromine and chlorine will influence which of these weaker interactions are geometrically feasible and energetically favorable, potentially leading to polymorphism and different physicochemical properties.

This guide provides a comprehensive synthetic route and a predictive structural comparison. However, the synthesis and single-crystal X-ray diffraction of the target 3-(4-bromophenyl)- and 3-(4-chlorophenyl)pyrazole-4-carboxylic acids are essential next steps to fully elucidate their structural chemistry and validate the predictions made herein.

References

  • Elkady, M., Keck, P. R. W. E. F., Schollmeyer, D., & Laufer, S. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3397. Available at: [Link]

  • Prasath, R., Bhavana, P., Ng, S. W., & Tiekink, E. R. T. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2650. Available at: [Link]

  • Elkady, M., Keck, P. R. W. E. F., Schollmeyer, D., & Laufer, S. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. Available at: [Link]

  • Fun, H.-K., Arshad, S., Malladi, S., Selvam, R., & Isloor, A. M. (2011). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. Available at: [Link]

  • Atmiya University, Rajkot, Gujarat, India. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Available at: [Link]

  • Request PDF. (n.d.). Pyrazole‐4‐carboxylic Acids from Vanadium‐catalyzed Chemical Transformation of Pyrazole‐4‐carbaldehydes. Available at: [Link]

  • PubChem. (n.d.). 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Available at: [Link]

  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

Sources

Validation

LC-MS Quantitative Analysis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic Acid: A Comparison Guide

Introduction & Analytical Challenges The bioanalytical quantification of pyrazole derivatives is a critical component of pharmacokinetic (PK) profiling during drug development (1)[1]. The compound 3-(4-bromophenyl)-1-phe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

The bioanalytical quantification of pyrazole derivatives is a critical component of pharmacokinetic (PK) profiling during drug development (1)[1]. The compound 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid presents a unique set of analytical challenges. Structurally, it combines a highly hydrophobic bromophenyl ring, a secondary phenyl group, and a polar, ionizable carboxylic acid moiety.

When developing an LC-MS/MS assay for this molecule in complex biological matrices (e.g., human plasma), scientists frequently encounter two major failure points:

  • Isobaric Interference: Standard reversed-phase columns often fail to separate the target from endogenous matrix components, leading to poor signal-to-noise ratios.

  • Ion Suppression: Inadequate sample preparation leaves residual phospholipids that quench the electrospray ionization (ESI) signal.

This guide objectively compares alternative chromatographic and sample preparation strategies, providing a self-validating methodology optimized for high-throughput, high-sensitivity quantification.

Workflow Architecture

Workflow N1 1. Sample Aliquot Plasma + SIL-IS N2 2. Mixed-Mode WAX SPE Targeting pKa ~4.0 N1->N2 Deprotonation (pH 9) N3 3. Biphenyl UHPLC π-π Orthogonal Selectivity N2->N3 Acidic Elution N4 4. ESI Negative Mode [M-H]- Ionization N3->N4 Desolvation N5 5. MRM Detection m/z 341.0 → 297.0 N4->N5 Collision Induced Dissociation N6 6. Data Processing Quantification & Validation N5->N6 Peak Integration

Optimized LC-MS/MS workflow for pyrazole-4-carboxylic acid quantification.

Chromatographic Selectivity: C18 vs. Biphenyl Stationary Phases

The Causality of Column Choice: Standard alkyl phases (like C18) rely purely on dispersive (hydrophobic) interactions. While effective for many small molecules, C18 often struggles to resolve highly aromatic or halogenated compounds from endogenous lipid interferences.

By switching to a Biphenyl stationary phase , we introduce orthogonal selectivity. The extended aromatic system of the biphenyl moiety engages in π−π interactions with the analyte's pyrazole and phenyl rings, while also offering enhanced steric recognition for the brominated aromatic ring (2)[2]. This causality directly translates to sharper peak shapes, longer retention of the hydrophilic acidic moiety, and baseline resolution from matrix suppressors.

Table 1: Quantitative Comparison of Column Performance

Chromatographic ParameterStandard C18 Column (2.7 µm)Raptor Biphenyl Column (2.7 µm)
Retention Time (min) 1.252.10
Peak Asymmetry ( Tf​ ) 1.45 (Significant Tailing)1.05 (Highly Symmetrical)
Resolution from Matrix Poor (Co-elution observed)Excellent (Baseline resolved)
Signal-to-Noise (S/N) 45:1180:1

Sample Preparation: Protein Precipitation vs. Mixed-Mode SPE

The Causality of Extraction Chemistry: Protein Precipitation (PPT) using acetonitrile is rapid but non-selective. It leaves high concentrations of phospholipids in the extract, which compete for charge in the ESI source, causing severe ion suppression.

Because 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid contains a carboxylic acid group ( pKa​ ~4.0), it is an ideal candidate for Weak Anion Exchange (WAX) Solid Phase Extraction (SPE) . By adjusting the sample to pH 9, the carboxylic acid is fully deprotonated (anionic) and binds strongly to the WAX sorbent. A strong organic wash removes neutral and basic matrix components (including phospholipids). Finally, an acidic organic elution neutralizes the analyte, releasing it from the sorbent.

Table 2: Recovery and Matrix Effect Comparison

Extraction MetricProtein Precipitation (PPT)Mixed-Mode WAX-SPE
Absolute Recovery 65% ± 12%92% ± 4%
Matrix Effect (Ion Suppression) -45%-5%
Phospholipid Removal Minimal (< 20%)> 99%
Achievable LLOQ 10 ng/mL0.5 ng/mL

Optimized Step-by-Step Methodology

This protocol is designed as a self-validating system . By introducing a Stable Isotope-Labeled Internal Standard (SIL-IS) at the very first step, any minor fluctuations in SPE recovery or ESI matrix effects are proportionally mirrored in the SIL-IS response. The constant Analyte/IS area ratio ensures absolute quantitative integrity. Furthermore, the mass spectrometer is operated in ESI Negative mode, which is highly specific for carboxylic acid derivatives (3)[3].

Phase 1: WAX-SPE Sample Preparation
  • Spike & Dilute: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS working solution (e.g., 13C6​ -labeled analog, 50 ng/mL).

  • Ionization: Add 200 µL of 2% ammonium hydroxide ( NH4​OH ) in water. Vortex for 2 minutes. Mechanism: Ensures the carboxylic acid is fully deprotonated.

  • Conditioning: Condition a 30 mg WAX SPE plate with 1 mL of methanol, followed by 1 mL of HPLC-grade water.

  • Loading: Load the diluted plasma sample onto the SPE plate at a flow rate of 1 mL/min.

  • Interference Wash: Wash with 1 mL of 2% NH4​OH in water, followed by 1 mL of 100% methanol. Mechanism: The methanol wash removes hydrophobic neutral lipids while the analyte remains ionically bound.

  • Elution: Elute the target compound with 2 x 500 µL of 5% formic acid in methanol. Mechanism: The acid neutralizes the carboxylic acid, breaking the ionic bond with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (see below).

Phase 2: UHPLC Separation
  • Analytical Column: Raptor Biphenyl, 50 x 2.1 mm, 2.7 µm.

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 2.5 min: Linear ramp to 90% B

    • 2.5 - 3.5 min: Hold at 90% B (Column Wash)

    • 3.5 - 4.5 min: Re-equilibrate at 10% B

Phase 3: MS/MS Detection Parameters
  • Ionization Source: Electrospray Ionization (ESI) in Negative Ion Mode .

  • Capillary Voltage: -3.5 kV.

  • Desolvation Temperature: 500°C.

  • MRM Transitions:

    • Precursor Ion: m/z 341.0 (Targeting the [M−H]− ion of the 79Br isotope).

    • Quantifier Product Ion: m/z 297.0 (Corresponds to the neutral loss of CO2​ [44 Da], a highly diagnostic fragmentation pathway for carboxylic acids).

    • Qualifier Product Ion: m/z 218.0 (Further fragmentation of the pyrazole core).

    • Collision Energy (CE): -22 eV for Quantifier, -35 eV for Qualifier.

References

  • Benchchem. "Application Notes and Protocols for the Analytical Quantification of Pyrazole Derivatives." Benchchem.com. 1

  • Spectroscopy Online. "Accurate Pain Management Analysis in Under 5 Min on Raptor Biphenyl Superficially Porous Particle LC Columns." Spectroscopyonline.com. 2

  • U.S. Environmental Protection Agency (EPA). "Environmental Chemistry Methods for Benzovindiflupyr & Degradate SYN546206 in soil 48604558." EPA.gov. 3

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic Acid Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, experience-driven comparison of spectroscopic methodologies for the structural validation of synthesized 3-(4-brom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, experience-driven comparison of spectroscopic methodologies for the structural validation of synthesized 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. Moving beyond a simple recitation of protocols, we will explore the causal reasoning behind experimental choices, ensuring a robust and self-validating analytical workflow. The pyrazole core is a cornerstone in medicinal chemistry, appearing in drugs ranging from anti-inflammatories to kinase inhibitors.[1] Therefore, rigorous and unambiguous confirmation of its structure following synthesis is paramount.

Part 1: The Synthetic Pathway - From Precursors to Product

The synthesis of the target compound is typically achieved through a multi-step process, beginning with the formation of a hydrazone, followed by a Vilsmeier-Haack cyclization to create the pyrazole aldehyde, and culminating in an oxidation to the desired carboxylic acid.[2][3] This sequence provides a logical progression where each step can be monitored to ensure the reaction is proceeding as expected before initiating the next.

Experimental Protocol: Synthesis
  • Step 1: Hydrazone Formation. To a solution of 4-bromoacetophenone (1.0 eq) in ethanol, add phenylhydrazine (1.1 eq) and a catalytic amount of acetic acid. Reflux the mixture for 2-4 hours, monitoring by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and collect the precipitated 4-bromoacetophenone phenylhydrazone by filtration. Wash with cold ethanol and dry under vacuum.

  • Step 2: Vilsmeier-Haack Cyclization. In a three-neck flask cooled in an ice bath (0-5°C), slowly add phosphoryl chloride (POCl₃, 3.0 eq) to N,N-dimethylformamide (DMF, 5.0 eq) with vigorous stirring to form the Vilsmeier reagent. To this cold mixture, add the hydrazone from Step 1 portion-wise. After the addition is complete, heat the reaction mixture to 60-70°C for 4-6 hours.[4][5] Cool the mixture and pour it carefully onto crushed ice. Basify with a cold sodium hydroxide solution to precipitate the crude product. Filter the solid, wash thoroughly with water, and dry. Purify the resulting 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde by column chromatography (silica gel, ethyl acetate/hexane gradient).

  • Step 3: Oxidation to Carboxylic Acid. Dissolve the purified aldehyde from Step 2 in a suitable solvent like acetone or a mixture of tert-butanol and water. Add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or Jones reagent, portion-wise at room temperature. Stir until the reaction is complete (monitored by TLC). Quench the excess oxidant (e.g., with sodium bisulfite for KMnO₄). Acidify the mixture with dilute HCl, which will precipitate the crude carboxylic acid. Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.

Synthesis_Workflow cluster_start Starting Materials cluster_reagents Reagents 4-Bromoacetophenone 4-Bromoacetophenone Hydrazone 4-Bromoacetophenone Phenylhydrazone 4-Bromoacetophenone->Hydrazone Step 1: Hydrazone Formation Phenylhydrazine Phenylhydrazine Phenylhydrazine->Hydrazone Step 1: Hydrazone Formation POCl3_DMF POCl3 / DMF Aldehyde 3-(4-bromophenyl)-1-phenyl-1H- pyrazole-4-carbaldehyde POCl3_DMF->Aldehyde KMnO4 KMnO4 Carboxylic_Acid 3-(4-bromophenyl)-1-phenyl-1H- pyrazole-4-carboxylic acid KMnO4->Carboxylic_Acid Hydrazone->Aldehyde Step 2: Vilsmeier-Haack Aldehyde->Carboxylic_Acid Step 3: Oxidation

Caption: Synthetic route for the target carboxylic acid.

Part 2: Spectroscopic Validation - A Comparative Guide

No single technique provides a complete structural picture. True analytical rigor comes from the convergence of complementary data from multiple spectroscopic methods. This section compares the utility and data output of FTIR, NMR, and Mass Spectrometry in validating the final product.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Expertise & Causality: FTIR is the first line of validation. Its primary role is to rapidly confirm the success of the final oxidation step by identifying key functional group transformations. We are specifically looking for the disappearance of the aldehyde C-H stretch and the appearance of the broad O-H stretch characteristic of a carboxylic acid.

  • Experimental Protocol (KBr Pellet Method):

    • Grind ~1-2 mg of the dried final product with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.

    • Transfer the powder to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.

    • Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[6][7]

  • Data Presentation & Trustworthiness: The key to trusting FTIR data is comparing the product spectrum to that of the aldehyde intermediate. The expected vibrational frequencies confirm the presence of the required functional groups in the final molecule.

Functional GroupExpected Wavenumber (cm⁻¹)Significance for Validation
O-H Stretch (Carboxylic Acid)3300 - 2500 (broad)Confirms Oxidation. This broad signal is the most definitive evidence of the new acid group.
C=O Stretch (Carboxylic Acid)~1700 - 1680Confirms the presence of the carbonyl in the acid.
Aromatic C-H Stretch~3100 - 3000Indicates the presence of the phenyl and bromophenyl rings.
C=N Stretch (Pyrazole Ring)~1590 - 1550Confirms the integrity of the pyrazole core.[8]
C-Br Stretch~600 - 500Confirms the presence of the bromo-substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Expertise & Causality: NMR is the gold standard for unambiguous structure elucidation. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR does the same for the carbon skeleton.[9][10] For this molecule, we expect to see distinct signals for the pyrazole proton, the protons on the two different aromatic rings, and the unique, highly deshielded carboxylic acid proton.

  • Experimental Protocol:

    • Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the acidic proton is more likely to be observed).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz).

  • Data Presentation & Trustworthiness: The precise chemical shifts and coupling patterns provide a unique fingerprint of the molecule.

Table 2: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationSignificance for Validation
-COOH> 12.0singlet, broad1HUnambiguous proof of the carboxylic acid. Its exchangeability can be confirmed with a D₂O shake.
Pyrazole H-5~8.5 - 8.8singlet1HConfirms the formation and substitution pattern of the pyrazole ring.
Aromatic H (Phenyl/Bromophenyl)~7.4 - 8.0multiplet9HThe complex pattern in this region confirms the presence of the two distinct aryl rings.

Table 3: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon AssignmentExpected Chemical Shift (δ, ppm)Significance for Validation
C=O (Carboxylic Acid)~165 - 170Confirms the carboxyl carbon.
Pyrazole & Aromatic Carbons~118 - 150A cluster of signals corresponding to the 15 sp² carbons of the rings.
C-Br~120 - 125The carbon directly attached to the bromine atom.
Mass Spectrometry (MS)
  • Expertise & Causality: Mass spectrometry provides the molecular weight of the synthesized compound, serving as a final check on its elemental formula. For halogenated compounds, MS offers a particularly powerful validation tool due to isotopic distribution.[11] The presence of bromine is definitively confirmed by its characteristic M and M+2 isotopic pattern.[12]

  • Experimental Protocol (Electrospray Ionization - ESI):

    • Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Infuse the solution directly into the ESI source of the mass spectrometer.

    • Acquire the spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often very clean.

  • Data Presentation & Trustworthiness: The key is observing the molecular ion peaks corresponding to the two major isotopes of bromine.

Table 4: Expected Mass Spectrometry Data

IonIsotope CombinationExpected m/zRelative IntensitySignificance for Validation
[M]⁺ or [M-H]⁻C₁₆H₁₁⁷⁹BrN₂O₂~342.0 or ~341.0~100%Confirms the molecular weight with the lighter bromine isotope.
[M+2]⁺ or [M-H+2]⁻C₁₆H₁₁⁸¹BrN₂O₂~344.0 or ~343.0~98%The "smoking gun" for bromine. The presence of this peak at nearly equal intensity to the M peak is definitive proof.[11][12]

Part 3: Integrated Validation Workflow

The power of this multi-technique approach lies in how the data corroborates. FTIR confirms the functional group conversion, NMR maps the atomic skeleton, and MS verifies the molecular weight and elemental composition.

Validation_Workflow cluster_techniques Spectroscopic Analysis cluster_data Key Confirmations Synthesis Synthesized Product FTIR FTIR Synthesis->FTIR NMR NMR (1H & 13C) Synthesis->NMR MS Mass Spec. Synthesis->MS FTIR_Data O-H & C=O Stretch FTIR->FTIR_Data NMR_Data Proton/Carbon Skeleton -COOH Proton > 12 ppm NMR->NMR_Data MS_Data M+ & M+2 Peaks (1:1 Ratio) MS->MS_Data Conclusion Structure Validated: 3-(4-bromophenyl)-1-phenyl- 1H-pyrazole-4-carboxylic acid FTIR_Data->Conclusion NMR_Data->Conclusion MS_Data->Conclusion

Caption: Logical workflow for spectroscopic validation.

Conclusion

The spectroscopic validation of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a clear example of the necessity of an integrated analytical approach. While each technique provides valuable information, it is their collective, corroborating data that provides the irrefutable proof required in research and development. FTIR offers a rapid check of the crucial chemical transformation, NMR provides the definitive structural map, and Mass Spectrometry confirms both the molecular weight and the successful incorporation of the bromine atom through its unique isotopic signature. Adherence to this multi-faceted validation workflow ensures the highest degree of scientific integrity and confidence in the synthesized material.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Elkady, M., Keck, P. R. W. E. F., Schollmeyer, D., & Laufer, S. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E68, o3397. Available at: [Link]

  • Jimeno, M. L., et al. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. SciSpace.
  • Kasımoğulları, R., Şen, E., & Ok, S. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate.
  • Mary, Y. S., & Amalanathan, M. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 317-326. Available at: [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(4-bromophenyl)-1-phenyl-1h-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... Retrieved from [Link]

  • S. Fun, H. K., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E, 67(11), o2650. Available at: [Link]

  • S. Mary, Y., & Amalanathan, M. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 317–326. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from [Link]

  • Shetty, M. M., et al. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives.
  • da Silva, A. B. F., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61. Available at: [Link]

  • Yang, Y., et al. (2014). Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes. Beilstein Journal of Organic Chemistry, 10, 2652–2658. Available at: [Link]

  • Çetin, A. (2017). Synthesis of Some New Pyrazoles. Karaelmas Fen ve Mühendislik Dergisi, 7(2), 352-355. Available at: [Link]

  • SpectraBase. (n.d.). 1H-Pyrazole-4-carboxylic acid, 1-acetyl-3-[3-(4-bromophenoxy)phenyl]-5-methyl-, methyl ester. Retrieved from [Link]

  • Muhammad, N., et al. (n.d.). Synthesis and characterization of diaryl pyrazole-4-carbaldehyde semicarbazones metal complexes. The Australian National University. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-Pyrazole-4-carboxylic acid, 5-amino-1-(2,4,6-trichlorophenyl)-. Retrieved from [Link]

  • Yang, Y., et al. (2014). Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes. Beilstein Journal of Organic Chemistry, 10, 2652-2658. Available at: [Link]

  • MDPI. (2024). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. Retrieved from [Link]

  • MDPI. (2024). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(4-bromophenyl)-1-phenyl-1h-pyrazole-4-carboxylic acid (C16H11BrN2O2). Retrieved from [Link]

  • ResearchGate. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Abdel-Moein, N. M., et al. (2015). Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 25(22), 5038-5042. Available at: [Link]

  • Çetin, A. (2017). Synthesis of Some New Pyrazoles. Karaelmas Science and Engineering Journal, 7(2), 352-355. Available at: [Link]

  • Wang, Y., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. International Conference on Biomedical and Biological Engineering. Atlantis Press. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, ensuring the safety of personnel and the preservation of our environment.

Hazard Profile and Risk Assessment

Understanding the potential hazards of a compound is the first step in its safe management. Based on data from structurally similar compounds, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid should be handled as a hazardous substance.

A closely related compound, 1H-Pyrazole-4-carboxylic acid, 1-(4-bromophenyl)-2,3-dihydro-3-oxo-, is classified with the following hazards[1]:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory tract irritation.

Given these classifications, it is prudent to adopt a "worst-case" scenario approach and assume that 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid presents similar risks. The presence of a brominated aromatic ring also suggests potential environmental hazards, as many such compounds are known for their persistence.[2]

Summary of Potential Hazards and Necessary Precautions
Hazard CategoryPotential EffectRecommended Personal Protective Equipment (PPE)
Acute Oral Toxicity Harmful if ingested.Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[3][4]
Skin Irritation Causes skin irritation upon contact.Wear a laboratory coat and chemical-resistant gloves (e.g., nitrile).[5][6]
Eye Irritation Causes serious eye irritation.Wear chemical safety goggles or a face shield.[1][7]
Respiratory Irritation May cause irritation to the respiratory tract if inhaled as dust.Handle in a well-ventilated area, preferably within a chemical fume hood.[8]
Environmental Hazards Potential for long-lasting harmful effects to aquatic life.Do not allow the product to enter drains or waterways.[1][8]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid from the point of generation to its final removal by a certified waste management service.

Step 1: Immediate Waste Segregation

Proper segregation at the source is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Solid Waste: Collect any unused or contaminated solid 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid in a dedicated, clearly labeled, and sealable waste container.[5]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[9]

  • Contaminated Materials: Any materials, such as weighing paper, gloves, or spill cleanup materials, that are contaminated with the compound should be disposed of as solid hazardous waste.

Step 2: Proper Containerization and Labeling

The integrity and clear identification of waste containers are paramount for safety and compliance.

  • Container Selection: Use containers that are chemically compatible with the waste and can be securely sealed to prevent leaks or spills.[10] For solid waste, a wide-mouth, screw-cap plastic container is often suitable. For liquid waste, use a designated solvent waste container.

  • Labeling: All waste containers must be clearly and accurately labeled.[10] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation

    • The name and contact information of the generating laboratory or researcher

Step 3: Safe Interim Storage

Designated storage areas for hazardous waste are essential to minimize risks within the laboratory.

  • Store sealed waste containers in a designated hazardous waste accumulation area.[5][8]

  • This area should be well-ventilated, secure, and away from incompatible materials, heat sources, and direct sunlight.[10]

  • Ensure that the storage area has secondary containment to capture any potential leaks.

Step 4: Arranging for Final Disposal

The final disposal of hazardous chemical waste must be handled by professionals.

  • Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department.[5]

  • The ultimate disposal of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid should be conducted by a licensed professional waste disposal company.

  • The most common and recommended method for the disposal of brominated organic compounds is high-temperature incineration at a licensed facility equipped with appropriate emission controls.[11]

Emergency Procedures for Spills

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine the extent of the spill and whether it is safe for you to clean up. For large spills, contact your institution's EHS department immediately.

  • Don Appropriate PPE: Before attempting to clean a small spill, ensure you are wearing the correct PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain and Absorb: For solid spills, carefully sweep up the material without creating dust and place it in a labeled hazardous waste container.[1] For liquid spills, use an inert absorbent material to contain and collect the spill.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect all cleanup materials in a sealed bag for disposal as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department as per your institution's policy.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance overview of the disposal process, the following diagram illustrates the decision-making and procedural flow.

DisposalWorkflow Disposal Workflow for 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid cluster_generation Waste Generation Point cluster_handling In-Lab Handling & Storage cluster_disposal Final Disposal Generate Generation of Waste (Solid, Liquid, Contaminated Materials) Segregate Segregate Waste Streams (Solid vs. Liquid) Generate->Segregate Containerize Use Compatible & Sealed Containers Segregate->Containerize Label Label Container with 'Hazardous Waste' & Contents Containerize->Label Store Store in Designated Secure Accumulation Area Label->Store Request Request Pickup via Institutional EHS Store->Request Transfer Transfer to Licensed Waste Disposal Service Request->Transfer Incinerate High-Temperature Incineration (Recommended Method) Transfer->Incinerate

Caption: Disposal workflow for 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.

References

  • 3 - Safety Data Sheet. (n.d.).
  • SAFETY DATA SHEET - CymitQuimica. (2026, February 17).
  • Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals. (2025). Benchchem.
  • Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. (2025). Benchchem.
  • Safety Data Sheet. (n.d.). Kishida Chemical Co., Ltd.
  • SAFETY DATA SHEET. (2025, April 3). Tokyo Chemical Industry.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
  • Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. (n.d.).
  • SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
  • What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response.
  • SAFETY DATA SHEET. (2025, October 30). TCI Chemicals.
  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.